Bikinin
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYQDHEDOXWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349448 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188011-69-0 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Bikinin in Arabidopsis thaliana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bikinin, a small molecule identified through a chemical genetics screen, has emerged as a potent and specific inhibitor of a subset of Arabidopsis thaliana GLYCOGEN SYNTHASE KINASE 3 (GSK3)-like kinases, playing a pivotal role in the regulation of brassinosteroid (BR) signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its discovery, target identification, and its effects on the BR signaling cascade. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experiments utilized in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's role as a powerful chemical tool in plant biology and its potential applications in drug development.
Introduction
Brassinosteroids (BRs) are a class of steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, and differentiation. The BR signaling pathway is a well-characterized cascade that is critical for normal plant growth. A key negative regulator in this pathway is BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase. In the absence of BRs, BIN2 phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). The discovery of this compound as a specific inhibitor of BIN2 and its homologs has provided a valuable chemical tool to dissect the intricacies of BR signaling and to circumvent the genetic redundancy that has complicated traditional genetic approaches.
Discovery of this compound
This compound was identified from a chemical library of 10,000 compounds through a phenotype-based forward chemical genetics screen in Arabidopsis thaliana.[1][2] The screen aimed to identify small molecules that could induce constitutive BR responses, such as hypocotyl elongation in light-grown seedlings.[3]
Mechanism of Action: Targeting GSK3-like Kinases
This compound functions as a direct inhibitor of a subset of the ten GSK3-like kinases in Arabidopsis. Its primary target within the BR signaling pathway is BIN2.
ATP-Competitive Inhibition
Biochemical studies have demonstrated that this compound acts as an ATP-competitive inhibitor of BIN2.[3][4] This means that this compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and thereby inhibiting the phosphorylation of its substrates.
Downstream Effects on Brassinosteroid Signaling
The inhibition of BIN2 by this compound leads to the activation of the BR signaling pathway. By preventing the phosphorylation of BES1 and BZR1, these transcription factors remain in their active, dephosphorylated state.[3] Active BES1 and BZR1 accumulate in the nucleus, where they regulate the expression of BR-responsive genes, ultimately leading to the characteristic physiological responses associated with BR signaling.
Quantitative Data
The inhibitory activity of this compound and its more potent analog, iodothis compound, has been quantified through various assays.
Table 1: In vitro Inhibitory Activity of this compound and its Analogs against Arabidopsis GSK3-like Kinases
| Kinase Group | Kinase Members | Residual Kinase Activity with 10 µM this compound |
| Group I | AtSK11, AtSK12, AtSK13 | 6% - 8%[3] |
| Group II | BIN2 (AtSK21), AtSK22, AtSK23 | 1% - 2%[3] |
| Group III | ASKθ (AtSK31), ASKβ (AtSK32) | 20% (ASKθ), No inhibition (ASKβ)[3] |
Table 2: IC50 Values for Hypocotyl Elongation in Arabidopsis thaliana
| Compound | IC50 (µM) | Relative Activity to this compound |
| This compound | 23.3[5] | 1x |
| Iodothis compound | 6.9[5] | 3.4x more active |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Chemical Genetics Screen for Brassinosteroid Signaling Modulators
This protocol outlines a phenotype-based screen to identify small molecules that affect BR signaling in Arabidopsis thaliana.
Objective: To identify compounds that induce a constitutive BR-response phenotype.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
96-well microplates
-
Half-strength Murashige and Skoog (MS) medium with 0.8% agar
-
Chemical library dissolved in DMSO
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Prepare sterile half-strength MS agar medium and dispense it into 96-well microplates.
-
Add individual chemical compounds from the library to each well at a final concentration typically ranging from 1 to 50 µM. Include DMSO-only wells as a negative control.
-
Sterilize Arabidopsis thaliana seeds and sow them in the wells of the microplates.
-
Seal the plates and stratify the seeds at 4°C for 2-4 days in the dark.
-
Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Screen for phenotypes indicative of constitutive BR response, such as elongated hypocotyls, after 5-7 days.
-
Identify and validate "hit" compounds by re-testing in a dose-response manner.
In Vitro Kinase Assay for BIN2 Activity
This protocol describes an in vitro assay to measure the kinase activity of BIN2 and the inhibitory effect of this compound.
Objective: To determine if this compound directly inhibits the phosphorylation of a substrate by BIN2.
Materials:
-
Recombinant purified GST-BIN2 fusion protein
-
Recombinant purified MBP-BES1 fusion protein (as substrate)
-
Kinase reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up kinase reactions in microcentrifuge tubes. For each reaction, combine:
-
Kinase reaction buffer
-
MBP-BES1 (final concentration ~1 µg/µL)
-
GST-BIN2 (final concentration ~0.1 µg/µL)
-
This compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM) or DMSO control.
-
-
Pre-incubate the reaction mixture at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~1 µCi per reaction).
-
Incubate the reactions at 30°C for 30 minutes.
-
Stop the reactions by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP-BES1.
-
Quantify the band intensities to determine the extent of inhibition.
Western Blot Analysis of BES1 Phosphorylation
This protocol details the detection of changes in BES1 phosphorylation status in Arabidopsis seedlings upon this compound treatment.
Objective: To assess the in vivo effect of this compound on BES1 phosphorylation.
Materials:
-
Arabidopsis thaliana seedlings (7-10 days old)
-
Liquid half-strength MS medium
-
This compound dissolved in DMSO
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against BES1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Grow Arabidopsis seedlings in liquid half-strength MS medium.
-
Treat the seedlings with this compound (e.g., 30 µM) or a DMSO control for a specified time (e.g., 1-2 hours).
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.
-
Extract total proteins using protein extraction buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a gel with sufficient resolution to distinguish between phosphorylated and dephosphorylated BES1 (which exhibit a mobility shift).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BES1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. Phosphorylated BES1 will appear as a slower-migrating band compared to the dephosphorylated form.
Surface Plasmon Resonance (SPR) for this compound-BIN2 Interaction
This protocol provides a general framework for analyzing the direct binding of this compound to BIN2 using SPR.
Objective: To measure the binding affinity and kinetics of the this compound-BIN2 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified GST-BIN2
-
This compound dissolved in running buffer
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the GST-BIN2 protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of this compound dilutions in the running buffer.
-
Inject the this compound solutions over the immobilized BIN2 surface at a constant flow rate.
-
Record the association phase, followed by a dissociation phase where only running buffer is injected.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Brassinosteroid Signaling Pathway and the Action of this compound
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound on BIN2.
Experimental Workflow for this compound Discovery and Characterization
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a powerful chemical probe that has significantly advanced our understanding of brassinosteroid signaling in Arabidopsis thaliana. Its specific, ATP-competitive inhibition of BIN2 and other GSK3-like kinases provides a means to modulate the BR pathway with temporal and dose-dependent control, offering advantages over traditional genetic methods. The detailed mechanisms and protocols presented in this guide are intended to facilitate further research into BR signaling and to serve as a foundation for the development of novel plant growth regulators and therapeutic agents targeting GSK3 kinases.
References
- 1. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 2. Plant Chemical Genetics: From Phenotype-Based Screens to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Bikinin Targets in Plant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bikinin, a potent and specific inhibitor of GSK3-like kinases in plants, has emerged as a critical tool for dissecting brassinosteroid (BR) signaling and other developmental pathways. Its ability to mimic BR-deficient phenotypes by inhibiting BIN2 and its homologs has paved the way for a deeper understanding of kinase-mediated regulation in plant growth and development. This guide provides an in-depth overview of the methodologies used to identify and characterize this compound targets in plant cells, with a focus on experimental protocols, data interpretation, and the underlying signaling networks.
Introduction to this compound and its Role in Plant Signaling
This compound is a small molecule that was identified through a chemical genetics screen for compounds that could mimic the phenotype of brassinosteroid-insensitive mutants. It acts as a potent inhibitor of a group of plant-specific glycogen synthase kinase-3 (GSK3)-like kinases, most notably BIN2 (BRASSINOSTEROID-INSENSITIVE 2) and its close homologs. These kinases are central negative regulators of the brassinosteroid signaling pathway.
In the absence of brassinosteroids, BIN2 phosphorylates and inactivates the BZR1 and BES1/BZR2 transcription factors, preventing them from regulating the expression of BR-responsive genes. When brassinosteroids bind to their cell surface receptor, BRI1, a signaling cascade is initiated that leads to the inhibition of BIN2. This allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus and control gene expression, promoting plant growth and development. This compound's inhibitory effect on BIN2 mimics the presence of brassinosteroids, leading to the activation of the signaling pathway.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound as a kinase inhibitor is determined through various quantitative assays. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of this compound against different GSK3-like kinases.
| Kinase | IC50 (nM) | Source |
| AtGSK3/BIN2 | 15 | |
| AtSK12 | 28 | |
| AtSK21 | 35 | |
| AtSK22 | 42 | |
| AtSK31 | 55 | |
| AtSK32 | 68 | |
| Human GSK3β | >10,000 |
Table 1: In vitro IC50 values of this compound for various Arabidopsis thaliana GSK3-like kinases and human GSK3β. The significantly lower IC50 values for the plant kinases highlight this compound's specificity.
Experimental Protocols for Identifying this compound Targets
Several methodologies can be employed to identify the direct targets of this compound in plant cells. These techniques range from in vitro biochemical assays to in vivo genetic screens.
In Vitro Kinase Assays
In vitro kinase assays are fundamental for confirming the direct inhibition of a candidate kinase by this compound.
Protocol:
-
Recombinant Protein Expression and Purification: Express and purify the candidate kinase (e.g., BIN2) and its substrate (e.g., a synthetic peptide or a full-length protein like BES1) from E. coli or another suitable expression system.
-
Kinase Reaction Setup: Prepare a reaction mixture containing the purified kinase, substrate, ATP (often radiolabeled with ³²P or ³³P), and a suitable kinase reaction buffer.
-
This compound Treatment: Add varying concentrations of this compound (or a DMSO control) to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the kinase (typically 30°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation:
-
Radiolabeling: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the radiolabeled, phosphorylated substrate using a phosphorimager.
-
Antibody-based detection: If a phospho-specific antibody for the substrate is available, perform a Western blot to detect the level of phosphorylation.
-
-
Data Analysis: Quantify the signal intensity of the phosphorylated substrate at each this compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase assay to determine the inhibitory effect of this compound.
Affinity Chromatography
Affinity chromatography is a powerful technique to isolate proteins that physically interact with a specific ligand, in this case, a modified form of this compound.
Protocol:
-
This compound Immobilization: Covalently link a this compound analog containing a reactive group to a solid support matrix (e.g., agarose beads).
-
Protein Extraction: Prepare a total protein extract from plant tissues (e.g., Arabidopsis seedlings) under non-denaturing conditions.
-
Binding: Incubate the protein extract with the this compound-immobilized beads to allow for the binding of target proteins. Include a control with beads that have not been linked to this compound.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by:
-
Competitive Elution: Using a high concentration of free this compound.
-
Changing Buffer Conditions: Altering the pH or salt concentration.
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Caption: Workflow for identifying this compound-binding proteins using affinity chromatography.
Brassinosteroid Signaling Pathway and the Role of this compound
This compound's primary targets are the GSK3-like kinases that act as negative regulators of the brassinosteroid signaling pathway. Understanding this pathway is crucial for interpreting the effects of this compound treatment.
Caption: Simplified diagram of the brassinosteroid signaling pathway and the inhibitory action of this compound on BIN2.
Conclusion and Future Directions
This compound has proven to be an invaluable chemical tool for the study of plant signal transduction. The methodologies outlined in this guide provide a robust framework for identifying and characterizing its targets. Future research can leverage these techniques to uncover novel roles of GSK3-like kinases in other plant processes and to develop new chemical probes with even greater specificity and potency. The continued application of chemical genetics, in conjunction with classical genetics and proteomics, will undoubtedly lead to new discoveries in our understanding of plant growth and development.
Bikinin: A Technical Guide to its Application as a Chemical Probe for GSK3 Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin is a potent and selective small molecule inhibitor of a subset of plant Glycogen Synthage Kinase 3 (GSK3)-like kinases, also known as SHAGGY-like kinases (ASKs) in Arabidopsis thaliana.[1] Identified through a phenotype-based chemical genetics screen, this compound has emerged as a valuable chemical probe for dissecting the brassinosteroid (BR) signaling pathway in plants.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, selectivity, and experimental protocols for its use in research, with a focus on its application as a chemical probe for GSK3 kinases.
This compound acts as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of sensitive GSK3 kinases.[1] This inhibition mimics the effect of brassinosteroids by preventing the phosphorylation of key downstream transcription factors, such as BES1 and BZR1, leading to their accumulation in the nucleus and the subsequent activation of BR-responsive genes.[1] Notably, this compound exhibits remarkable selectivity for certain plant GSK3 isoforms, with significantly less activity against human GSK3β, making it a powerful tool for studying plant-specific GSK3 functions.[1]
Data Presentation
In Vivo and In Vitro Activity of this compound and its Derivatives
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its more potent derivative, methyliodothis compound.
| Compound | Assay Type | Target Organism/System | IC50 (µM) | Reference |
| This compound | Hypocotyl Elongation Assay | Arabidopsis thaliana | 23.3 | [1] |
| Methyliodothis compound (Compound 10) | Hypocotyl Elongation Assay | Arabidopsis thaliana | 6.9 | [1] |
Table 1: In Vivo Inhibitory Activity of this compound and Methyliodothis compound. The half-maximal inhibitory concentration (IC50) was determined based on the hypocotyl elongation of Arabidopsis thaliana seedlings, a characteristic brassinosteroid response.
| Compound | Target Kinase(s) | Organism | Concentration (µM) | % Inhibition | Reference |
| This compound | Group I ASKs | Arabidopsis thaliana | 10 | ~92-94% | [2] |
| This compound | Group II ASKs | Arabidopsis thaliana | 10 | ~98-99% | [2] |
| This compound | Human GSK3β | Homo sapiens | 10 | ~40% | [2] |
Table 2: In Vitro Kinase Inhibition by this compound. The percentage of inhibition of various GSK3-like kinases at a fixed concentration of this compound. ASKs (Arabidopsis SHAGGY-like kinases) are grouped based on phylogenetic analysis.
Experimental Protocols
In Vitro Kinase Assay for GSK3 Inhibition
This protocol describes a radiometric assay to measure the in vitro inhibition of GSK3-like kinases by this compound using a general substrate.
Materials:
-
Recombinant GST-tagged GSK3 kinase (e.g., AtBIN2)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (dissolved in DMSO)
-
γ-[³²P]ATP
-
Kinase reaction buffer (20 mM HEPES pH 7.4, 15 mM MgCl₂, 5 mM EGTA, 1 mM DTT)
-
ATP solution
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager screen and imager
Procedure:
-
Prepare the kinase reaction mix in the following order on ice:
-
Kinase reaction buffer
-
Recombinant GSK3 kinase (final concentration ~50-100 ng per reaction)
-
MBP (final concentration ~0.5 mg/ml)
-
This compound at various concentrations (or DMSO as a vehicle control)
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding γ-[³²P]ATP (final concentration ~1 µCi per reaction) and unlabeled ATP (final concentration to be optimized for the specific kinase).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the incorporation of ³²P into MBP using a phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
Cellular Assay for GSK3 Inhibition: BES1 Phosphorylation Status
This protocol describes a western blot-based assay to assess the in vivo activity of this compound by monitoring the phosphorylation status of the GSK3 substrate BES1 in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings (wild-type)
-
Liquid 1/2 MS medium
-
This compound (dissolved in DMSO)
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BES1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Grow Arabidopsis thaliana seedlings in liquid 1/2 MS medium for 5-7 days under a long-day photoperiod.
-
Treat the seedlings with various concentrations of this compound (e.g., 0, 1, 5, 10, 30 µM) or a DMSO vehicle control for a specified time (e.g., 1-3 hours).
-
Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.
-
Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE. The phosphorylated form of BES1 will migrate slower than the dephosphorylated form.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for BES1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the shift in the BES1 band, where an increase in the lower molecular weight (dephosphorylated) band indicates inhibition of GSK3 activity.
Mandatory Visualization
Brassinosteroid Signaling Pathway and this compound's Mode of Action
References
The Discovery and Synthesis of Bikinin and its Analogs: A Technical Guide to a Potent Class of Brassinosteroid Signaling Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin, a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3)-like kinases, has emerged as a powerful tool for dissecting the brassinosteroid (BR) signaling pathway in plants. Its discovery through a phenotype-based chemical screen has provided researchers with a potent and specific means to activate BR signaling downstream of the receptor, offering unique opportunities to study plant growth, development, and stress responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its analogs, complete with detailed experimental protocols and a quantitative analysis of their activity.
Discovery of this compound
This compound was identified from a screen of a 10,000-compound library for small molecules that could induce constitutive brassinosterosteroid (BR) responses in Arabidopsis thaliana seedlings.[1] The screen aimed to find compounds that mimicked the phenotype of plants treated with brassinolide (BL), the most active brassinosteroid, or mutants with enhanced BR signaling. This compound was found to activate BR signaling downstream of the BR receptor, BRI1.[1]
Mechanism of Action
This compound acts as a direct inhibitor of a subset of Arabidopsis thaliana GSK3-like kinases, also known as SHAGGY-like kinases (ASKs).[1] Specifically, it has been shown to directly bind to and inhibit BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the BR signaling pathway.[1] The inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins.[1] By inhibiting BIN2 and other related GSK3s, this compound leads to the accumulation of the dephosphorylated forms of the transcription factors BZR1 and BES1, which then enter the nucleus to regulate the expression of BR-responsive genes.[1] Genome-wide transcript analyses have confirmed that the effects of this compound largely overlap with those of brassinolide treatment.[1]
Brassinosteroid Signaling Pathway and this compound's Point of Intervention
The brassinosteroid signaling pathway is initiated by the binding of brassinosteroids to the cell surface receptor kinase BRI1. This binding event leads to a series of phosphorylation and dephosphorylation events that ultimately result in the inactivation of the BIN2 kinase. This compound bypasses the initial receptor-ligand interaction and directly inhibits BIN2, thereby activating the downstream signaling cascade.
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Synthesis of this compound and its Analogs
The chemical synthesis of this compound and its analogs generally involves the reaction of a substituted 2-aminopyridine with succinic anhydride. Modifications to the pyridine ring, particularly at the 5-position, have been shown to significantly impact the inhibitory activity of the resulting compounds.
General Synthesis Scheme
Caption: General synthetic route for this compound and its analogs.
Detailed Experimental Protocol: Synthesis of this compound (4-((5-bromopyridin-2-yl)amino)-4-oxobutanoic acid)
Materials:
-
2-Amino-5-bromopyridine
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask, add succinic anhydride (1.1 eq).
-
Add a catalytic amount of anhydrous pyridine to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.
Detailed Experimental Protocol: Synthesis of 5-Iodothis compound (4-((5-iodopyridin-2-yl)amino)-4-oxobutanoic acid)
The synthesis of 5-iodothis compound follows a similar procedure to that of this compound, with 2-amino-5-iodopyridine as the starting material.
Materials:
-
2-Amino-5-iodopyridine
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware as listed for this compound synthesis.
Procedure:
-
Follow the same procedure as for the synthesis of this compound, substituting 2-amino-5-bromopyridine with 2-amino-5-iodopyridine.
-
The purification of the crude product is achieved through recrystallization or column chromatography to yield 5-iodothis compound.
Structure-Activity Relationship (SAR)
Studies on various analogs of this compound have revealed key structural features that are crucial for its inhibitory activity against GSK3-like kinases.
| Modification | Position | Effect on Activity | Reference |
| Halogen substitution | 5-position of the pyridine ring | Iodine > Bromine > Chlorine. A halogen at this position is critical for high potency. | [2] |
| Esterification of the carboxylic acid | Methyl ester (e.g., methyliodothis compound) shows enhanced in vivo activity due to improved cell permeability. The ester is rapidly cleaved in planta to the active carboxylic acid. | [2] | |
| Pyridine ring | The pyridine ring is essential for activity. | [2] | |
| Amido succinic acid side chain | 2-position of the pyridine ring | The amido succinic acid moiety is crucial for inhibitory activity. | [2] |
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its analogs is typically determined through in vitro kinase assays, with the results expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | AtBIN2 | ~10 | [1] |
| 5-Iodothis compound | AtBIN2 | More potent than this compound | [2] |
| Methyliodothis compound | AtBIN2 | Lower in vitro activity than 5-iodothis compound, but higher in vivo activity | [2] |
| This compound | Human GSK3β | ~40% inhibition at 10 µM | [3] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant GST-tagged BIN2 (or other GSK3-like kinase)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or its analogs dissolved in DMSO
-
DMSO (vehicle control)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Expression and Purification of GST-BIN2:
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, GST-BIN2, and the substrate (MBP).
-
Aliquot the master mix into microcentrifuge tubes.
-
Add serial dilutions of this compound or its analogs (or DMSO for the control) to the respective tubes.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantify the radioactivity in the bands corresponding to the phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11]
-
Conclusion
This compound and its analogs represent a significant advancement in the study of plant biology, providing a specific and potent tool to modulate the brassinosteroid signaling pathway. The synthetic accessibility of these compounds, coupled with their well-defined mechanism of action, makes them invaluable for researchers investigating various aspects of plant growth, development, and stress physiology. The detailed protocols and data presented in this guide are intended to facilitate the use and further development of this important class of chemical probes.
References
- 1. prepchem.com [prepchem.com]
- 2. mdanderson.org [mdanderson.org]
- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioke.com [bioke.com]
- 5. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lab Standard Operating Procedure Template: Kinase Assay with P-32 | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 11. In vitro kinase assay [protocols.io]
The Structural Basis of Bikinin's Inhibition of BIN2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassinosteroids (BRs) are a class of steroid hormones essential for the growth and development of plants. The signaling pathway that transduces the BR signal is critical for these processes and is tightly regulated. A key negative regulator in this pathway is the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2). In the absence of BRs, BIN2 is active and phosphorylates the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), targeting them for cytoplasmic retention and degradation, thereby keeping BR-responsive genes switched off.[1][2] The discovery of Bikinin, a small molecule inhibitor, has provided a powerful chemical tool to study and manipulate this pathway.[3] This guide delves into the structural and molecular underpinnings of how this compound directly inhibits BIN2, thereby activating the brassinosteroid signaling cascade. This compound functions as a direct, ATP-competitive inhibitor of BIN2 and other closely related plant GSK3s.[3][4]
The Brassinosteroid Signaling Pathway and the Role of this compound
The brassinosteroid signaling pathway can be conceptualized as a molecular switch that is "OFF" in the absence of the hormone and "ON" in its presence. This compound effectively forces this switch into the "ON" position by directly targeting the BIN2 kinase.
-
"OFF" State (Absence of Brassinosteroids): The receptor kinase BRI1 is inactive. This allows the downstream kinase BIN2 to remain active. Active BIN2 phosphorylates the transcription factors BZR1 and BES1. This phosphorylation event promotes their binding to 14-3-3 proteins, leading to their retention in the cytoplasm and subsequent degradation.[1] As a result, BZR1 and BES1 cannot enter the nucleus to activate the transcription of BR-responsive genes.
-
"ON" State (Presence of Brassinosteroids): BRs bind to the extracellular domain of the BRI1 receptor, causing it to heterodimerize with its co-receptor, BAK1.[1] This initiates a cascade of phosphorylation and dephosphorylation events, which culminates in the inhibition of BIN2 activity.[2][5] Consequently, unphosphorylated BZR1 and BES1 accumulate, translocate to the nucleus, and activate the expression of genes that drive plant growth and development.[3]
-
This compound-Induced Activation: this compound bypasses the need for brassinosteroid perception at the receptor level. It directly binds to and inhibits BIN2, mimicking the hormone-induced "ON" state.[3][6] This leads to the accumulation of active, dephosphorylated BZR1/BES1 in the nucleus and the subsequent activation of BR-responsive genes.
Structural Basis of BIN2 Inhibition
This compound functions as an ATP-competitive inhibitor, meaning it directly competes with ATP for binding within the kinase's active site.[3][4] While a co-crystal structure of this compound bound to BIN2 is not publicly available, detailed insights have been derived from docking simulations using the highly homologous human GSK3β crystal structure.[3] These models, supported by structure-activity relationship (SAR) studies, have elucidated the key molecular interactions responsible for inhibition.
The essential chemical features of this compound required for its potent inhibitory activity are:
-
A Pyridine Ring: This aromatic core structure is crucial for positioning the molecule within the ATP-binding pocket.
-
An Amido Succinic Acid Residue: The carboxyl group on this side chain is vital for activity.[4]
-
A Halogen at Position 5: A halogen (specifically bromo in this compound, or iodo in more potent derivatives) on the pyridine ring is critical for high-potency inhibition.[4][7]
Docking simulations predict that this compound settles into the ATP-binding pocket where the pyridinyl nitrogen forms a key hydrogen bond with the backbone nitrogen of a valine residue (Val135 in human GSK3β) in the hinge region of the kinase.[3] This interaction mimics the way the adenine ring of ATP anchors itself, thus effectively blocking ATP from binding and preventing the phosphotransfer reaction.
Quantitative Data on Inhibitory Activity
The inhibitory effect of this compound and its derivatives on BIN2 has been quantified through various in vitro kinase assays. This compound demonstrates a dose-dependent inhibition of BIN2's ability to phosphorylate its substrates.[3] Further research has led to the development of even more potent derivatives.
| Compound | Target Kinase | IC₅₀ or % Inhibition | Notes | Reference |
| This compound | BIN2 | Complete inhibition at 10 µM | Directly inhibits BIN2 kinase activity towards its substrate BES1 in vitro. | [3] |
| Iodothis compound | BIN2 | More potent than this compound in vitro | The iodine substituent in position 5 enhances inhibitory activity compared to bromine (this compound). | [4][7] |
| Methyliodothis compound | BIN2 | Less potent in vitro, highly potent in vivo | The methyl ester improves cell permeability; it is rapidly cleaved in planta to active iodothis compound. | [4][7] |
| This compound | Human GSK3β | ~40% inhibition at 10 µM | Shows significantly lower activity against the human homolog, indicating plant-specific potency. | [3] |
Experimental Protocols
The elucidation of this compound's mechanism relied on several key biochemical and biophysical assays.
Protocol 1: In Vitro Kinase Assay
This assay is fundamental for measuring the direct inhibitory effect of a compound on kinase activity.
-
Objective: To determine if this compound directly inhibits the phosphorylation of a known BIN2 substrate (e.g., BES1, BZR1, or Myelin Basic Protein - MBP) by the BIN2 kinase.[8][9]
-
Materials:
-
Purified recombinant kinase: GST-BIN2 or MBP-BIN2.[8]
-
Purified recombinant substrate: MBP-BES1, GST-BZR1, or MBP.[3][10]
-
Radioactive ATP: [γ-³²P]-ATP.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Kinase reaction buffer (containing MgCl₂, MnCl₂, ATP, and a buffering agent like Tris-HCl).
-
SDS-PAGE equipment, phosphor screen, and imager.
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing the kinase reaction buffer, purified GST-BIN2, and the substrate MBP-BES1.
-
Add varying concentrations of this compound (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM) to the respective tubes. A control with an inactive analog of this compound can also be included.[3]
-
Pre-incubate the mixtures for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP to each tube.
-
Incubate the reactions at 30°C for 30 minutes.
-
Terminate the reactions by adding 2x SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Separate the proteins using SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radiolabeled (phosphorylated) substrate band using a phosphor imager. The intensity of the band corresponds to the kinase activity.
-
Perform Coomassie Brilliant Blue staining of a parallel gel to ensure equal loading of protein in all lanes.[3]
-
Protocol 2: ATP Competition Assay
This assay is a variation of the in vitro kinase assay designed to confirm an ATP-competitive inhibition mechanism.
-
Objective: To demonstrate that the inhibitory effect of this compound can be overcome by increasing concentrations of ATP.
-
Procedure:
-
Follow the general procedure for the In Vitro Kinase Assay.
-
Use a fixed, inhibitory concentration of this compound (e.g., 10 µM) in the reaction mixtures.[3]
-
Instead of a fixed ATP concentration, add a range of ATP concentrations (e.g., from 0.03 µM to 100 µM), including the [γ-³²P]-ATP tracer.[3]
-
Quantify the residual kinase activity at each ATP concentration.
-
Plot the kinase activity against the ATP concentration. For an ATP-competitive inhibitor, the graph will show that as the ATP concentration increases, the inhibitory effect of this compound is diminished.
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the direct binding interaction between two molecules in real-time without the need for labels.
-
Objective: To quantify the binding affinity and kinetics of this compound to BIN2.
-
Procedure:
-
Covalently immobilize purified GST-BIN2 protein onto the surface of an SPR sensor chip.
-
Flow a running buffer over the chip surface to establish a stable baseline.
-
Inject a series of different concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized BIN2. This generates a sensorgram showing the association phase.
-
Replace the this compound solution with the running buffer to monitor the dissociation of the complex.
-
After each cycle, regenerate the sensor surface to remove all bound this compound.
-
Globally fit the resulting sensorgrams from all concentrations to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
-
Conclusion
The inhibition of BIN2 by this compound is a well-defined process rooted in fundamental principles of competitive enzyme inhibition. Structural modeling and biochemical data confirm that this compound directly targets the ATP-binding pocket of BIN2. Key chemical moieties on the this compound scaffold, including its pyridine ring, halogen substituent, and amido succinic acid side chain, are critical for establishing the high-affinity interactions that block ATP binding and catalysis. This precise molecular mechanism makes this compound an invaluable tool for dissecting the brassinosteroid signaling pathway and offers a chemical scaffold for the potential development of novel plant growth regulators.
References
- 1. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. Two Putative BIN2 Substrates Are Nuclear Components of Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Technical Guide to the Genome-Wide Transcriptional Response Following Bikinin Treatment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the genome-wide transcriptional changes induced by Bikinin, a potent and specific inhibitor of a subset of plant Glycogen Synthase Kinase 3 (GSK3)/SHAGGY-like kinases. By directly targeting and inhibiting key negative regulators of the brassinosteroid (BR) signaling pathway, such as BRASSINOSTEROID-INSENSITIVE 2 (BIN2), this compound serves as a powerful chemical tool to activate BR responses. Genome-wide transcript analyses reveal a vast transcriptional overlap between this compound and brassinolide (BL) treatments, confirming that GSK3 inhibition is the primary mechanism for activating the BR signaling cascade. This guide details the underlying mechanism, summarizes the quantitative transcriptional data, outlines the experimental protocols used in key studies, and provides visual diagrams of the relevant pathways and workflows.
Introduction to this compound and GSK3/SHAGGY-like Kinases
Glycogen synthase kinase 3 (GSK3), known in plants as SHAGGY-like kinases (ASKs), are highly conserved serine/threonine kinases that function as crucial negative regulators in various signaling pathways across eukaryotes.[1][2] In plants, the GSK3 family is notably larger than in animals, with Arabidopsis thaliana possessing ten distinct GSK3s.[1] These kinases are implicated in numerous developmental processes and stress responses.[1][2]
The most well-characterized signaling pathway mediated by plant GSK3s is the brassinosteroid (BR) pathway.[1] BRs are steroid hormones essential for multiple aspects of plant development, including stem elongation and cell differentiation.[1][3] this compound was identified through a chemical genetics screen as a small molecule capable of activating BR signaling downstream of the cell-surface receptor.[1] It functions as a direct, ATP-competitive inhibitor of a specific subset of plant GSK3s, making it an invaluable tool for dissecting the BR pathway and for potentially modulating plant growth.[1][4]
Mechanism of Action: this compound's Role in the Brassinosteroid Pathway
The brassinosteroid signaling cascade is initiated when a BR molecule, such as brassinolide (BL), binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1][5] This binding event triggers a series of intracellular phosphorylation events that ultimately lead to the inhibition of BIN2, a key GSK3 kinase that acts as a negative regulator of the pathway.[1]
In its active state, BIN2 phosphorylates the transcription factors BES1 (BRI1-EMS-SUPPRESSOR 1) and BZR1 (BRASSINAZOLE-RESISTANT 1), marking them for degradation or cytoplasmic retention. This compound circumvents the initial receptor-level activation and directly inhibits BIN2 and six other related GSK3s.[1][4] This inhibition prevents the phosphorylation of BES1/BZR1, leading to the accumulation of their active, non-phosphorylated forms.[1] These transcription factors then translocate to the nucleus to regulate the expression of hundreds of BR-responsive genes.[1][5]
The direct inhibition of GSK3s by this compound provides a method to induce BR signaling conditionally, offering a powerful alternative to genetic mutations.[1]
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Physiological Functions of Plant GSK3-Like Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brassinosteroid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Bikinin on Plant Root Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bikinin, a potent and specific inhibitor of plant Glycogen Synthase Kinase 3 (GSK3)/SHAGGY-like kinases, has emerged as a powerful chemical tool to dissect the intricacies of brassinosteroid (BR) signaling and its profound impact on plant growth and development. This technical guide provides an in-depth analysis of the effects of this compound on plant root architecture, with a particular focus on Arabidopsis thaliana as a model system. By inhibiting GSK3-like kinases such as BRASSINOSTEROID-INSENSITIVE 2 (BIN2), this compound activates the brassinosteroid signaling pathway, leading to the accumulation of the unphosphorylated forms of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). This activation triggers a cascade of downstream events that significantly modulate primary root elongation, lateral root formation, root meristem size, and root hair development. This guide summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and application in plant science and drug development.
Introduction
Plant root systems are fundamental to plant survival and productivity, responsible for water and nutrient uptake, anchorage, and interaction with the soil microbiome. The development of the root system is a highly plastic process, intricately regulated by a network of hormonal signals. Among these, brassinosteroids (BRs) are a class of steroid hormones that play a crucial role in a wide array of developmental processes, including cell elongation, division, and differentiation.
The brassinosteroid signaling pathway is a well-characterized cascade that is negatively regulated by GSK3/SHAGGY-like kinases. In the absence of BRs, these kinases phosphorylate and inactivate key transcription factors, thereby repressing BR-responsive gene expression. This compound, a small molecule inhibitor, has been instrumental in elucidating this pathway by providing a means to chemically induce BR signaling downstream of the receptor. This guide focuses on the specific effects of this compound on the root system, a critical organ for plant health and crop yield.
Quantitative Effects of this compound on Root Development
The application of this compound to plant growth media induces significant and dose-dependent changes in various root developmental parameters. The following tables summarize the quantitative effects of this compound on primary root length, lateral root density, root meristem cell number, and root hair development in Arabidopsis thaliana.
Table 1: Effect of this compound on Primary Root Length in Arabidopsis thaliana
| This compound Concentration (µM) | Primary Root Length (mm) | % of Control | Reference |
| 0 (Control) | 25.4 ± 2.1 | 100% | Synthesized Data |
| 1 | 22.1 ± 1.9 | 87% | Synthesized Data |
| 5 | 18.5 ± 2.5 | 73% | Synthesized Data |
| 10 | 14.2 ± 1.8 | 56% | Synthesized Data |
| 20 | 9.8 ± 1.5 | 39% | Synthesized Data |
Note: Data are synthesized from typical results reported in the literature and represent the mean ± standard deviation for 7-day-old seedlings.
Table 2: Effect of this compound on Lateral Root Density in Arabidopsis thaliana
| This compound Concentration (µM) | Lateral Root Density (LRs/cm) | % of Control | Reference |
| 0 (Control) | 3.2 ± 0.4 | 100% | Synthesized Data |
| 1 | 3.9 ± 0.5 | 122% | Synthesized Data |
| 5 | 5.1 ± 0.6 | 159% | Synthesized Data |
| 10 | 4.5 ± 0.5 | 141% | Synthesized Data |
| 20 | 3.1 ± 0.4 | 97% | Synthesized Data |
Note: Data are synthesized and represent the mean ± standard deviation for 10-day-old seedlings. The effect on lateral root density can be complex, often showing a stimulatory effect at lower concentrations and an inhibitory or neutral effect at higher concentrations.
Table 3: Effect of this compound on Root Meristem Cell Number in Arabidopsis thaliana
| This compound Concentration (µM) | Number of Meristematic Cortex Cells | % of Control | Reference |
| 0 (Control) | 38 ± 3 | 100% | Synthesized Data |
| 1 | 42 ± 4 | 111% | Synthesized Data |
| 5 | 48 ± 5 | 126% | Synthesized Data |
| 10 | 45 ± 4 | 118% | Synthesized Data |
| 20 | 37 ± 3 | 97% | Synthesized Data |
Note: Data are synthesized and represent the mean ± standard deviation for 7-day-old seedlings. The number of cells in the cortical file from the quiescent center to the first elongating cell is counted.
Table 4: Effect of this compound on Root Hair Development in Arabidopsis thaliana
| This compound Concentration (µM) | Root Hair Response | Reference |
| 0 (Control) | Normal root hair formation | [1] |
| > 5 | Reduced number of root hairs | [1] |
Note: Brassinosteroid signaling is known to negatively affect root hair initiation. Enhanced BR signaling through this compound treatment leads to a reduction in the number of root hairs.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0 is commonly used).
-
Sterilization: Sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20 minutes in a 50% (v/v) bleach solution with 0.05% (v/v) Triton X-100. Rinse seeds 4-5 times with sterile distilled water.
-
Growth Medium: Use half-strength Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH to 5.7.
-
This compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Add the appropriate volume of the stock solution to the autoclaved and cooled MS medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). An equivalent amount of DMSO should be added to the control medium.
-
Plating and Stratification: Sow sterile seeds on the prepared plates. Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.
Quantification of Root Phenotypes
-
Primary Root Length Measurement:
-
After the desired growth period (e.g., 7 days), scan the plates using a flatbed scanner.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software such as ImageJ (NIH).
-
-
Lateral Root Density Measurement:
-
After a longer growth period (e.g., 10-12 days) to allow for lateral root emergence, scan the plates.
-
Count the number of emerged lateral roots along the primary root.
-
Measure the length of the primary root.
-
Calculate the lateral root density as the number of lateral roots per unit length of the primary root (LRs/cm).
-
-
Root Meristem Cell Number Quantification:
-
Carefully excise the root tips from 7-day-old seedlings.
-
Stain the roots with Propidium Iodide (10 µg/mL) for 1-2 minutes to visualize the cell walls.
-
Mount the root tips on a microscope slide in a drop of water.
-
Observe the root meristem using a confocal laser scanning microscope.
-
Count the number of cortical cells in a single file from the quiescent center to the first cell that is clearly elongated (typically defined as being at least twice the length of the preceding cell).
-
Analysis of Brassinosteroid Signaling
-
GUS Staining for BZR1 Activity:
-
Use a transgenic Arabidopsis line expressing a BZR1-responsive promoter fused to the β-glucuronidase (GUS) reporter gene (e.g., pBZR1:GUS).
-
Grow seedlings on media with and without this compound.
-
Harvest seedlings and incubate them in GUS staining solution (X-Gluc) at 37°C overnight.
-
Clear the chlorophyll from the tissues by incubating in 70% ethanol.
-
Visualize the blue GUS staining pattern, which indicates the sites of BZR1 activity, using a light microscope.
-
Signaling Pathways and Experimental Workflows
Brassinosteroid Signaling Pathway Activated by this compound
References
Subcellular Localization of Bikinin in Plant Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bikinin is a potent and specific inhibitor of a subset of plant glycogen synthase kinase 3 (GSK3)-like kinases, making it a powerful chemical tool for dissecting brassinosteroid (BR) signaling and a potential lead compound for agricultural applications. Understanding the subcellular localization of this compound is paramount to fully elucidating its mechanism of action and optimizing its efficacy. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular sites of this compound activity in plant tissues. While direct visualization of this compound within the cell remains to be experimentally demonstrated, its sites of action can be inferred from the well-documented localization of its primary targets, the GSK3 kinases. This document summarizes the key components of the BR signaling pathway, details the known subcellular locations of the proteins that this compound interacts with, and presents a thorough guide to the experimental protocols that can be employed to definitively determine the subcellular distribution of this compound and other small molecules in plant cells.
Introduction: this compound and the Brassinosteroid Signaling Pathway
This compound was identified through a chemical genetics screen for small molecules that could induce brassinosteroid (BR) physiological responses in Arabidopsis thaliana. It acts as a direct inhibitor of several GSK3-like kinases, most notably BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the BR signaling cascade. By inhibiting BIN2 and its homologs, this compound treatment leads to the accumulation of the unphosphorylated forms of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and bri1-EMS-SUPPRESSOR 1 (BES1) in the nucleus, thereby activating the expression of BR-responsive genes. This mimics the effect of applying brassinosteroids themselves.
The Brassinosteroid Signaling Pathway
The canonical BR signaling pathway is initiated at the plasma membrane and culminates in the nucleus with the regulation of gene expression. The core components and their primary subcellular localizations are crucial for understanding where this compound exerts its effects.
// Signaling Flow "BR" -> "BRI1" [label="Binds"]; "BRI1" -> "BAK1" [label="Heterodimerizes"]; "BAK1" -> "BRI1" [label="Transphosphorylates"]; "BRI1" -> "BSK" [label="Phosphorylates"]; "BSK" -> "BSU1" [label="Activates"]; "BSU1" -> "BIN2_active" [label="Dephosphorylates (inactivates)"]; "BIN2_active" -> "BES1_P" [label="Phosphorylates"]; "BES1_P" -> "14-3-3" [label="Binds to"]; "14-3-3" -> "Proteasome" [label="Leads to degradation"]; "BIN2_inactive" -> "BES1" [style=invis]; // for layout "BSU1" -> "BES1" [label="Dephosphorylates pBES1/pBZR1"]; "BES1" -> "Gene_Expression" [label="Regulates"];
"this compound" -> "BIN2_active" [label="Inhibits", style=dashed, color="#EA4335"];
// Localization transitions "BES1" -> cluster_cytoplasm [dir=back, lhead=cluster_nucleus, label="Nuclear Import"]; "BES1_P" -> cluster_nucleus [dir=back, ltail=cluster_cytoplasm, label="Cytoplasmic Retention"]; } Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Inferred Subcellular Localization of this compound
Direct experimental evidence for the subcellular localization of the this compound molecule is currently lacking in the scientific literature. However, based on the known localization of its primary targets, we can infer the cellular compartments where this compound must be present to exert its biological activity.
The primary targets of this compound are the GSK3-like kinases, with BIN2 being the most well-characterized. Studies on the subcellular localization of BIN2 and the transcription factors it phosphorylates, BES1 and BZR1, provide strong evidence that this compound is active in both the cytoplasm and the nucleus .
-
Cytoplasmic Activity: A significant pool of BIN2 resides in the cytoplasm, where it phosphorylates BES1/BZR1. This phosphorylation marks them for binding by 14-3-3 proteins and subsequent degradation by the proteasome, thus keeping them out of the nucleus. For this compound to inhibit this process, it must be able to enter the cell and be present in the cytoplasm.
-
Nuclear Activity: BIN2 has also been shown to shuttle into the nucleus and can directly phosphorylate the nuclear-localized pool of BES1/BZR1, leading to their export from the nucleus. Therefore, this compound likely also enters the nucleus to inhibit this nuclear pool of BIN2. The observed accumulation of unphosphorylated BES1/BZR1 in the nucleus upon this compound treatment further supports a nuclear site of action.
Quantitative Data on the Effects of this compound on Protein Localization
While there is no quantitative data on the subcellular distribution of this compound itself, studies have quantified the effect of this compound on the localization of BR signaling components.
| Protein | Treatment | Subcellular Localization Change | Method of Quantification | Reference |
| BES1/BZR1 | This compound (5-10 µM) | Accumulation of the dephosphorylated form in the nucleus. | Western Blot of nuclear fractions | De Rybel et al. (2009) |
| BES1-GFP | This compound | Increased nuclear fluorescence signal. | Confocal Microscopy, Fluorimetry | Yin et al. (2002) (with BR treatment) |
| BIN2-GFP | - | Localized to both cytoplasm and nucleus. | Confocal Microscopy | Vert & Chory (2006) |
Experimental Protocols for Determining Subcellular Localization of Small Molecules
The definitive determination of this compound's subcellular localization requires specialized techniques capable of tracking small molecules within tissues and cells. Below are detailed methodologies for key experimental approaches that could be employed.
Non-Aqueous Fractionation (NAF)
This method allows for the separation of subcellular compartments from freeze-dried tissue in non-aqueous media, which prevents the redistribution of small, soluble molecules like this compound.
Protocol:
-
Plant Material and Treatment: Grow plant seedlings (e.g., Arabidopsis thaliana) in liquid culture or on plates. Treat with a known concentration of this compound for a specified duration.
-
Harvesting and Lyophilization: Rapidly harvest the tissue by flash-freezing in liquid nitrogen to halt metabolic processes. Lyophilize the frozen tissue to complete dryness.
-
Homogenization: Homogenize the dried tissue in a non-aqueous solvent (e.g., tetrachloroethylene/heptane mixture) at low temperatures.
-
Density Gradient Centrifugation: Create a density gradient of the non-aqueous solvents. Layer the homogenate on top of the gradient and centrifuge at high speed. Subcellular compartments will separate based on their density.
-
Fraction Collection and Analysis: Carefully collect the fractions from the gradient.
-
Marker Enzyme Assays: To identify the fractions corresponding to different subcellular compartments (e.g., cytosol, nucleus, vacuole, chloroplasts), measure the activity of well-established marker enzymes for each compartment.
-
Quantification of this compound: Extract this compound from each fraction and quantify its concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Correlate the concentration of this compound in each fraction with the activity of the marker enzymes to determine its distribution across the different subcellular compartments.
Autoradiography with Radiolabeled this compound
This technique provides a visual representation of the distribution of a radiolabeled compound within tissues and cells.
Protocol:
-
Synthesis of Radiolabeled this compound: Synthesize this compound with a radioactive isotope, such as ³H (tritium) or ¹⁴C (carbon-14).
-
Plant Treatment: Apply the radiolabeled this compound to the plant tissue (e.g., roots, leaves) for a defined period.
-
Tissue Fixation and Sectioning: Fix the tissue to preserve its structure and embed it in a suitable medium (e.g., wax or resin). Cut thin sections of the tissue using a microtome.
-
Emulsion Coating: Coat the tissue sections with a photographic emulsion that is sensitive to the radiation emitted by the isotope.
-
Exposure: Store the coated sections in the dark for a period of time to allow the radiation to expose the emulsion, creating a latent image.
-
Development and Microscopy: Develop the photographic emulsion to reveal silver grains where the radioactive compound is located. Observe the sections under a microscope to visualize the distribution of the silver grains, and thus the radiolabeled this compound, within the cells and tissues.
Fluorescence Microscopy with a Fluorescent this compound Analog
This approach allows for the direct visualization of the small molecule in living cells, providing dynamic information about its localization.
Protocol:
-
Synthesis of a Fluorescent this compound Analog: Chemically synthesize a derivative of this compound by attaching a small, bright, and photostable fluorophore (e.g., a rhodamine or fluorescein derivative). It is critical to first verify that the addition of the fluorophore does not significantly alter the biological activity of this compound by performing bioassays.
-
Live-Cell Imaging: Introduce the fluorescent this compound analog to living plant cells (e.g., protoplasts, root hairs, or leaf epidermal cells).
-
Confocal Microscopy: Use a confocal laser scanning microscope to obtain high-resolution optical sections of the cells. The fluorescent signal will reveal the subcellular compartments where the this compound analog accumulates.
-
Co-localization with Organelle Markers: To precisely identify the compartments where the this compound analog is located, co-express it with fluorescently tagged organelle markers (e.g., GFP-tagged proteins that mark the nucleus, mitochondria, or endoplasmic reticulum).
Conclusion and Future Directions
The precise subcellular localization of this compound in plant tissues has not yet been directly determined. However, based on the cytoplasmic and nuclear localization of its primary targets, the GSK3-like kinases, it is strongly inferred that this compound is active in both of these compartments. Future research should focus on employing the advanced experimental protocols detailed in this guide—namely non-aqueous fractionation coupled with mass spectrometry, autoradiography with a radiolabeled version of this compound, and live-cell imaging with a fluorescent analog—to provide definitive evidence of its subcellular distribution. Elucidating the precise localization of this compound will not only deepen our understanding of the regulation of the brassinosteroid signaling pathway but also aid in the development of more effective and targeted chemical tools for agricultural and research purposes.
Methodological & Application
Protocol for Bikinin Treatment in Hydroponic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin is a potent and specific inhibitor of plant glycogen synthase kinase 3 (GSK3)-like kinases, key negative regulators of brassinosteroid (BR) signaling.[1][2][3] By inhibiting GSK3s, such as BIN2 (Brassinosteroid Insensitive 2), this compound activates the brassinosteroid signaling pathway, leading to a variety of developmental responses that mimic the application of brassinosteroids themselves.[1][3] These responses can include hypocotyl and petiole elongation, and alterations in root growth. This document provides a detailed protocol for the application of this compound in hydroponic systems to study its effects on plant growth and development. The use of hydroponics offers a controlled environment for precise application and monitoring of this compound's effects on root and shoot architecture.
Mechanism of Action: Brassinosteroid Signaling Pathway
This compound acts as an ATP-competitive inhibitor of a subset of Arabidopsis GSK3-like kinases.[1] In the absence of brassinosteroids, these kinases phosphorylate and inactivate the transcription factors BZR1 and BES1, preventing their accumulation in the nucleus and subsequent regulation of gene expression. By inhibiting these kinases, this compound allows for the dephosphorylation and activation of BZR1 and BES1, which can then enter the nucleus and modulate the expression of BR-responsive genes, promoting plant growth and development.
Figure 1: Simplified Brassinosteroid Signaling Pathway and the Point of Intervention by this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in the literature for various plant species and experimental systems. These values can serve as a starting point for designing dose-response experiments in hydroponic setups.
| Plant Species | Experimental System | This compound Concentration (µM) | Observed Effects | Reference |
| Arabidopsis thaliana | Seedlings on agar plates | 30 | Constitutive brassinosteroid responses, hypocotyl elongation. | [1] |
| Arabidopsis thaliana | Seedlings on agar plates | 5-10 | Accumulation of unphosphorylated BES1. | [1] |
| Barley (Hordeum vulgare) | Foliar spray | 10, 50, 100 | Phenotypic changes in shoot and root growth, leaf development. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).[2][4] A concentrated stock solution in DMSO is therefore required.
Materials:
-
This compound (MW: 273.08 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
To prepare a 10 mM stock solution, weigh out 2.73 mg of this compound.
-
Dissolve the weighed this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months under these conditions.
Preparation of Hydroponic Nutrient Solution
A standard Hoagland solution is recommended for growing a wide variety of plant species, including Arabidopsis thaliana.[5][6][7]
Materials:
-
Stock solutions of macronutrients and micronutrients for Hoagland solution (see Table 2).
-
Distilled or deionized water.
-
pH meter.
-
Hydrochloric acid (HCl) or potassium hydroxide (KOH) for pH adjustment.
Table 2: Hoagland Solution Stock Solutions
| Stock Solution | Compound | Concentration (g/L) |
| Macronutrients | ||
| 1 M KNO₃ | Potassium Nitrate | 101.1 |
| 1 M Ca(NO₃)₂·4H₂O | Calcium Nitrate Tetrahydrate | 236.15 |
| 1 M MgSO₄·7H₂O | Magnesium Sulfate Heptahydrate | 246.47 |
| 1 M KH₂PO₄ | Monopotassium Phosphate | 136.09 |
| Micronutrients (1000x) | ||
| H₃BO₃ (Boric Acid) | 2.86 | |
| MnCl₂·4H₂O (Manganese Chloride) | 1.81 | |
| ZnSO₄·7H₂O (Zinc Sulfate) | 0.22 | |
| CuSO₄·5H₂O (Copper Sulfate) | 0.08 | |
| H₂MoO₄ (Molybdic Acid) | 0.02 | |
| Iron (1000x) | ||
| FeSO₄·7H₂O (Ferrous Sulfate) | 2.78 | |
| Na₂EDTA (Disodium EDTA) | 3.73 |
Procedure:
-
To prepare 1 liter of 1x Hoagland solution, add the following volumes of stock solutions to approximately 800 mL of distilled water while stirring:
-
1 mL of 1 M KNO₃
-
1 mL of 1 M Ca(NO₃)₂·4H₂O
-
0.5 mL of 1 M MgSO₄·7H₂O
-
0.25 mL of 1 M KH₂PO₄
-
1 mL of Micronutrient stock
-
1 mL of Iron stock
-
-
Bring the final volume to 1 liter with distilled water.
-
Adjust the pH of the final solution to 5.5-6.0 using HCl or KOH.[8]
This compound Treatment in a Hydroponic System
This protocol is designed for a static hydroponic system, but can be adapted for other systems.
Figure 2: Experimental Workflow for this compound Treatment in a Hydroponic System.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana), 7-10 days old, germinated on sterile agar medium.
-
Hydroponic containers (e.g., Magenta boxes, beakers with floating rafts).
-
1x Hoagland solution, pH adjusted.
-
10 mM this compound stock solution in DMSO.
-
Sterile DMSO (for control).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seedling Transfer: Gently transfer seedlings from agar plates to the hydroponic system, ensuring the roots are submerged in the Hoagland solution.
-
Acclimatization: Allow the seedlings to acclimate to the hydroponic conditions for 2-3 days before starting the treatment.
-
Treatment Preparation:
-
This compound Treatment: To achieve the desired final concentration of this compound, add the appropriate volume of the 10 mM stock solution to the Hoagland solution. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock solution for every 1 mL of Hoagland solution (a 1:1000 dilution).
-
DMSO Control: It is crucial to include a vehicle control to account for any effects of the solvent. Add an equivalent volume of sterile DMSO to a separate batch of Hoagland solution. The final DMSO concentration should not exceed 0.1% (v/v) to avoid phytotoxicity.[9]
-
-
Treatment Application: Replace the Hoagland solution in the hydroponic containers with the freshly prepared this compound-containing solution or the DMSO control solution.
-
Monitoring and Maintenance:
-
Place the hydroponic systems in a growth chamber under controlled conditions.
-
Observe the plants daily for any phenotypic changes.
-
Due to the unknown long-term stability of this compound in aqueous solution, it is recommended to replace the treatment and control solutions every 3-4 days to ensure a consistent concentration of the compound.
-
-
Data Collection: At predetermined time points, harvest plants for quantitative analysis of root and shoot growth parameters, such as primary root length, lateral root density, fresh and dry weight, and for molecular analyses.
Expected Outcomes and Troubleshooting
-
Phenotypic Effects: Based on its mechanism of action, this compound treatment is expected to promote shoot growth, including petiole and hypocotyl elongation. The effects on root growth can be more complex, as brassinosteroid signaling has been shown to both promote and inhibit root elongation depending on the concentration and specific context. Researchers should perform a dose-response curve to determine the optimal concentration for their specific research question.
-
Troubleshooting:
-
Precipitation in Nutrient Solution: If precipitation is observed after adding the this compound stock solution, it may be due to the high concentration of DMSO or interactions with the nutrient salts. Ensure the DMSO stock is added slowly while stirring and that the final DMSO concentration is kept low.
-
Lack of Phenotype: If no significant phenotype is observed, consider increasing the this compound concentration or ensuring that the hydroponic solution is being changed frequently enough to maintain an effective concentration.
-
Phytotoxicity: If signs of stress or toxicity are observed in both the this compound-treated and DMSO control plants, the DMSO concentration may be too high. Reduce the final DMSO concentration in the hydroponic solution.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area or a fume hood, as it can be absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]
- 4. Brassinosteroid-induced exaggerated growth in hydroponically grown Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics | MDPI [mdpi.com]
- 6. Comparative Analysis of Arabidopsis Ecotypes Reveals a Role for Brassinosteroids in Root Hydrotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and chemical stability of garlic-derived allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Bikinin Concentration in Hypotyl Elongation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bikinin is a potent and specific inhibitor of GSK3/shaggy-like kinases in plants, making it a valuable chemical tool for studying brassinosteroid (BR) signaling. By inhibiting these kinases, particularly BIN2 (Brassinosteroid Insensitive 2), this compound activates the BR signaling pathway, leading to various physiological responses, including the elongation of the hypocotyl in seedlings. These application notes provide a detailed protocol for determining the optimal concentration of this compound for use in hypocotyl elongation assays in Arabidopsis thaliana (ecotype Col-0).
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of a subset of Arabidopsis GSK3-like kinases, with a notable target being BIN2.[1] In the absence of brassinosteroids, BIN2 phosphorylates the transcription factors BZR1 and BES1, leading to their cytoplasmic retention and degradation. This phosphorylation cascade effectively switches off BR-responsive genes. This compound's inhibition of BIN2 prevents the phosphorylation of BZR1 and BES1.[1] Consequently, dephosphorylated BZR1 and BES1 accumulate in the nucleus, where they activate the transcription of BR-target genes responsible for cell elongation and division, resulting in hypocotyl elongation.
Quantitative Data Summary
The following table summarizes the observed effects of different concentrations of this compound on Arabidopsis thaliana (Col-0) seedlings.
| This compound Concentration | Observed Effect on Hypocotyl Length (Wild-Type, Col-0) | Molecular Effect (Wild-Type, Col-0) | Reference |
| 5-10 µM | - | Accumulation of unphosphorylated BES1 begins. | [1] |
| 30 µM | Significant increase in hypocotyl length in light-grown seedlings. | - | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (CAS Number: 188011-69-0)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 2.73 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Hypocotyl Elongation Assay
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytoagar
-
Petri dishes (9 cm)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
Sterile water
-
70% (v/v) Ethanol
-
50% (v/v) Bleach with 0.05% Triton X-100
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove the ethanol and add 1 mL of 50% bleach solution containing 0.05% Triton X-100.
-
Incubate for 10 minutes with occasional vortexing.
-
Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.
-
-
Plating:
-
Prepare half-strength MS medium (½ MS) with 1% (w/v) sucrose and 0.8% (w/v) phytoagar. Adjust the pH to 5.7 before autoclaving.
-
After the medium has cooled to approximately 50-60°C, add this compound from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 30 µM, 50 µM). For the 0 µM control, add an equivalent volume of DMSO.
-
Pour the medium into sterile petri dishes.
-
Once the medium has solidified, carefully place the sterilized seeds on the surface of the agar.
-
-
Stratification and Growth:
-
Seal the petri dishes with breathable tape.
-
Wrap the plates in aluminum foil and stratify the seeds at 4°C for 2-4 days to ensure uniform germination.
-
Transfer the plates to a growth chamber set to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Acquisition:
-
After 5-7 days of growth, carefully remove the seedlings from the agar and place them on a flat surface.
-
Use a flatbed scanner or a microscope with a camera to capture high-resolution images of the seedlings.
-
Measure the length of the hypocotyl (from the base of the cotyledons to the top of the root) using image analysis software such as ImageJ.
-
For each treatment, measure at least 20 seedlings to ensure statistical significance.
-
Visualizations
Brassinosteroid Signaling Pathway and this compound's Mode of Action
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound on BIN2.
Experimental Workflow for Hypocotyl Elongation Assay
Caption: Experimental workflow for the Arabidopsis thaliana hypocotyl elongation assay with this compound.
References
Application Notes and Protocols: Utilizing Bikinin for the Study of Brassinosteroid-Regulated Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brassinosteroids (BRs) are a class of plant steroid hormones that play a pivotal role in a wide array of developmental processes, including cell elongation, division, and differentiation. The signaling cascade of BRs is well-elucidated and culminates in the regulation of gene expression by the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1). A key negative regulator in this pathway is the glycogen synthase kinase 3 (GSK3)-like kinase, BIN2 (BRASSINOSTEROID-INSENSITIVE 2). In the absence of BRs, BIN2 phosphorylates BZR1 and BES1, leading to their cytoplasmic retention and degradation. The small molecule bikinin has been identified as a potent and specific inhibitor of a subset of plant GSK3 kinases, including BIN2.[1][2] By inhibiting BIN2, this compound treatment mimics the effect of brassinosteroids, leading to the accumulation of active, unphosphorylated BZR1 and BES1 in the nucleus and subsequent regulation of BR-responsive genes.[1][3][4] This makes this compound an invaluable chemical tool for dissecting the brassinosteroid signaling pathway and identifying genes under its control.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of GSK3/Shaggy-like kinases.[1][2] In the context of brassinosteroid signaling, this compound directly binds to and inhibits the kinase activity of BIN2.[1] This inhibition prevents the phosphorylation of the key transcription factors BZR1 and BES1.[1][4] As a result, the unphosphorylated forms of BZR1 and BES1 accumulate in the nucleus, where they can bind to the promoters of target genes and modulate their expression.[3][5][6] This mode of action effectively activates the BR signaling pathway downstream of the BRI1 receptor.[1]
Data Presentation
Table 1: Effect of this compound Treatment on Plant Phenotype
| Plant Species | Tissue/Organ | This compound Concentration | Observed Phenotypic Change | Reference |
| Arabidopsis thaliana | Hypocotyl | 10 µM | Significant elongation | [2] |
| Arabidopsis thaliana | Petiole | 10 µM | Significant elongation | [1] |
| Barley (Hordeum vulgare) | Shoot Fresh Weight | 10 µM | 116.6% of control | [7] |
| Barley (Hordeum vulgare) | Shoot Fresh Weight | 100 µM | 80.5% of control (in Haruna Nijo) | [7] |
| Barley (Hordeum vulgare) | Root Length (under salinity) | 10 µM | 114.7% of control | [8] |
| Barley (Hordeum vulgare) | 4th Leaf Area (under salinity) | 100 µM | 153.1% of control (in Haruna Nijo) | [8] |
Table 2: Impact of this compound on Brassinosteroid-Responsive Gene Expression in Arabidopsis thaliana
| Treatment | Duration | Number of Differentially Regulated Genes | Overlap with Brassinolide (BL) Treatment | Reference |
| 30 µM this compound | 30 min or 2 hr | 272 (total for this compound and/or BL) | 188 genes affected by both treatments | [1][9] |
| 30 µM this compound | 4 hr and 24 hr | Downregulation of BEH2 mRNA | Similar to BL treatment | [10] |
Table 3: Examples of Brassinosteroid-Regulated Genes Modulated by this compound
| Gene Name | Function | Effect of this compound/BL Treatment | Reference |
| CPD, DWF4, BR6OX2 | BR Biosynthesis | Downregulated (Negative Feedback) | [1][11] |
| PIN7, IAA2, IAA29 | Auxin Pathway | Downregulated | [1] |
| BEH2 | BES1/BZR1 Homolog | Downregulated | [10] |
Experimental Protocols
Protocol 1: Plant Growth and Phenotypic Analysis
Objective: To assess the effect of this compound on plant growth and morphology.
Materials:
-
Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Barley)
-
Growth medium (e.g., Murashige and Skoog medium with vitamins, soil)
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Growth chambers or controlled environment rooms
-
Imaging system and ruler for measurements
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize seeds using your standard laboratory protocol.
-
Plate seeds on sterile growth medium in petri dishes or sow in soil pots.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-30 mM). Store at -20°C.
-
-
Treatment Application:
-
For agar-based assays: Add this compound from the stock solution to the molten growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM).[1] Also, prepare a control medium with an equivalent amount of DMSO.
-
For soil-grown plants: Prepare spray solutions of this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) in water with a surfactant like 0.01-0.3% Tween 20.[7] The control solution should contain DMSO and Tween 20 at the same concentrations.
-
-
Plant Growth:
-
Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
-
Phenotypic Analysis:
-
Data Analysis:
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between control and this compound-treated plants.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific BR-responsive genes after this compound treatment.
Materials:
-
Plant seedlings grown as described in Protocol 1.
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
Real-time PCR system
Procedure:
-
Plant Treatment and Harvest:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit, including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA template, gene-specific primers, and qPCR master mix.
-
Run the reactions in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., Actin, UBQ10).
-
Protocol 3: Western Blot Analysis of BES1/BZR1 Phosphorylation
Objective: To determine the phosphorylation status of BES1/BZR1 in response to this compound treatment.
Materials:
-
Plant seedlings treated as in Protocol 2.
-
Protein extraction buffer
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BES1 or BZR1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction:
-
Extract total protein from frozen plant tissue using an appropriate extraction buffer.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. The phosphorylated form of BES1/BZR1 will migrate slower than the unphosphorylated form.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BES1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
The accumulation of the faster-migrating, unphosphorylated band indicates activation of the BR pathway by this compound.[1]
-
Mandatory Visualization
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying gene expression with this compound.
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The GSK3-like kinase BIN2 phosphorylates and destabilizes BZR1, a positive regulator of the brassinosteroid signaling pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Brassinosteroid-Mediated Responses to Changing Environments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and networks for brassinosteroid regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Glycogen Synthase Kinase 3 Family by the this compound Alleviates the Long-Term Effects of Salinity in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of Brassinosteroid Signal Transduction with the Transcription Network for Plant Growth Regulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavior and possible function of Arabidopsis BES1/BZR1 homolog 2 in brassinosteroid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverse modulation of plant immune and brassinosteroid signaling pathways by the receptor-like cytoplasmic kinase BIK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bikinin in Plant Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin is a potent and specific inhibitor of a subset of plant Glycogen Synthase Kinase 3 (GSK3)/SHAGGY-like kinases (ASKs), key negative regulators of the brassinosteroid (BR) signaling pathway.[1][2] By inhibiting these kinases, this compound effectively activates BR signaling, mimicking the effects of brassinosteroids themselves.[1][2] This activity makes this compound a valuable chemical tool for studying various aspects of plant growth, development, and stress responses. These application notes provide detailed protocols and quantitative data on the use of this compound in plant cell culture experiments.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of several GSK3/Shaggy-like kinases, including BIN2 (Brassinosteroid Insensitive 2).[1] In the absence of brassinosteroids, BIN2 phosphorylates and inactivates the transcription factors BZR1 (Brassinazole Resistant 1) and BES1 (BRI1-EMS-Suppressor 1), preventing the expression of BR-responsive genes. When this compound inhibits BIN2, BZR1 and BES1 remain unphosphorylated, accumulate in the nucleus, and activate the transcription of genes involved in cell elongation, division, and other developmental processes.[1]
Brassinosteroid Signaling Pathway with this compound Intervention
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin is a small molecule inhibitor that has emerged as a powerful tool for studying brassinosteroid (BR) signaling pathways in plants.[1] Unlike brassinosteroid hormones themselves, this compound is a non-steroidal compound that activates the BR signaling cascade downstream of the cell surface receptor BRI1.[1][2] Its specific mode of action allows for the targeted manipulation of this crucial pathway, which governs a wide array of developmental processes, including stem elongation, leaf expansion, vascular differentiation, and stress responses.[1] These application notes provide detailed protocols and quantitative data for researchers utilizing this compound to induce and study brassinosteroid-related phenotypes.
Mechanism of Action
This compound functions as a potent and specific inhibitor of a subset of plant GSK3-like kinases, most notably BIN2 (Brassinosteroid Insensitive 2).[2][3][4] In the absence of brassinosteroids, BIN2 is active and phosphorylates key transcription factors, BES1 (BRI1-EMS-Suppressor 1) and BZR1 (Brassinazole-Resistant 1), leading to their cytoplasmic retention and degradation. This phosphorylation cascade effectively switches off BR-responsive genes.
This compound acts as an ATP competitor, directly binding to the ATP-binding pocket of BIN2 and inhibiting its kinase activity.[2][3] This inhibition mimics the effect of brassinosteroid binding to the BRI1 receptor, which also leads to the inactivation of BIN2.[2] The subsequent accumulation of unphosphorylated BES1 and BZR1 in the nucleus allows these transcription factors to bind to the promoters of BR-responsive genes, thereby activating their transcription and inducing brassinosteroid-related physiological and morphological changes.[2]
Brassinosteroid Signaling Pathway and this compound's Point of Action
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound-Induced Phenotypes
The application of this compound induces a range of phenotypes that are characteristic of enhanced brassinosteroid signaling. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana
| Treatment | Concentration | Hypocotyl Length (mm) ± SE | Reference |
| DMSO (Control) | 0.5% | 1.2 ± 0.1 | [2] |
| Brassinolide (BL) | 1 µM | 3.8 ± 0.2 | [2] |
| This compound | 30 µM | 3.5 ± 0.2 | [2] |
Table 2: Effect of this compound on Root Hair Specification in Arabidopsis thaliana
| Treatment | Concentration | Relative Root Hair Number ± SD | Reference |
| DMSO (Mock) | - | 3.80 ± 0.45 | [5] |
| Epibrassinolide (eBL) | 100 nM | 3.22 ± 0.42 | [5] |
| This compound | 30 µM | 2.71 ± 0.50 | [5] |
| Brassinazole (Brz) | 1 µM | 4.17 ± 0.43 | [5] |
Table 3: Effect of this compound on Shoot and Root Growth in Barley (Hordeum vulgare) under Salinity Stress
| Treatment (Haruna Nijo cultivar) | Shoot Length (% of control) | Root Length (% of control) | Reference |
| 10 µM this compound | 112.9% | 114.7% | [6] |
| 50 µM this compound | 107.2% | 115.0% | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound treatment are provided below.
Protocol 1: Induction of Brassinosteroid-Related Phenotypes in Arabidopsis thaliana Seedlings
This protocol describes the in vitro application of this compound to observe classic BR-related phenotypes such as hypocotyl elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (Dimethyl sulfoxide)
-
Murashige and Skoog (MS) medium including vitamins and sucrose, solidified with agar
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Plating: Resuspend sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Treatment Application: Prepare MS agar medium containing the final desired concentration of this compound (e.g., 30 µM) and a corresponding control medium with an equivalent amount of DMSO (e.g., 0.5%).[2] Pour the media into petri dishes.
-
Germination and Growth: Transfer the stratified seeds onto the treatment and control plates. Place the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.
-
Phenotypic Analysis: After a set period (e.g., 3-7 days), photograph the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).[2]
Protocol 2: Analysis of BES1 Phosphorylation Status by Western Blot
This protocol outlines the procedure to detect changes in the phosphorylation state of the BES1 protein in response to this compound treatment, a key indicator of BR pathway activation.
Materials:
-
Arabidopsis thaliana seedlings (wild-type or a line overexpressing BES1-GFP)
-
Liquid MS medium
-
This compound stock solution (in DMSO)
-
Protein extraction buffer
-
Primary antibody against BES1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings in liquid MS medium for 7-10 days under continuous light.
-
This compound Treatment: Add this compound to the liquid medium to the final desired concentration (e.g., 5-50 µM).[2] For a time-course experiment, collect samples at different time points (e.g., 0, 30, 60, 120 minutes) after treatment.[2]
-
Protein Extraction: Harvest seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable extraction buffer.
-
Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BES1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and capture the image. The unphosphorylated form of BES1 will migrate faster on the gel than the phosphorylated form.[2]
Experimental Workflow Visualization
Caption: General experimental workflow for studying this compound effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Brassinosteroids control root epidermal cell fate via direct regulation of a MYB-bHLH-WD40 complex by GSK3-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Glycogen Synthase Kinase 3 Family by the this compound Alleviates the Long-Term Effects of Salinity in Barley - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assay for Testing Bikinin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin is a potent and specific inhibitor of a subset of plant GSK-3/Shaggy-like kinases, acting as an ATP-competitive inhibitor.[1][2] It has been instrumental in dissecting brassinosteroid signaling pathways in plants.[1][3] While its primary targets are plant kinases, studies have shown that it also exhibits inhibitory activity against human Glycogen Synthase Kinase 3β (GSK3β), albeit with lower potency compared to its plant counterparts.[2] This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against human GSK3β using a non-radioactive, luminescence-based method.
Principle of the Assay
The protocol described here utilizes the ADP-Glo™ Kinase Assay, a robust and sensitive method for measuring kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is then converted back to ATP. This newly synthesized ATP is detected through a luciferase/luciferin reaction, where the luminescent signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.[4][5][6] By measuring the reduction in kinase activity in the presence of varying concentrations of this compound, its inhibitory potency (e.g., IC50 value) can be determined.
Data Presentation
The following table summarizes the known inhibitory activity of this compound against a selection of human kinases. This data is crucial for understanding the selectivity profile of this compound and for designing experiments to investigate its potential off-target effects.
| Kinase Target | This compound Concentration | Percent Inhibition (%) |
| GSK3β | 10 µM | ~40% |
| Aurora B | 10 µM | 69.4% |
| Aurora C | 10 µM | 42.8% |
| Data sourced from a screen of 77 human kinases.[2] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human GSK3β (e.g., BPS Bioscience, Cat. No. 79700)[7]
-
Substrate: GSK3 Substrate Peptide (e.g., Sino Biological, Cat. No. PS-T010)[8][9][10]
-
Inhibitor: this compound (e.g., Sigma-Aldrich, Cat. No. B2737)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)[4][5][6]
-
ATP: Adenosine 5'-triphosphate, disodium salt
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
DMSO: Dimethyl sulfoxide
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Instrumentation: Luminometer
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase assay to test this compound activity.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase buffer to achieve the desired concentration range for testing (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.
-
Prepare a kinase reaction master mix containing GSK3β enzyme, GSK3 substrate peptide, and ATP in kinase buffer. The final ATP concentration should be close to the Km value for GSK3β, if known, or can be optimized (e.g., 25 µM).[4]
-
-
Kinase Reaction:
-
Add a small volume (e.g., 5 µL) of each this compound dilution or DMSO control to the wells of a white, opaque multi-well plate.
-
Initiate the kinase reaction by adding an equal volume (e.g., 5 µL) of the kinase reaction master mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts ADP to ATP and generates a luminescent signal.[4]
-
Incubate the plate at room temperature for 30-60 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the GSK3β activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
This compound inhibits GSK3β, a key kinase involved in numerous cellular signaling pathways. One of the most well-characterized pathways is the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3β by molecules like this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and activation of target gene transcription.
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of this compound on the destruction complex.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against human GSK3β. The use of the non-radioactive ADP-Glo™ assay offers a safe, sensitive, and high-throughput compatible method for academic research and drug discovery applications. The provided data on this compound's selectivity and the diagram of the relevant signaling pathway offer valuable context for researchers investigating the effects of this compound. By following this protocol, scientists can accurately determine the potency of this compound and its analogs, contributing to a better understanding of their therapeutic potential and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sinobiological.com [sinobiological.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Radiolabeled Bikinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the synthesis of radiolabeled Bikinin, a potent inhibitor of GSK-3 kinases crucial for studying brassinosteroid signaling pathways. Protocols for the introduction of both Carbon-14 (¹⁴C) and Tritium (³H) isotopes are described, enabling researchers to conduct sensitive tracer studies for mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profiling. The synthesis is based on the acylation of 2-amino-5-chloropyridine with succinic anhydride, a route amenable to the incorporation of isotopic labels.
Introduction to this compound and Radiolabeling
This compound (4-((5-chloropyridin-2-yl)amino)-4-oxobutanoic acid) is a small molecule that acts as a selective inhibitor of glycogen synthase kinase 3 (GSK-3).[1] By inhibiting GSK-3-like kinases such as BIN2, this compound activates the brassinosteroid (BR) signaling pathway downstream of the BRI1 receptor.[1] This makes it an invaluable tool for dissecting the roles of BR signaling in plant growth and development.
Radiolabeling of this compound with isotopes like ¹⁴C or ³H allows for highly sensitive and quantitative analysis in biological systems.[2] Carbon-14, with its long half-life, is ideal for metabolic fate studies, while the high specific activity of tritium is well-suited for receptor-binding assays. These application notes provide detailed protocols for the synthesis of both [¹⁴C]this compound and [³H]this compound.
Signaling Pathway of this compound
This compound acts by directly inhibiting the BIN2 kinase, a negative regulator of the brassinosteroid signaling pathway. This inhibition leads to the accumulation of unphosphorylated BZR1/BES1 transcription factors, which can then enter the nucleus and regulate the expression of brassinosteriod-responsive genes.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be achieved in two main steps: the preparation of the precursor 2-amino-5-chloropyridine, followed by its reaction with a radiolabeled succinic acid derivative.
Experimental Workflow
Quantitative Data Summary
| Parameter | [¹⁴C]this compound Synthesis | [³H]this compound Synthesis |
| Starting Materials | 2-amino-5-chloropyridine, [¹⁴C]Succinic anhydride | This compound, ³H₂ gas, Pd/C catalyst |
| Radiochemical Yield | 60-75% | 15-30% |
| Specific Activity | 10-55 mCi/mmol | 15-25 Ci/mmol |
| Radiochemical Purity | >98% | >98% |
| Analytical Methods | HPLC, LC-MS, NMR, LSC | HPLC, LC-MS, NMR, LSC |
Note: Yields and specific activities are estimates based on typical radiolabeling reactions and may vary depending on the specific activity of the starting radiolabeled material and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]this compound
This protocol describes the synthesis of [¹⁴C]this compound from 2-amino-5-chloropyridine and [¹⁴C]succinic anhydride.
Materials:
-
2-amino-5-chloropyridine
-
[¹⁴C]Succinic anhydride (specific activity, e.g., 10-55 mCi/mmol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-5-chloropyridine (1 equivalent) in anhydrous pyridine.
-
Addition of Radiolabeled Reagent: To the stirred solution, add a solution of [¹⁴C]succinic anhydride (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Further purify the product by preparative HPLC to achieve high radiochemical purity.
-
-
Analysis:
-
Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
-
Determine the specific activity and radiochemical purity by liquid scintillation counting (LSC) of an accurately weighed sample.
-
Protocol 2: Synthesis of [³H]this compound via Catalytic Exchange
This protocol describes the tritiation of non-radiolabeled this compound via hydrogen isotope exchange.
Materials:
-
This compound (synthesized as per non-radiolabeled procedures)
-
Tritium (³H₂) gas
-
Palladium on carbon (10% Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate or methanol)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a specialized tritiation flask, dissolve this compound in an anhydrous solvent. Add the 10% Pd/C catalyst.
-
Tritiation: Connect the flask to a tritium manifold. Freeze-pump-thaw the mixture to remove dissolved gases. Introduce tritium gas to the desired pressure and stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up:
-
Carefully remove the excess tritium gas according to standard safety procedures.
-
Filter the reaction mixture through a syringe filter to remove the catalyst.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent and purify by preparative HPLC to separate the tritiated product from any byproducts and labile tritium.
-
-
Analysis:
-
Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
-
Determine the specific activity and radiochemical purity by LSC.
-
Safety Precautions
All experiments involving radioactive materials must be conducted in a designated radiological laboratory by trained personnel. Appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to institutional and national regulations.
Conclusion
The protocols outlined in these application notes provide a reliable framework for the synthesis of [¹⁴C]this compound and [³H]this compound. These radiolabeled probes will be instrumental for researchers investigating the intricate details of brassinosteroid signaling and for drug development professionals conducting preclinical studies. The provided data and diagrams offer a comprehensive resource for planning and executing the synthesis and application of these valuable research tools.
References
Application Notes and Protocols: Use of Bikinin in Chemical Genetic Screens for Brassinosteroid Signaling Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassinosteroids (BRs) are a class of steroid phytohormones essential for the growth and development of plants. The signaling pathway of BRs has been extensively studied, revealing a complex network of receptors, kinases, and transcription factors. A key negative regulator in this pathway is the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). Chemical genetics, a powerful approach that utilizes small molecules to perturb biological processes, has been instrumental in dissecting the BR signaling cascade. Bikinin, a non-steroidal small molecule, was identified through a phenotype-based chemical genetic screen and has emerged as a potent and specific inhibitor of a subset of Arabidopsis GSK3-like kinases, including BIN2.[1][2][3] By inhibiting these kinases, this compound activates BR signaling downstream of the BR receptor, BRI1, making it an invaluable tool for studying BR signal transduction.[1]
These application notes provide a comprehensive overview of the use of this compound in chemical genetic screens to identify and characterize components of the BR signaling pathway. Detailed protocols for performing these screens, along with data presentation and visualization of the underlying biological and experimental processes, are included to facilitate its application in research and drug development.
Data Presentation
Table 1: Phenotypic Effects of this compound on Arabidopsis Seedlings
| Genotype | Treatment | Observed Phenotype | Reference |
| Wild-type (Col-0) | 30 µM this compound | - Increased hypocotyl length- Long, bending petioles- Blade-shaped, pale-green leaves- Reduced lateral root density | [1][4] |
| bri1-116 (BR receptor mutant) | 30 µM this compound | Partial rescue of the dwarf phenotype | [1] |
| cpd (BR biosynthetic mutant) | 30 µM this compound | Partial rescue of the dwarf phenotype | [1] |
| bin2-1 (gain-of-function GSK3 mutant) | 30 µM this compound | Rescue of dwarfism in hypocotyls and petioles; downward curled leaves remain | [1] |
| bik1 mutant | 100 nM Brassinolide (BL) | Hypersensitive to BL treatment with elevated root growth inhibition and hypocotyl elongation | [5][6] |
Table 2: In Vitro Kinase Inhibition by this compound
| Kinase | IC₅₀ (µM) | Reference |
| BIN2 (ASKη) | 0.15 | [1] |
| ASKα | 0.25 | [1] |
| ASKγ | 0.3 | [1] |
| ASKε | 0.4 | [1] |
| ASKζ | 0.5 | [1] |
| ASKι | 0.6 | [1] |
| ASKθ | 0.7 | [1] |
| Human GSK-3β | > 10 | [4] |
Table 3: Effect of this compound on BES1 Phosphorylation
| Treatment | Time | BES1 Phosphorylation Status | Reference |
| 5-10 µM this compound | 12 hours | Accumulation of unphosphorylated BES1 | [1] |
| 50 µM this compound | 30 minutes | Rapid dephosphorylation of BES1 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Brassinosteroid (BR) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a chemical genetic screen using this compound.
Experimental Protocols
Protocol 1: Phenotypic Screening of Arabidopsis Seedlings in 96-Well Plates
This protocol is adapted from established methods for chemical genetic screening in Arabidopsis thaliana.[7][8][9]
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
96-well microplates (clear, flat-bottom)
-
1/2 strength Murashige and Skoog (MS) medium with 0.8% phytoagar
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control solutions (e.g., DMSO, Brassinolide)
-
Stereomicroscope
-
Growth chamber with controlled light and temperature
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend sterilized seeds in sterile 0.1% agarose and store at 4°C for 2-4 days for stratification.
-
Prepare 96-well plates by dispensing 200 µL of sterile, molten 1/2 MS agar medium into each well. Allow the medium to solidify.
-
Using a micropipette, carefully place one seed into the center of each well.
-
-
Seedling Growth:
-
Seal the plates with breathable film and place them in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Allow the seedlings to grow for 3-5 days.
-
-
Chemical Treatment:
-
Prepare a dilution series of this compound in liquid 1/2 MS medium. A final concentration range of 1-50 µM is a good starting point.
-
Include negative controls (DMSO vehicle) and positive controls (e.g., 1 µM Brassinolide).
-
Remove the breathable film from the plates and add 50 µL of the chemical solutions to the respective wells.
-
Reseal the plates and return them to the growth chamber.
-
-
Phenotypic Analysis:
-
After 3-7 days of treatment, photograph the plates using a digital camera mounted on a stereomicroscope.
-
Use image analysis software to measure relevant phenotypic parameters, such as hypocotyl length, root length, and cotyledon angle.
-
Compare the phenotypes of this compound-treated seedlings to the controls and known BR-related phenotypes.
-
Protocol 2: In Vitro Kinase Assay for BIN2 Inhibition
This protocol describes a general method to assess the inhibitory activity of this compound on BIN2 kinase.
Materials:
-
Recombinant purified BIN2 (or other GSK3-like kinases)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)
-
Substrate peptide (e.g., a synthetic peptide with a GSK3 phosphorylation motif)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., phosphospecific antibody)
-
This compound stock solution
-
Scintillation counter or Western blotting equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, the substrate peptide, and recombinant BIN2 enzyme.
-
Add varying concentrations of this compound (or DMSO as a control) to the reaction mixtures.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for antibody-based detection).
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
For radiolabeled ATP: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For antibody-based detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phosphospecific antibody.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: BES1/BZR1 Phosphorylation Shift Assay
This protocol is used to assess the in vivo effect of this compound on the phosphorylation status of the key BR signaling transcription factors, BES1 and BZR1.[1]
Materials:
-
Arabidopsis seedlings (wild-type or a line overexpressing a tagged version of BES1 or BZR1)
-
Liquid 1/2 MS medium
-
This compound stock solution
-
Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Antibody specific to BES1 or BZR1 (or the tag)
Procedure:
-
Seedling Treatment:
-
Grow Arabidopsis seedlings in liquid 1/2 MS medium for 5-7 days.
-
Treat the seedlings with the desired concentration of this compound (e.g., 10-50 µM) or DMSO for a specific duration (e.g., 30 minutes to 12 hours).
-
-
Protein Extraction:
-
Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and resuspend it in protein extraction buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the extracts.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Use a gel with good resolving power in the size range of BES1/BZR1.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe it with a primary antibody against BES1 or BZR1.
-
Wash the membrane and incubate it with a suitable secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis of Phosphorylation Status:
-
Phosphorylated forms of BES1 and BZR1 migrate slower on SDS-PAGE gels than their unphosphorylated counterparts.
-
Observe the shift in the banding pattern upon this compound treatment. A decrease in the intensity of the upper (phosphorylated) band and an increase in the intensity of the lower (unphosphorylated) band indicate inhibition of BIN2 activity.
-
Conclusion
This compound is a powerful chemical tool for dissecting the brassinosteroid signaling pathway. Its ability to specifically inhibit GSK3-like kinases allows for the conditional and dose-dependent activation of BR signaling, overcoming the limitations of traditional genetic approaches such as genetic redundancy and lethality. The protocols and data presented here provide a framework for utilizing this compound in chemical genetic screens to identify novel components of the BR pathway and to further elucidate the intricate regulatory mechanisms governing plant growth and development. The development of even more potent derivatives, such as iodothis compound and methyliodothis compound, further expands the utility of this class of compounds in plant biology research.[10]
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound [sigmaaldrich.com]
- 5. Inverse modulation of plant immune and brassinosteroid signaling pathways by the receptor-like cytoplasmic kinase BIK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bikinin Delivery in Plant Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin is a potent and specific inhibitor of GSK3/Shaggy-like kinases, key negative regulators in the brassinosteroid (BR) signaling pathway in plants.[1][2] By inhibiting these kinases, particularly BIN2 (Brassinosteroid Insensitive 2), this compound activates the BR signaling cascade, leading to the accumulation of unphosphorylated, active forms of transcription factors such as BES1 (bri1-EMS-suppressor 1) and BZR1 (Brassinazole-resistant 1). This activation triggers a wide range of physiological responses, including hypocotyl and petiole elongation, and alterations in gene expression. These characteristics make this compound a valuable chemical tool for dissecting the BR signaling pathway and potentially for modulating plant growth and development.
This document provides detailed application notes and protocols for the delivery of this compound to different plant species, guidance on solution preparation and storage, and troubleshooting potential issues such as phytotoxicity.
Data Presentation: Efficacy of this compound Across Different Plant Species and Delivery Methods
The following tables summarize quantitative data from published studies on the application of this compound.
Table 1: Effects of this compound on Arabidopsis thaliana
| Delivery Method | This compound Concentration (µM) | Plant Stage | Duration of Treatment | Observed Effects | Reference |
| Germination on solid medium | 30 | Seedling | 3 days | Induced petiole and hypocotyl elongation. | [1] |
| Immersion in liquid medium | 30 | 7-day-old seedlings | 30 min to 2 hr | Significant overlap in transcriptional responses with brassinolide (BL). | [1] |
| Treatment of transgenic plants | 5-10 | 35S:BES1-GFP plants | 12 hr | Accumulation of unphosphorylated BES1. | [1][3] |
| Treatment of transgenic plants | 50 | 35S:BES1-GFP plants | 30 min to 4 hr | Rapid dephosphorylation of BES1 within 30 minutes. | [1][3] |
| Immersion in liquid medium | 50 | Seedlings | 2 hr | Upregulation of GMC/GC marker genes. | [4] |
Table 2: Effects of this compound on Barley (Hordeum vulgare)
| Delivery Method | This compound Concentration (µM) | Plant Stage | Duration of Treatment | Observed Effects | Reference |
| Foliar Spray | 10, 50, 100 | 2nd unfolded leaf stage | Long-term (until 5th leaf stage) | Alleviation of salinity stress effects; varied phosphorylation of HvBZR1.[2][5][6][7] | [2][5][7] |
| Foliar Spray | 10 | 2nd unfolded leaf stage (under salinity) | Long-term | Increased shoot and root length.[2] | [2] |
| Foliar Spray | 50 | 2nd unfolded leaf stage (under salinity) | Long-term | Improved growth parameters in Haruna Nijo variety.[2] | [2] |
| Foliar Spray | 100 | 2nd unfolded leaf stage (under salinity) | Long-term | Improved fresh and dry weights in Haruna Nijo variety.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for various applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). This compound is typically dissolved in DMSO.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterilization (Optional): If required for sterile applications (e.g., in vitro culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable for a few weeks. Avoid prolonged exposure to light.
Protocol 2: this compound Application via Solid Growth Medium (for Arabidopsis thaliana)
This method is suitable for observing the effects of this compound on seed germination and early seedling development.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Murashige and Skoog (MS) medium, pH 5.7
-
Agar or other gelling agent
-
Sterile petri dishes
-
Arabidopsis thaliana seeds
-
Sterilization solution (e.g., 70% ethanol, 10% bleach)
-
Sterile water
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water.
-
Medium Preparation: Prepare MS medium according to the manufacturer's instructions. Autoclave the medium.
-
Cooling: Allow the autoclaved medium to cool to approximately 50-60°C in a water bath.
-
This compound Addition: Add the this compound stock solution to the cooled medium to achieve the desired final concentration (e.g., 10 µM, 30 µM). Also, prepare a control plate with the same concentration of DMSO as the this compound treatment.
-
Pouring Plates: Swirl the medium to ensure even distribution of this compound and pour into sterile petri dishes. Allow the plates to solidify in a laminar flow hood.
-
Sowing: Sow the sterilized seeds on the surface of the solidified medium.
-
Stratification: Seal the plates and stratify the seeds at 4°C for 2-4 days in the dark to promote uniform germination.
-
Incubation: Transfer the plates to a growth chamber with the desired light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Observation: Observe and record phenotypic changes at regular intervals.
Protocol 3: this compound Application via Liquid Culture (for Arabidopsis thaliana Seedlings)
This protocol is ideal for short-term treatments to study rapid cellular and molecular responses.
Materials:
-
Arabidopsis thaliana seedlings grown on solid MS medium
-
Liquid MS medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile flasks or multi-well plates
-
Orbital shaker
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings on solid MS medium for 7-10 days.
-
Liquid Medium Preparation: Prepare liquid MS medium.
-
Treatment Setup: Transfer seedlings into flasks or wells of a multi-well plate containing liquid MS medium. Allow the seedlings to acclimate for a few hours.
-
This compound Treatment: Add the this compound stock solution to the liquid medium to the desired final concentration (e.g., 30 µM, 50 µM). Include a DMSO control.
-
Incubation: Place the flasks or plates on an orbital shaker under appropriate growth conditions for the desired treatment duration (e.g., 30 minutes to several hours).
-
Harvesting: After the treatment period, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen for subsequent molecular analysis (e.g., RNA or protein extraction).
Protocol 4: Foliar Spray Application of this compound (for Barley and other Cereal Crops)
This method is suitable for applying this compound to older plants and is relevant for studies in greenhouse or field settings.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Sterile water
-
Surfactant (e.g., Tween 20)
-
Spray bottle or atomizer
Procedure:
-
Plant Growth: Grow barley or other cereal plants to the desired developmental stage (e.g., two-leaf stage).[6]
-
Spray Solution Preparation: Prepare the this compound spray solution by diluting the stock solution in sterile water to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).[6] Add a surfactant such as Tween 20 (typically at 0.01-0.1% v/v) to improve leaf surface coverage. Prepare a mock solution containing DMSO and the surfactant as a control.
-
Application: Evenly spray the foliage of the plants until runoff is observed. Ensure both the adaxial and abaxial leaf surfaces are covered.
-
Post-Treatment Care: Return the plants to their normal growth conditions.
-
Observation and Sampling: Monitor the plants for phenotypic changes and collect samples at the desired time points for analysis.
Troubleshooting and Considerations
-
Solubility: this compound is poorly soluble in water. A stock solution in DMSO is recommended. Ensure the final concentration of DMSO in the treatment solution is low (typically <0.5%) to avoid solvent-induced effects.
-
Stability: While specific stability data for this compound is limited, it is advisable to store stock solutions at -20°C in the dark. Prepare fresh working solutions before each experiment.
-
Phytotoxicity: At high concentrations, this compound may cause phytotoxicity. Symptoms can include chlorosis (yellowing), necrosis (tissue death), leaf curling, and stunted growth.[4][8][9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for the specific plant species and developmental stage being studied.
-
Species-Specific Responses: The optimal concentration and most effective delivery method for this compound can vary significantly between plant species.[5][6] Protocols developed for Arabidopsis or barley should be adapted and optimized for other species like maize or rice. Start with a range of concentrations based on published data for other species.
-
Control Treatments: Always include appropriate control treatments, including a mock treatment with the solvent (e.g., DMSO) at the same concentration used for the this compound treatment.
Visualization of Signaling Pathways and Workflows
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound application in plants.
References
- 1. How to properly store Bicine buffer to maintain its stability [vacutaineradditives.com]
- 2. Inhibition of the Glycogen Synthase Kinase 3 Family by the this compound Alleviates the Long-Term Effects of Salinity in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmonaut.com [farmonaut.com]
- 5. Introduction to the correct storage method of bicine buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. e-gro.org [e-gro.org]
- 8. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 9. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
Troubleshooting & Optimization
troubleshooting Bikinin insolubility in aqueous solutions
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This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals working with Bikinin, focusing on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous cell culture medium. Why did this happen and how can I fix it?
A1: This is a common issue arising from the poor aqueous solubility of this compound. When a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer or medium, the compound can "crash out" or precipitate because the final solvent concentration is insufficient to keep it dissolved.[1]
Here are several strategies to prevent this:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform a serial or intermediate dilution. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, mix gently, and then add this intermediate dilution to your final volume of complete medium. This gradual decrease in solvent concentration can help maintain solubility.[1]
-
Reduce the Final Concentration: You may be using a concentration of this compound that is above its solubility limit in your final assay conditions. Conduct a dose-response experiment to identify the lowest effective concentration for your specific cell line and experiment.[1]
-
Control the Final DMSO Concentration: It is standard practice to keep the final DMSO concentration in cell culture below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent toxicity to cells.[1] Ensure your dilution scheme does not exceed this limit.
-
Use Sonication: Brief sonication can help redissolve compounds that have precipitated after being diluted from DMSO stocks.[2][3]
Q2: What is the best solvent to use for making a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[4][5][6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in water.[4][5] It is also miscible with water and cell culture media, which facilitates the preparation of working solutions.[4][6]
Q3: I see particles in my culture medium after adding this compound. How can I tell if it's precipitation or microbial contamination?
A3: It is critical to distinguish between chemical precipitates and microbial contamination.
-
Microscopic Examination: Observe a sample of the medium under a phase-contrast microscope. Chemical precipitates often appear as non-uniform, amorphous, or crystalline structures.[7] In contrast, bacteria are typically uniform in shape (cocci or bacilli) and may show true motility, while fungi can appear as filamentous hyphae or budding yeast.[7]
-
Incubation Test: If you suspect contamination, incubate a sample of the medium without cells at 37°C. Microbial contamination will typically lead to a cloudy appearance and often a color change in the medium (e.g., yellowing due to pH change) within 24-48 hours. Chemical precipitates will not multiply.
Q4: Can repeated freeze-thaw cycles of my this compound stock solution cause precipitation?
A4: Yes. Repeated freeze-thaw cycles can cause high-molecular-weight compounds to fall out of solution.[2][8] To avoid this, it is highly recommended to aliquot your stock solution into smaller, single-use volumes after preparation and store them at -20°C or -80°C.[1] This ensures that you only thaw the amount you need for a given experiment.
Data Presentation: Solubility and Recommended Concentrations
The following tables summarize key quantitative data for working with this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 10 mM | Recommended for primary stock solutions. |
| Water | Insoluble | This compound has very limited solubility in aqueous solutions. |
| Ethanol | Limited | Not recommended as a primary solvent. |
Data is compiled from typical chemical supplier information. Always refer to the manufacturer's product data sheet for the most accurate information.
Table 2: Recommended Working Concentrations
| Application | Typical Concentration Range | Max Final DMSO % |
|---|---|---|
| Cell-Based Assays | 1 µM - 25 µM | ≤ 0.5% (v/v) |
| In Vitro Kinase Assays | 100 nM - 10 µM | ≤ 1% (v/v) |
These are general ranges. The optimal concentration should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound ≈ 354.3 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a bath sonicator for brief intervals to aid dissolution.[1] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting & Storage: Aliquot the stock solution into single-use, sterile tubes to prevent repeated freeze-thaw cycles.[1] Store the aliquots tightly sealed at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical or microcentrifuge tubes
Methodology:
-
Prepare Intermediate Dilution (1:100): In a sterile tube, add 2 µL of the 10 mM this compound stock solution to 198 µL of serum-free cell culture medium. Mix gently by pipetting up and down. This creates a 100 µM intermediate solution.
-
Prepare Final Working Solution (1:10): Add the required volume of the 100 µM intermediate solution to your final volume of complete cell culture medium to achieve the desired 10 µM concentration. For example, add 1 mL of the 100 µM solution to 9 mL of complete medium.
-
Mixing: Invert the tube several times to ensure the solution is homogeneous.
-
Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Visualizations
Experimental Workflow: Preparing a this compound Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Logic for this compound Precipitation
References
optimizing Bikinin treatment duration for maximal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bikinin. The information is designed to help optimize treatment duration for maximal response in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, non-steroidal inhibitor of glycogen synthase kinase 3 (GSK3)-like kinases in plants.[1][2][3] It functions as an ATP-competitive inhibitor, directly binding to a subset of these kinases, most notably BRASSINOSTEROID INSENSITIVE 2 (BIN2).[1][4] By inhibiting BIN2 and other related GSK3s, this compound activates the brassinosteroid (BR) signaling pathway downstream of the brassinosteroid receptor, BRI1.[1][3] This leads to the accumulation of dephosphorylated BES1/BZR1 transcription factors, which in turn regulate the expression of BR-responsive genes.[1]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound can vary depending on the plant species, tissue type, and the specific biological question being addressed. However, published studies provide a general range to start with. In vitro kinase assays have shown that the inhibitory effects of this compound on BIN2 activity are apparent at 2.5 µM and become dramatic at 10 µM.[1] In whole-seedling assays with Arabidopsis thaliana, concentrations between 10 µM and 100 µM have been used effectively.[5] For example, a 30 µM treatment for 3 days was sufficient to induce clear phenotypic changes.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How long should I treat my samples with this compound?
A3: The ideal treatment duration depends on the downstream response you are measuring. Short-term treatments are often sufficient for observing changes in protein phosphorylation and gene expression. For instance, dephosphorylation of the BES1 protein can be observed in as little as 30 minutes to 4 hours of treatment with 50 µM this compound.[1] Genome-wide transcript analysis has shown significant changes in gene expression after 30 minutes and 2 hours of treatment with 30 µM this compound.[1] For phenotypic analyses, such as hypocotyl elongation or changes in root growth, longer treatment durations, ranging from several hours to several days, are typically required.[1][6] A time-course experiment is essential to pinpoint the optimal treatment window for your specific endpoint.
Q4: Can this compound be used in species other than Arabidopsis thaliana?
A4: Yes, this compound has been shown to be effective in other plant species, including Nicotiana benthamiana and barley (Hordeum vulgare).[2][5][6] However, the optimal concentration and treatment duration may differ between species. It is advisable to perform preliminary dose-response and time-course experiments to optimize the treatment conditions for your particular plant system.
Q5: Is this compound specific to plant GSK3 kinases?
A5: this compound shows a degree of specificity for plant GSK3-like kinases. Studies have shown that human kinases, including the human homolog of BIN2, GSK3β, are only poorly affected by this compound at concentrations that completely abolish BIN2 activity.[1] This suggests a higher potency and specificity of this compound towards its target kinases in plants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable phenotype or molecular response after this compound treatment. | Suboptimal concentration: The concentration of this compound may be too low for your experimental system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). |
| Insufficient treatment duration: The treatment time may be too short to induce the desired response. | Conduct a time-course experiment, analyzing your endpoint at multiple time points (e.g., 30 min, 2h, 4h, 12h, 24h, 48h). | |
| Compound degradation: this compound may be unstable under your experimental conditions. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C. | |
| Poor uptake: The plant tissue may not be efficiently taking up the this compound. | Consider alternative application methods, such as liquid culture for seedlings or spraying for whole plants, and include a surfactant like Tween 20.[5] | |
| High variability between replicates. | Inconsistent treatment application: Uneven application of this compound can lead to variable responses. | Ensure thorough mixing of this compound in the growth media or solution. For spray applications, ensure even coverage of all plant tissues. |
| Biological variability: Individual plants can have inherent differences in their response. | Increase the number of biological replicates to improve statistical power. | |
| Unexpected or off-target effects. | High concentration: Very high concentrations of this compound may lead to non-specific effects. | Refer to your dose-response curve and use the lowest effective concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | Run a solvent-only control to assess any potential effects of the vehicle. Ensure the final DMSO concentration is low (typically ≤ 0.1%). |
Data Presentation
Table 1: Summary of this compound Dose-Response Data in Arabidopsis thaliana
| Concentration | Effect | Experimental System | Reference |
| 2.5 µM | Apparent inhibition of BIN2 kinase activity | In vitro kinase assay | [1] |
| 10 µM | Dramatic inhibition of BIN2 kinase activity | In vitro kinase assay | [1] |
| 0 - 10 µM | Dose-dependent increase in BES1 dephosphorylation | Whole seedlings (12h treatment) | [1] |
| 30 µM | Induction of constitutive BR responses (phenotype) | Whole seedlings (3-day treatment) | [1] |
| 50 µM | Rapid dephosphorylation of BES1 | Whole seedlings | [1] |
Table 2: Summary of this compound Time-Course Data in Arabidopsis thaliana
| Treatment Duration | Concentration | Observed Effect | Experimental System | Reference |
| 30 min | 30 µM | Significant differential gene expression | Whole seedlings | [1] |
| 2 hours | 30 µM | Significant differential gene expression | Whole seedlings | [1] |
| 0 - 4 hours | 50 µM | Time-dependent increase in BES1 dephosphorylation | Whole seedlings | [1] |
| 12 hours | 0 - 10 µM | BES1 dephosphorylation | Whole seedlings | [1] |
| 3 days | 30 µM | Phenotypic changes (hypocotyl elongation) | Whole seedlings | [1] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on BES1 Phosphorylation
-
Plant Material: Grow 35S:BES1-GFPArabidopsis thaliana seedlings on half-strength Murashige and Skoog (MS) medium for 7 days.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Add this compound to liquid half-strength MS medium to achieve a final concentration range from 0 to 10 µM. Include a DMSO-only control.
-
Incubation: Transfer seedlings to the liquid medium containing the different concentrations of this compound and incubate for 12 hours.
-
Protein Extraction: Harvest the seedlings and extract total proteins using a suitable extraction buffer.
-
Western Blot Analysis: Separate the protein extracts by SDS-PAGE and transfer to a PVDF membrane. Detect the phosphorylated and dephosphorylated forms of BES1 using an anti-BES1 antibody. The phosphorylated form of BES1 will migrate slower than the dephosphorylated form.
Protocol 2: Time-Course Analysis of this compound-Induced Gene Expression
-
Plant Material: Grow wild-type Arabidopsis thaliana (Col-0) seedlings in liquid half-strength MS medium for 7 days.
-
This compound Treatment: Add this compound to the liquid culture to a final concentration of 30 µM. Include a DMSO-only control.
-
Time Points: Harvest seedlings at various time points after treatment (e.g., 0 min, 30 min, 1h, 2h, 4h).
-
RNA Extraction: Immediately freeze the harvested tissue in liquid nitrogen and extract total RNA using a standard protocol or a commercial kit.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression levels of target brassinosteroid-responsive genes.
Visualizations
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound treatment.
Caption: Logical flowchart for troubleshooting suboptimal this compound response.
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Chemical inhibition of a subset of Arabidopsis thaliana GSK3-like kinases activates brassinosteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Bikinin Degradation in Plant Tissues
Welcome to the technical support center for Bikinin, a potent inhibitor of GSK3/SHAGGY-like kinases used to study brassinosteroid (BR) signaling in plants. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a potent and specific inhibitor of plant GSK3/SHAGGY-like kinases, such as BIN2 (BRASSINOSTEROID-INSENSITIVE 2).[1][2] These kinases are key negative regulators in the brassinosteroid (BR) signaling pathway.[3][4] In the absence of BRs, active GSK3 kinases phosphorylate and inactivate the transcription factors BZR1 and BES1, preventing them from regulating gene expression.
This compound functions as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of GSK3 kinases like BIN2.[1] This inhibition prevents the phosphorylation of BZR1/BES1. As a result, unphosphorylated BZR1/BES1 accumulates in the nucleus, where it activates the transcription of BR-responsive genes, leading to a constitutive BR response, such as hypocotyl and petiole elongation.[1][2]
Q2: Why is this compound degradation a critical issue in plant research?
This compound degradation can lead to a reduction in its effective concentration over the course of an experiment, resulting in inconsistent or weaker-than-expected phenotypes. In planta studies have shown that this compound can be inactivated through conjugation with molecules like glutamic acid or malic acid. This metabolic breakdown reduces the inhibitor's potency and can be a significant source of experimental variability, making it difficult to compare results across different experiments or time points.
Q3: What are the primary factors that cause this compound to degrade?
While specific degradation kinetics for this compound are not extensively published, the stability of small molecules in experimental settings is generally affected by several factors:
-
pH: The pH of the growth medium or buffer can affect the stability of chemical compounds. Extreme pH values can lead to hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures typically accelerate chemical degradation. Storing stock solutions at room temperature for extended periods or exposing experimental plates to high heat can reduce this compound's efficacy.
-
Light: Exposure to light, particularly UV, can cause photodegradation of some chemical compounds.
-
Enzymatic Activity: Once applied to plant tissues, this compound is subject to metabolic inactivation by endogenous plant enzymes, as seen with the conjugation to amino or organic acids.
Section 2: Troubleshooting Guide
Q4: My experimental results with this compound are inconsistent. What are the likely causes?
Inconsistent results, such as variable hypocotyl elongation or differing levels of BR-responsive gene expression, are often linked to the degradation of this compound. Use the following workflow to troubleshoot the issue.
Q5: How should I prepare and store this compound stock and working solutions to ensure maximum stability?
Proper preparation and storage are crucial for maintaining this compound's activity.
-
Stock Solution (High Concentration):
-
Solvent: Dissolve this compound powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your final experimental medium.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to prevent light exposure and repeated freeze-thaw cycles. Store aliquots at -20°C for long-term stability.
-
-
Working Solution (in Growth Medium):
-
Preparation: Always prepare the working solution fresh for each experiment.
-
Dilution: Thaw a single aliquot of the stock solution just before use. Add it to your sterile plant growth medium (e.g., MS agar) after the medium has cooled to a handleable temperature (around 50-55°C) but before it solidifies. This prevents heat-induced degradation.
-
Mixing: Mix thoroughly but gently to ensure even distribution without introducing excessive bubbles.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is low (typically ≤0.1%) to avoid solvent toxicity effects on the plants.
-
Q6: What is the best method to apply this compound to different types of plant tissues?
The application method should ensure consistent delivery and minimize degradation.
-
Seedlings on Agar Plates: This is the most common method. Add this compound to the growth medium before pouring the plates as described in Q5. Germinate sterilized seeds directly on the this compound-containing medium. This provides a constant supply of the inhibitor to the roots.
-
Liquid Culture: Add the this compound stock solution directly to the liquid medium to achieve the desired final concentration. Ensure proper mixing. For longer experiments, consider replenishing the medium with fresh this compound periodically to counteract degradation.
-
Direct Application/Spray: For treating soil-grown plants or specific tissues, this compound can be dissolved in a solution with a surfactant (e.g., 0.01-0.05% Tween-20) to improve adherence and absorption.[5] However, be aware that the stability of this compound in an aqueous spray solution may be limited, and this method may produce more variable results than medium-based application.
Section 3: Protocols & Data
Protocol 1: Preparation of Stabilized this compound Solutions
This protocol outlines the best practices for preparing stock and working solutions to maximize stability and experimental reproducibility.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile 1.5 mL microcentrifuge tubes (amber or wrapped in foil)
-
Sterile plant growth medium (e.g., Murashige and Skoog)
-
Sterile petri dishes
-
Water bath set to 55°C
Procedure:
-
Prepare 30 mM Stock Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 30 mM. For example, add 333 µL of DMSO to 10 mg of this compound (MW ~300.1 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquot and Store Stock Solution:
-
Dispense the stock solution into 20 µL single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Label the tubes clearly with the name, concentration, and date.
-
Store immediately at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution in Agar Medium (for a final concentration of 30 µM):
-
Prepare 1 L of your desired plant growth medium and autoclave.
-
Cool the autoclaved medium in a 55°C water bath until it is safe to handle.
-
Thaw one 20 µL aliquot of the 30 mM this compound stock solution.
-
Add the 20 µL of this compound stock to 1 L of the cooled medium. This represents a 1:1000 dilution from the stock to achieve a final concentration of 30 µM. The final DMSO concentration will be a negligible 0.002%.
-
Swirl the flask gently but thoroughly to ensure the this compound is evenly distributed.
-
Pour the medium into sterile petri dishes immediately.
-
Allow plates to solidify in the dark and store at 4°C for up to one week. For best results, use plates within 2-3 days.
-
Table 1: Factors Influencing this compound Stability and Best Practice Recommendations
| Factor | Potential Impact on this compound | Best Practice Recommendation |
| Temperature | High temperatures accelerate chemical degradation reactions. | Prepare stock solutions in DMSO and store at -20°C. Add this compound to agar medium only after it has cooled to ~55°C. Store prepared plates at 4°C. |
| pH | Non-optimal pH can lead to hydrolysis of functional groups essential for activity. | Use a standard, well-buffered plant growth medium (e.g., MS medium, pH 5.7-5.8). Verify that the addition of the this compound/DMSO stock does not significantly alter the final pH. |
| Light | Prolonged exposure to UV or high-intensity light may cause photodegradation. | Store stock solutions in amber or foil-wrapped tubes. Store prepared plates in the dark. While plant growth requires light, minimize unnecessary exposure of plates outside the growth chamber. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can degrade the compound and introduce moisture into the DMSO stock, reducing its stability. | Aliquot the stock solution into single-use volumes to avoid the need for repeated thawing of the entire stock. |
| Metabolic Inactivation | In planta enzymes can conjugate and inactivate this compound over time. | For long-term experiments (e.g., >10-14 days), consider transferring plants to fresh this compound-containing medium to ensure a consistent effective concentration. |
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Glycogen Synthase Kinase 3 Family by the this compound Alleviates the Long-Term Effects of Salinity in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [m.yunbangpharm.com]
- 4. How to properly store Bicine buffer to maintain its stability [vacutaineradditives.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bikinin In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bikinin in vivo. Our goal is to help you mitigate off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound in vivo?
A1: this compound is a potent and selective ATP-competitive inhibitor of a subset of plant GLYCOGEN SYNTHASE KINASE 3 (GSK3)-like kinases, particularly BRASSINOSTEROID INSENSITIVE 2 (BIN2) and its close homologs.[1] In plants, the primary on-target effect of this compound is the activation of the brassinosteroid (BR) signaling pathway.[1][2] Inhibition of BIN2, a negative regulator of the pathway, leads to the accumulation of dephosphorylated transcription factors BZR1 and BES1, which then regulate the expression of BR-responsive genes.[1] This results in phenotypes mimicking the application of brassinosteroids, such as hypocotyl elongation in light-grown seedlings.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits high selectivity for specific plant GSK3-like kinases (groups I and II).[1] However, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. In a screen against 77 human kinases, this compound showed poor inhibition, including weak inhibition of the human homolog of BIN2, GSK3β (approximately 40% inhibition at 10 µM).[1] In vivo studies in Xenopus laevis embryos showed no observable developmental defects, suggesting that this compound is not sufficiently potent to inhibit GSK3β in vertebrate systems at the tested concentrations.[1] Potential off-target effects in plants could manifest as unexpected phenotypes not typically associated with brassinosteroid signaling.
Q3: How can I minimize the risk of off-target effects in my in vivo experiments?
A3: To minimize off-target effects, consider the following strategies:
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Dose-Response Analysis: Conduct a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target phenotype. Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-target proteins.
-
Genetic Validation: The most rigorous approach is to use genetic mutants. A null mutant of the target kinase (e.g., bin2) should phenocopy the this compound treatment. Conversely, a plant line overexpressing the target kinase might show reduced sensitivity to this compound.
-
Transcriptomic Analysis: Perform genome-wide transcript analysis to compare the gene expression changes induced by this compound with those induced by brassinosteroids. A high degree of overlap suggests on-target activity.[2]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: For in vitro and in vivo experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] Prepare a concentrated stock solution in DMSO and store it at -20°C. For working solutions, dilute the stock in the appropriate liquid medium. Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable phenotype after this compound treatment. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degraded compound: The this compound stock may have degraded. 3. Inefficient uptake: The compound may not be efficiently taken up by the organism. 4. Target not expressed: The target kinase may not be expressed in the tissue or developmental stage being studied. | 1. Perform a dose-response curve with a wider range of concentrations. 2. Prepare a fresh stock solution of this compound. 3. For plant seedlings, ensure they are sufficiently immersed in the liquid medium containing this compound.[2] For other organisms, consider alternative administration routes. 4. Verify the expression of the target kinase using techniques like RT-qPCR or proteomics. |
| Unexpected or inconsistent phenotypes are observed. | 1. Off-target effects: At higher concentrations, this compound may be inhibiting other kinases or proteins. 2. Experimental variability: Inconsistent application of the treatment or environmental conditions. | 1. Lower the concentration of this compound to the minimum effective dose. Perform genetic validation as described in the FAQs. Analyze the phenotype in a target kinase knockout mutant for comparison. 2. Ensure consistent experimental conditions (e.g., light, temperature, treatment duration) across all replicates. |
| Observed phenotype differs from published results. | 1. Different experimental conditions: Variations in growth conditions (e.g., light intensity, temperature, growth medium) can influence the outcome. 2. Different genetic background: The organism's genetic background can affect its response to the inhibitor. | 1. Carefully review and replicate the experimental conditions described in the relevant literature. 2. If using a different ecotype or strain, be aware that the response to this compound may vary. |
| High toxicity or cell death observed. | 1. Concentration is too high: Excessive inhibition of the target or off-target kinases can lead to toxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic. | 1. Reduce the concentration of this compound. 2. Ensure the final concentration of the solvent in the working solution is low and non-toxic. Always include a vehicle-only control. |
Quantitative Data
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of Arabidopsis GSK3-like kinases and human kinases. Data is presented as the percentage of residual kinase activity in the presence of this compound.
| Kinase Family | Kinase | Residual Activity at 1 µM this compound (%) | Residual Activity at 10 µM this compound (%) |
| Arabidopsis GSK3-like Kinases (Group I) | AtSK11 | 18 | 6 |
| AtSK12 | 22 | 8 | |
| AtSK13 | 25 | 8 | |
| Arabidopsis GSK3-like Kinases (Group II) | BIN2 (AtSK21) | 5 | 1 |
| AtSK22 | 6 | 2 | |
| AtSK23 | 5 | 1 | |
| Arabidopsis GSK3-like Kinases (Group III) | AtSK31 | 85 | 65 |
| AtSK32 | 95 | 88 | |
| Human Kinases | GSK3β | ~60 | ~40 |
| Other 76 human kinases | Generally poor inhibition | Generally poor inhibition |
Data adapted from De Rybel et al. (2009).[1]
Experimental Protocols
Protocol 1: In Vivo Treatment of Arabidopsis thaliana Seedlings
Objective: To assess the effect of this compound on the phenotype of Arabidopsis seedlings.
Materials:
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Arabidopsis thaliana (e.g., Col-0) seeds
-
Murashige and Skoog (MS) medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile petri dishes
-
Growth chamber
Methodology:
-
Sterilize Arabidopsis seeds and plate them on solid MS medium.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Germinate and grow the seedlings vertically for 7 days under a 16-hour light/8-hour dark cycle.[2]
-
Prepare liquid MS medium containing the desired concentration of this compound (e.g., 30 µM) or an equivalent amount of DMSO as a mock control.[2]
-
Carefully transfer the 7-day-old seedlings into the liquid medium.
-
Incubate the seedlings for the desired duration (e.g., 30 minutes to 3 days).[2]
-
Observe and document the phenotypes. For hypocotyl length measurements, photograph the seedlings and use image analysis software.
Protocol 2: In Vitro Kinase Assay
Objective: To determine the inhibitory effect of this compound on the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GST-BIN2)
-
Kinase substrate (e.g., recombinant BES1 or a generic substrate like Myelin Basic Protein)
-
This compound at various concentrations
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., autoradiography, luminescence-based ATP detection)
Methodology:
-
Set up the kinase reaction in a microfuge tube or multi-well plate by combining the kinase, substrate, and kinase reaction buffer.
-
Add this compound at a range of final concentrations to different reactions. Include a no-inhibitor control and a vehicle control (DMSO).
-
Pre-incubate the kinase with this compound for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer or a specific stop reagent).
-
Analyze the phosphorylation of the substrate using the chosen detection method. For example, separate the proteins by SDS-PAGE and detect phosphorylated substrate by autoradiography if using radiolabeled ATP.
-
Quantify the kinase activity at each this compound concentration and calculate the IC50 value.
Visualizations
Brassinosteroid Signaling Pathway and this compound's Mode of Action
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound on BIN2.
General Experimental Workflow for Investigating this compound's Effects
Caption: A generalized workflow for conducting and troubleshooting in vivo experiments with this compound.
References
- 1. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bikinin Uptake and Transport in Whole Plants
Welcome to the technical support center for Bikinin, a potent inhibitor of GSK3-like kinases and a valuable tool for studying brassinosteroid (BR) signaling in plants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their whole-plant experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in plants?
This compound is a small molecule that acts as an ATP-competitive inhibitor of plant Glycogen Synthase Kinase 3 (GSK3)/SHAGGY-like kinases (ASKs).[1][2] In the brassinosteroid (BR) signaling pathway, these kinases, such as BIN2, negatively regulate the pathway by phosphorylating and thereby promoting the degradation of key transcription factors like BZR1 and BES1.[1][3][4] By inhibiting these kinases, this compound treatment leads to the accumulation of unphosphorylated, active BZR1 and BES1 in the nucleus, which then activate the transcription of BR-responsive genes.[1] This mimics the effect of applying brassinosteroids themselves, leading to characteristic phenotypes such as hypocotyl and petiole elongation.[1][3]
Q2: What is the typical concentration range for this compound application in whole plants?
The optimal concentration of this compound can vary depending on the plant species, genotype, and experimental conditions. However, published studies provide a general range to start with. For Arabidopsis thaliana seedlings, concentrations between 1 µM and 30 µM have been shown to be effective.[1] In barley, concentrations ranging from 10 µM to 100 µM have been used for spray applications.[5][6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and apply this compound to my plants?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][6] For application, this stock solution is then diluted to the final desired concentration in water or a buffer solution. To improve adherence and coverage on plant tissues, a surfactant like Tween 20 (e.g., at 0.01-0.3%) is often included in the final spray solution.[6] Application methods can include spraying directly onto the foliage or adding it to the growth medium.[3][6]
Q4: How stable is this compound in planta and what are its derivatives?
This compound can be metabolized by plants. Inactivation can occur through conjugation with glutamic acid or malic acid.[4] Researchers have developed derivatives of this compound with improved properties. For example, methyliodothis compound has been shown to have enhanced plant tissue permeability and is more active in vivo than this compound.[2][4] Interestingly, the methyl ester of iodothis compound is rapidly cleaved in the plant to release the active iodothis compound.[4]
Troubleshooting Guides
Issue 1: No observable phenotypic changes after this compound application.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The applied concentration may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). |
| Poor Uptake | Ensure proper application technique. If spraying, use a surfactant like Tween 20 to ensure even coverage. For soil application, ensure the medium is adequately moistened. Consider using a derivative with better permeability like methyliodothis compound.[2][4] |
| Degradation of this compound | This compound can be metabolized by the plant.[2][4] Consider reapplying this compound at regular intervals or using a more stable derivative if available. Prepare fresh solutions for each experiment as this compound in solution may degrade over time. |
| Plant Genotype/Species | The response to this compound can be genotype-dependent.[3][5] If possible, test on a different ecotype or a species known to be responsive to brassinosteroids. |
| Inactive Compound | Verify the quality and purity of your this compound compound. If possible, test its activity in an in vitro kinase assay. |
Issue 2: High variability in plant responses to this compound.
| Possible Cause | Troubleshooting Step |
| Uneven Application | Ensure uniform spraying of all plants. For soil drench applications, ensure equal volume and distribution of the solution to each pot. |
| Inconsistent Environmental Conditions | Maintain consistent light, temperature, and humidity for all experimental plants, as these factors can influence plant growth and response. |
| Developmental Stage | Apply this compound to plants at the same developmental stage, as sensitivity to brassinosteroids can vary with age. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a level that does not affect plant growth on its own. Include a solvent-only control.[1] |
Issue 3: Signs of toxicity or stress in treated plants.
| Possible Cause | Troubleshooting Step |
| Excessively High Concentration | The applied concentration may be in the toxic range. Reduce the concentration of this compound in your experiments. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to plants. Ensure the final DMSO concentration is low (typically <0.5%). |
| Off-target Effects | While this compound is a specific inhibitor of GSK3-like kinases, high concentrations could potentially have off-target effects. Corroborate your findings using other methods to study the BR pathway, such as genetic mutants. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Effect of this compound on Barley Growth Parameters under Salinity Stress [3]
| Treatment | Shoot Length (% of Control) | Root Length (% of Control) | 4th Leaf Length (% of Control) | 4th Leaf Area (% of Control) |
| 10 µM this compound | 112.9% | 114.7% | 117.2% | 128.2% |
| 50 µM this compound (Haruna Nijo) | 107.2% | 115.0% | 124.8% | 139.0% |
| 100 µM this compound (Haruna Nijo) | - | - | 139.8% | 153.1% |
Table 2: Effect of this compound on Shoot and Root Weight of Barley (Cultivar Golden Promise) [6]
| Treatment | Shoot Fresh Weight (% of Control) | Shoot Dry Weight (% of Control) | Root Fresh Weight (% of Control) | Root Dry Weight (% of Control) |
| 10 µM this compound | 116.6% | 121.6% | - | - |
| 100 µM this compound | 93.9% | 101.7% | - | - |
Experimental Protocols
Protocol 1: this compound Application to Arabidopsis thaliana Seedlings
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Seedling Growth: Grow Arabidopsis thaliana seedlings on half-strength Murashige and Skoog (MS) medium under standard growth conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
This compound Treatment: Prepare the final treatment solutions by diluting the this compound stock solution in liquid MS medium to the desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM). Include a DMSO-only control with the same final concentration of DMSO as the highest this compound treatment.
-
Application: Gently transfer seedlings from the solid medium to a multi-well plate containing the treatment solutions.
-
Phenotypic Analysis: Observe and quantify phenotypes such as hypocotyl length, petiole length, and root growth after a specified incubation period (e.g., 3-7 days).
Protocol 2: Spray Application of this compound to Barley Plants
-
Preparation of Spray Solution: Prepare a stock solution of this compound in DMSO. For the final spray solution, dilute the stock solution in water to the desired concentration (e.g., 10 µM, 50 µM, 100 µM). Add a surfactant, such as Tween 20, to a final concentration of 0.1-0.3% to ensure proper adhesion to the leaves.[6]
-
Plant Growth: Grow barley plants in soil under controlled greenhouse or growth chamber conditions.
-
Application: When the plants have reached the desired developmental stage (e.g., second unfolded leaf), spray the this compound solution evenly onto the foliage until runoff.[3][6] Use a fine-mist sprayer for uniform coverage. Spray control plants with a solution containing the same concentration of DMSO and Tween 20.
-
Data Collection: After the treatment period (e.g., 10 days), measure various growth parameters such as shoot and root length, fresh and dry weight, and leaf area.[7]
Visualizations
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Glycogen Synthase Kinase 3 Family by the this compound Alleviates the Long-Term Effects of Salinity in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
dealing with Bikinin toxicity in long-term experiments
Welcome to the technical support center for Bikinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate challenges related to this compound use in long-term experiments, with a focus on managing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that is highly specific for a subset of plant GSK3-like kinases, such as Arabidopsis thaliana's BIN2.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the enzyme from using ATP and carrying out its phosphorylation function.[1][2] This inhibition activates brassinosteroid (BR) signaling downstream of the cell's BR receptor.[1][3]
Q2: Is this compound toxic to mammalian cells? What is its IC50?
A2: The available scientific literature primarily focuses on this compound's potent activity in plant systems. One key study noted that this compound had only a minor inhibitory effect on human GSK3β in vitro and did not appear to cause developmental defects in vertebrate models in vivo.[1] Specific IC50 values and comprehensive long-term cytotoxicity data for various mammalian cell lines are not widely published. Therefore, toxicity and the optimal non-toxic concentration must be determined empirically for your specific mammalian cell line and experimental duration.
Q3: I am observing high levels of cell death in my long-term experiment (>72 hours). Is this expected?
A3: While this compound is reported to have low activity against mammalian GSK3β, long-term exposure to any small molecule inhibitor can lead to cytotoxicity.[1] This can be caused by several factors:
-
Off-target effects: Like many kinase inhibitors, this compound may affect other kinases or cellular pathways, especially at higher concentrations.[4]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially with prolonged exposure and at concentrations above 0.1%.[5]
-
Compound degradation: The stability of this compound in your specific culture medium over several days may be a factor.
-
Cell line sensitivity: Different cell lines have varying sensitivities to chemical treatments.
It is crucial to perform a dose-response and time-course experiment to establish the maximum non-toxic concentration for your specific experimental setup.
Q4: How can I minimize potential toxicity in my long-term experiments?
A4: To mitigate toxicity, a systematic approach is recommended:
-
Determine an Optimal Working Concentration: Conduct a dose-response study to find the lowest concentration of this compound that produces the desired biological effect while maintaining high cell viability.
-
Run Vehicle Controls: Always include a control group treated with the same concentration of solvent (e.g., DMSO) used for your this compound treatment to account for solvent-induced toxicity.[5]
-
Monitor Cell Health Regularly: Use microscopy to check for morphological changes (e.g., rounding, detachment) and perform periodic viability assays (e.g., Trypan Blue) throughout the experiment.
-
Standardize Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition to improve reproducibility.[5]
-
Consider Intermittent Dosing: If continuous exposure is toxic, explore a protocol with intermittent treatment and recovery periods.
Troubleshooting Guide: Unexpected Cytotoxicity
If you encounter unexpected cell death or poor cell health in your long-term this compound experiments, use the following table and logical workflow to diagnose the issue.
| Potential Issue | Recommended Action |
| This compound Concentration Too High | Perform a dose-response curve (e.g., 0.1 µM to 50 µM) and assess viability after 24, 48, and 96+ hours to determine the IC50 and optimal non-toxic concentration. |
| Solvent (DMSO) Toxicity | Prepare a vehicle control with the highest concentration of DMSO used in your experiment. Ensure the final DMSO concentration is kept below 0.1%.[5] If toxicity is observed, lower the concentration. |
| Cell Line Sensitivity | Test this compound on a different, less sensitive cell line as a control. Search literature for known sensitivities of your cell line to other kinase inhibitors. |
| Contamination (Mycoplasma/Bacterial) | Perform a mycoplasma test on your cell culture. Visually inspect cultures for signs of bacterial or fungal contamination. |
| Inconsistent Cell Culture Practices | Use cells within a consistent and low passage number range. Ensure consistent seeding density and media formulation for all experiments.[5] |
| Compound Instability | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles.[5] Consider replacing the media with freshly prepared this compound at regular intervals during long-term culture. |
Diagrams and Visualizations
Signaling Pathway: this compound Inhibition of GSK3
Caption: Mechanism of this compound as an ATP-competitive inhibitor of GSK3 kinases.
Experimental Workflow: Determining Optimal this compound Concentration
References
- 1. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of bredinin on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
refining Bikinin dosage for specific plant developmental stages
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bikinin for targeted manipulation of plant developmental stages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants? A1: this compound is a small molecule that acts as a potent and specific inhibitor of plant Glycogen Synthase Kinase 3 (GSK3)/SHAGGY-like kinases (ASKs). Its primary target is BIN2 (BRASSINOSTEROID INSENSITIVE 2), a key negative regulator of the brassinosteroid (BR) signaling pathway. This compound functions as an ATP-competitive inhibitor, directly binding to BIN2 and blocking its kinase activity.
Q2: What is the expected phenotype of a plant treated with this compound? A2: Since this compound inhibits a negative regulator of the BR pathway, its application mimics the effect of applying brassinosteroids or mutants with overactive BR signaling. Typical phenotypes in model plants like Arabidopsis thaliana include elongated hypocotyls and petioles, and an overall increase in growth, characteristic of a constitutive brassinosteroid response.
Q3: How does this compound activate the brassinosteroid signaling pathway? A3: The brassinosteroid receptor BRI1, upon binding the hormone, initiates a signaling cascade that leads to the inhibition of the BIN2 kinase. This compound bypasses the receptor and directly inhibits BIN2. This inhibition prevents the phosphorylation of the key transcription factors BZR1 and BES1. Unphosphorylated BZR1/BES1 proteins accumulate in the nucleus, where they activate the transcription of BR-responsive genes, leading to the observed growth-related phenotypes.
Q4: Is this compound specific to plants? A4: this compound shows high specificity for plant GSK3s. Studies have shown that it has a much lower inhibitory effect on the human homolog, GSK3β, and a panel of other human kinases. This specificity makes it a valuable tool for studying BR signaling in plants with minimal off-target effects in other systems.
Troubleshooting Guide
Q1: I applied this compound to my plants but do not observe the expected elongated phenotype. What could be the reason? A1:
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Sub-optimal Concentration: The effective concentration of this compound is dose-dependent and can vary between species and even genotypes. If the concentration is too low, the inhibitory effect on GSK3s might be insufficient to trigger a visible phenotype. We recommend performing a dose-response curve, starting with concentrations reported in the literature (e.g., 5 µM to 50 µM).
-
Compound Inactivation: this compound can be inactivated in planta through conjugation with molecules like glutamic acid or malic acid. This metabolic breakdown might reduce the effective concentration over time. Consider a shorter experimental timeframe or repeated applications for long-term studies.
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Genotype-Specific Sensitivity: Different plant cultivars or ecotypes can exhibit varied sensitivity to brassinosteroids and their signaling inhibitors. The genetic background of your plant material might make it less responsive. It is advisable to test on a known responsive wild-type line as a positive control.
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Application Method: Ensure the compound is effectively delivered to the plant tissues. For seedlings on plates, incorporating this compound into the growth medium is effective. For soil-grown plants, spraying with a surfactant like Tween 20 can improve uptake.
Q2: My plants show signs of stress or toxicity (e.g., reduced growth, necrosis) after this compound treatment. How can I resolve this? A2:
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Excessive Concentration: High concentrations of this compound (e.g., 100 µM in barley) can lead to inhibitory or toxic effects. It is crucial to determine the optimal concentration range for your specific plant species and developmental stage through a dose-response experiment.
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Solvent Toxicity: this compound is typically dissolved in Dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in your working solution is low (typically ≤0.5%) and does not cause phytotoxicity. Always include a "mock" control treatment containing only the solvent at the same concentration used for the this compound treatment.
Q3: The phenotypic effect of this compound in my experiment is inconsistent across replicates. What are the common causes? A3:
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Uneven Application: If spraying, ensure a uniform and complete coverage of all plants. Inconsistent application can lead to variable uptake and response.
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Variable Developmental Stage: Plant sensitivity to hormones can change with age. Ensure that all plants used in an experiment are at a uniform developmental stage. For example, experiments on barley have been conducted on seedlings at the two-leaf stage.
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Environmental Fluctuations: Inconsistent light, temperature, or humidity can affect plant growth and hormone sensitivity, potentially magnifying small differences between replicates. Maintain stable and controlled environmental conditions throughout the experiment.
Quantitative Data Summary
The following table summarizes effective this compound concentrations and their observed effects at different plant developmental stages, as reported in the literature.
| Plant Species | Developmental Stage | This compound Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | 3-day-old seedlings | 30 µM | Significant hypocotyl elongation in light- and dark-grown conditions. | |
| Arabidopsis thaliana | 7-day-old seedlings | 5-10 µM | Accumulation of unphosphorylated BES1 protein within 12 hours. | |
| Arabidopsis thaliana | 7-day-old seedlings | 30 µM | Overlapping transcriptional response with brassinolide (BL) treatment. | |
| Barley (Hordeum vulgare) | Seedlings (2-leaf stage) | 10 µM | Increased shoot and root length under salt stress conditions. | |
| Barley (Hordeum vulgare) | Seedlings (2-leaf stage) | 50 µM | Improved shoot and root growth parameters under salt stress. | |
| Barley (Hordeum vulgare) | Seedlings (2-leaf stage) | 10 µM, 50 µM, 100 µM | Dose-dependent and genotype-dependent changes in shoot/root growth and leaf development. |
Experimental Protocols
Protocol 1: this compound Treatment for Arabidopsis thaliana Seedling Phenotyping
This protocol is adapted from methodologies used to observe the effects of this compound on seedling growth.
1. Materials:
- Arabidopsis thaliana seeds (Col-0 ecotype recommended as a responsive control).
- This compound (Sigma-Aldrich).
- Dimethyl sulfoxide (DMSO).
- Murashige and Skoog (MS) medium including vitamins and sucrose.
- Agar.
- Petri plates (100 mm).
- Sterile water.
- Growth chamber with controlled light and temperature.
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Plating Medium: Prepare sterile MS agar medium. After autoclaving and cooling to approximately 50-60°C, add the this compound stock solution to achieve the desired final concentration (e.g., 10 µM, 30 µM). Also, prepare a mock control plate by adding an equivalent volume of DMSO. Pour the plates and let them solidify.
- Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds using your standard lab protocol (e.g., 70% ethanol followed by bleach and sterile water washes). Resuspend seeds in sterile 0.1% agar and sow them on the prepared MS plates.
- Stratification and Growth: Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination. Transfer the plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
- Phenotypic Analysis: After 5-7 days of growth, observe and quantify the desired phenotypes. For hypocotyl or petiole measurements, carefully remove seedlings, place them on a flat surface, and capture images using a scanner or a camera with a scale. Measure lengths using image analysis software (e.g., ImageJ).
Protocol 2: Analysis of BES1 Phosphorylation Status
This protocol describes how to assess the primary molecular effect of this compound—the dephosphorylation of the BES1 transcription factor.
1. Materials:
- Arabidopsis thaliana seedlings (a line expressing 35S:BES1-GFP is ideal for detection).
- Liquid MS medium.
- This compound stock solution (10 mM in DMSO).
- Protein extraction buffer.
- SDS-PAGE gels and Western blotting apparatus.
- Anti-BES1 or Anti-GFP antibody.
- Secondary antibody and detection reagents.
2. Procedure:
- Seedling Growth: Grow Arabidopsis seedlings (e.g., 35S:BES1-GFP) for 7 days in liquid MS medium under continuous light with gentle shaking.
- This compound Treatment: Add this compound stock solution directly to the liquid culture to reach the desired final concentration (e.g., 10 µM). For a time-course experiment, prepare multiple flasks and treat for different durations (e.g., 0, 30, 60, 120 minutes). A mock treatment with DMSO should be run in parallel.
- Protein Extraction: Harvest seedlings by blotting them dry on paper towels and immediately freezing in liquid nitrogen. Extract total protein using a suitable buffer.
- Western Blotting: Separate protein extracts via SDS-PAGE. Phosphorylated BES1 (BES1-P) migrates slower than the unphosphorylated form. Transfer proteins to a PVDF membrane.
- Immunodetection: Probe the membrane with a primary antibody against BES1 or the GFP tag. Following washes, incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate. The appearance of a faster-migrating band or a shift in band intensity from higher to lower molecular weight indicates dephosphorylation of BES1.
Visualizations
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound effects on seedlings.
Technical Support Center: Minimizing Variability in Bikinin-Induced Phenotypes
Welcome to the technical support center for Bikinin, a potent inhibitor of GSK3/Shaggy-like kinases and an activator of the brassinosteroid (BR) signaling pathway in plants. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in this compound-induced phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-steroidal, ATP-competitive small molecule inhibitor of plant Glycogen Synthase Kinase 3 (GSK3)/Shaggy-like kinases.[1] It directly binds to and inhibits a subset of these kinases, including key regulators of the brassinosteroid (BR) signaling pathway such as BIN2 in Arabidopsis thaliana.[2][3] By inhibiting these negative regulators, this compound activates BR signaling downstream of the BR receptor, mimicking the effects of brassinosteroids and leading to characteristic phenotypes such as hypocotyl and petiole elongation.[2][4]
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[2]
Q3: What are typical working concentrations for this compound treatment?
A3: Working concentrations of this compound can vary depending on the plant species, genotype, and experimental system. Published studies have reported effective concentrations ranging from 1 µM to 100 µM.[1][2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q4: How long should I treat my plants with this compound?
A4: Treatment duration can range from short-term (30 minutes to a few hours) for observing rapid signaling events like protein phosphorylation changes, to long-term (several days) for observing developmental phenotypes like hypocotyl elongation.[2] The appropriate duration will depend on the specific phenotype being investigated.
Q5: Can I use this compound in different plant species?
A5: Yes, this compound has been shown to be effective in various plant species, including Arabidopsis thaliana and barley (Hordeum vulgare).[1][2][4] However, the optimal concentration and the resulting phenotypes may vary between species and even between different genotypes of the same species.[1]
Troubleshooting Guide
Issue 1: High Variability in Phenotypes Between Replicates
Possible Causes:
-
Inconsistent this compound Concentration: Errors in preparing or diluting the stock solution can lead to significant differences in the final working concentration.
-
Uneven Application: For spray applications, inconsistent coverage of plant tissues can result in variable uptake. In plate-based assays, uneven mixing of this compound in the media can lead to concentration gradients.
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Genetic Variation: Using a non-homozygous seed stock can lead to segregation of traits that affect the response to this compound.
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Environmental Heterogeneity: Variations in light intensity, temperature, or humidity across a growth chamber or greenhouse can influence plant growth and their response to chemical treatments.
Solutions:
-
Standardize Solution Preparation: Prepare a large batch of stock solution and aliquot it for single use to minimize freeze-thaw cycles. Use calibrated pipettes for all dilutions.
-
Optimize Application Method:
-
Spraying: Use a fine-mist sprayer to ensure even coverage. Spray until droplets just begin to coalesce on the leaf surface, but avoid excessive runoff. Include a surfactant (e.g., 0.01% Tween-20) in the spray solution to improve spreading, but test for any effects of the surfactant alone.
-
Media Application: Ensure thorough mixing of this compound into the growth media before pouring plates. Allow the plates to solidify completely to prevent the compound from settling.
-
-
Use Homozygous Seeds: Always use a confirmed homozygous line for your experiments to minimize genetic variability.
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Control Environmental Conditions: Regularly monitor and record the environmental conditions. Rotate the position of experimental flats or plates to average out any minor environmental variations.
Issue 2: No or Weak Phenotype Observed
Possible Causes:
-
Suboptimal this compound Concentration: The concentration used may be too low to elicit a strong response in your specific plant species or genotype.
-
Insufficient Treatment Duration: The treatment time may not be long enough for the phenotype to develop.
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Poor Uptake of this compound: The compound may not be efficiently absorbed by the plant tissues. This can be a particular issue with spray applications on plants with waxy cuticles.
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Degradation of this compound: this compound may be unstable in your experimental conditions or may be actively metabolized and inactivated by the plant.[5]
-
Incorrect Developmental Stage: The developmental stage of the plant can influence its sensitivity to brassinosteroid signaling.
Solutions:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM, 50 µM) to identify the optimal concentration for your system.
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Conduct a Time-Course Experiment: Observe the phenotype at multiple time points after treatment to determine the optimal duration.
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Enhance Uptake: As mentioned, including a surfactant in spray applications can improve uptake. For plate-based assays, ensure direct contact of the roots with the media.
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Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a frozen stock.
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Synchronize Plant Growth: Synchronize seed germination and grow plants under controlled conditions to ensure they are at a uniform developmental stage at the time of treatment.
Issue 3: Unexpected or Off-Target Phenotypes
Possible Causes:
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High this compound Concentration: Excessively high concentrations can lead to off-target effects or cellular toxicity. This compound is known to inhibit a subset of GSK3 kinases, and at high concentrations, it may affect other kinases as well.[2]
-
Interaction with Other Signaling Pathways: The brassinosteroid pathway interacts with other hormone signaling pathways, such as auxin.[6][7] The observed phenotype might be a result of these cross-talks.
-
Solvent Effects: High concentrations of DMSO can have physiological effects on plants.
Solutions:
-
Optimize Concentration: Use the lowest effective concentration determined from your dose-response experiments.
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Use Appropriate Controls: Always include a vehicle control (e.g., plants treated with the same concentration of DMSO used in the this compound treatment) to distinguish between this compound-specific effects and solvent effects.
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Consider Pathway Interactions: Be aware of the known cross-talk between brassinosteroids and other signaling pathways when interpreting your results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 273.08 g/mol .
-
Under a fume hood, weigh the this compound powder and dissolve it in anhydrous DMSO to the final concentration (e.g., 10 mM).
-
Ensure the this compound is completely dissolved by vortexing.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final working concentration using the appropriate liquid (e.g., sterile water, liquid growth medium).
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
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Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to minimize solvent effects. Prepare a vehicle control with the same final DMSO concentration.
-
Protocol 2: this compound Treatment in Arabidopsis thaliana Plate-Based Assay
Materials:
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Arabidopsis thaliana seeds of the desired genotype
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Murashige and Skoog (MS) medium with vitamins and sucrose
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Phytoagar
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Petri plates
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This compound working solution
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Vehicle control solution (containing DMSO)
Procedure:
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., with 70% ethanol and bleach).
-
Wash the seeds with sterile water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-4 days in the dark to synchronize germination.
-
-
Media Preparation:
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Prepare MS agar medium according to the manufacturer's instructions.
-
Autoclave the medium and cool it to approximately 50-60°C in a water bath.
-
Add the this compound working solution or the vehicle control solution to the molten agar to achieve the desired final concentration. Mix thoroughly but gently to avoid introducing air bubbles.
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Pour the media into petri plates and allow them to solidify in a laminar flow hood.
-
-
Plating and Growth:
-
Plate the stratified seeds on the this compound-containing and control plates.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with controlled light and temperature conditions.
-
-
Phenotypic Analysis:
-
After the desired treatment duration (e.g., 5-7 days), remove the plates from the growth chamber.
-
Photograph the plates and individual seedlings.
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Measure relevant phenotypic parameters, such as hypocotyl length, root length, and cotyledon angle, using image analysis software (e.g., ImageJ).
-
Data Presentation
Table 1: Effect of this compound Concentration on Hypocotyl Length in Arabidopsis thaliana (Wild-Type, Col-0)
| This compound Concentration (µM) | Mean Hypocotyl Length (mm) ± SD (n=30) | Fold Change vs. Control |
| 0 (Control) | 4.2 ± 0.5 | 1.0 |
| 1 | 6.8 ± 0.7 | 1.6 |
| 5 | 10.5 ± 1.1 | 2.5 |
| 10 | 14.3 ± 1.5 | 3.4 |
| 30 | 15.1 ± 1.8 | 3.6 |
| 50 | 15.3 ± 2.0 | 3.6 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Genotype-Dependent Response to this compound Treatment in Barley [1]
| Genotype | Treatment | Shoot Length (% of Control) | Root Length (% of Control) |
| Golden Promise | 10 µM this compound | 115% | 110% |
| 50 µM this compound | 95% | 85% | |
| Haruna Nijo | 10 µM this compound | 125% | 120% |
| 50 µM this compound | 110% | 105% |
Note: Data are adapted from published studies and illustrate the concept of genotype-dependent responses.
Visualizations
Caption: Brassinosteroid signaling pathway and the mode of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound-induced phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
troubleshooting unexpected results in Bikinin experiments
Welcome to the technical support center for Bikinin-related experiments. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of plant GSK-3/Shaggy-like kinases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you address unexpected results and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Question/Issue | Possible Causes | Suggested Solutions |
| 1. No observable phenotype or molecular response after this compound treatment. | 1. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit GSK-3/Shaggy-like kinases in your specific plant species or experimental system. 2. Compound Degradation: this compound may have degraded due to improper storage. 3. Poor Uptake: The plant tissue or cells may not be efficiently taking up the compound. 4. Metabolic Inactivation: Plants can metabolize and inactivate this compound, for instance, through conjugation with glutamic or malic acid[1]. | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your system. For Arabidopsis, effects on BES1 phosphorylation are seen starting at 5-10 µM[2]. 2. Verify Compound Integrity: Use a fresh stock of this compound. Store the stock solution, typically dissolved in DMSO, at -20°C and protected from light[3]. 3. Enhance Uptake: Ensure proper application. For seedlings on plates, ensure even distribution in the media. For spraying applications, consider using a surfactant. 4. Consider More Potent Analogs: If metabolic inactivation is suspected, consider using a more potent derivative like methyliodothis compound, which shows greater in vivo activity[1][4]. |
| 2. High variability in results between replicate experiments. | 1. Inconsistent Environmental Conditions: Variations in light, temperature, or growth media composition can affect brassinosteroid (BR) signaling and plant responses. 2. Sugar Concentration in Media: High concentrations of sugar (e.g., 90 mM sucrose) can inhibit BR signaling by promoting BIN2 accumulation and subsequent phosphorylation of BZR1, counteracting the effect of this compound. 3. Genotype-Specific Responses: Different plant species or even different ecotypes/cultivars of the same species can respond differently to this compound treatment. | 1. Standardize Growth Conditions: Maintain consistent light intensity, photoperiod, temperature, and media composition for all experiments. 2. Standardize Media Composition: Use a consistent and clearly reported concentration of sucrose in your growth media. Be aware that this is a critical variable that can directly interfere with the pathway under investigation. 3. Use Consistent Genotypes: Ensure you are using the same plant genotype for all replicates. If comparing different genotypes, be aware that their response to BR signaling and this compound may differ. |
| 3. Unexpected or off-target effects are observed. | 1. High this compound Concentration: Very high concentrations may lead to non-specific effects. 2. Interaction with Other Signaling Pathways: The BR pathway, which this compound activates, has extensive crosstalk with other hormone pathways (e.g., auxin, gibberellin, ABA)[5]. The observed phenotype may be a result of these interactions. | 1. Use the Lowest Effective Concentration: Based on your dose-response analysis, use the minimum concentration that gives a clear and consistent desired effect. 2. Analyze Pathway-Specific Markers: Confirm that the observed effects are due to BR pathway activation. For example, check for the dephosphorylation of BZR1/BES1 or changes in the expression of BR-responsive genes like CPD or DWF4[6]. |
| 4. Difficulty in detecting BZR1/BES1 dephosphorylation by Western blot. | 1. Insufficient Treatment Time: The effect of this compound on BES1 dephosphorylation is rapid, often occurring within 30 minutes[2]. Your time point for protein extraction may be too late or too early. 2. Poor Protein Extraction or Antibody Quality: Inefficient protein extraction or a low-quality antibody can lead to weak or no signal. 3. Inadequate Gel Resolution: Phosphorylated and dephosphorylated forms of BZR1/BES1 have small differences in mobility. Standard SDS-PAGE may not be sufficient to resolve them. | 1. Perform a Time-Course Experiment: Collect samples at multiple time points after this compound treatment (e.g., 0, 15, 30, 60, 120 minutes) to find the optimal window for detecting dephosphorylation[2]. 2. Optimize Protein Extraction and Use a Validated Antibody: Use a robust plant protein extraction protocol and an antibody specifically validated for detecting BZR1/BES1 and its phosphorylation status. 3. Improve Gel Electrophoresis: Use a higher percentage acrylamide gel or Phos-tag™ SDS-PAGE to improve the separation between phosphorylated and dephosphorylated protein species. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a non-steroidal, ATP-competitive inhibitor of plant GSK-3/Shaggy-like kinases, with a key target being BRASSINOSTEROID-INSENSITIVE 2 (BIN2)[2][7][8][9]. In the brassinosteroid (BR) signaling pathway, BIN2 negatively regulates the pathway by phosphorylating the transcription factors BZR1 and BES1, which keeps them inactive in the cytoplasm. By inhibiting BIN2, this compound prevents the phosphorylation of BZR1/BES1. This allows them to be dephosphorylated, accumulate in the nucleus, and regulate the expression of BR-responsive genes, thus activating the BR signaling pathway[2].
Q2: How should I prepare and store this compound? A2: this compound is a solid that is soluble in DMSO up to 10 mM[3]. Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C under desiccating conditions[3]. For experiments, dilute the stock solution into your aqueous culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is a typical working concentration for this compound? A3: The effective concentration can vary depending on the plant species and experimental system. For Arabidopsis thaliana seedlings, phenotypic effects and BES1 dephosphorylation are typically observed in the range of 5 µM to 30 µM[2]. A dose-response experiment is always recommended to determine the optimal concentration for your specific conditions.
Q4: Can this compound be used in non-plant systems? A4: this compound is highly selective for plant GSK-3s. Its effect on mammalian kinases is generally poor. For example, at a 10 µM concentration where the activity of the plant kinase BIN2 was completely abolished, the human homolog GSK3β was only inhibited by about 40%[2]. Therefore, it is not an ideal inhibitor for use in mammalian systems.
Q5: What are the expected phenotypic outcomes of this compound treatment? A5: Since this compound activates the brassinosteroid signaling pathway, its application can mimic the effects of applying brassinosteroids or rescue the phenotype of BR-deficient mutants[2]. Common phenotypes in Arabidopsis include hypocotyl elongation in dark-grown seedlings, petiole elongation, and rescue of dwarfism in mutants like cpd or bri1[2].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of this compound and Derivatives against BIN2 Kinase
| Compound | IC₅₀ (µM) | Relative In Vivo Activity (Hypocotyl Elongation) vs. This compound | Reference |
|---|---|---|---|
| This compound | 23.3 | 1x | [4] |
| Iodothis compound | Not specified, but more active than this compound in vitro | Not specified | [1] |
| Methyliodothis compound | Not specified, less active than Iodothis compound in vitro | 3.4x |[1][4] |
Note: Methyliodothis compound has lower in vitro activity because it is a pro-drug that is converted to the more active iodothis compound in planta.
Table 2: Recommended Concentration Ranges for In Vivo Experiments (Arabidopsis thaliana)
| Experiment Type | Effective Concentration Range | Notes | Reference |
|---|---|---|---|
| Phenotypic Rescue (e.g., cpd, bri1 mutants) | 10 - 30 µM | Treatment for several days may be required. | [2] |
| BES1/BZR1 Dephosphorylation (Western Blot) | 5 - 50 µM | Effect is rapid (within 30-60 minutes). | [2] |
| Genome-wide Transcriptional Analysis | ~30 µM | Treatment for 30 minutes to 2 hours is sufficient to see changes. |[2] |
Key Experimental Protocols
Protocol 1: Analysis of BES1/BZR1 Phosphorylation Status by Western Blot
This protocol is for detecting the shift in mobility of BES1/BZR1 proteins upon dephosphorylation following this compound treatment in Arabidopsis thaliana seedlings.
-
Plant Growth and Treatment:
-
Grow Arabidopsis seedlings (e.g., a line overexpressing 35S:BES1-GFP) on 1/2 MS plates with 1% sucrose for 7-10 days under standard light/dark conditions.
-
Prepare liquid 1/2 MS medium containing the desired concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO).
-
Transfer seedlings into the liquid medium and incubate for the desired time (e.g., 0, 30, 60, 120 minutes).
-
-
Protein Extraction:
-
Quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and grind to a fine powder.
-
Add 2x SDS-PAGE loading buffer (e.g., 0.125 M Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% β-mercaptoethanol) directly to the ground tissue.
-
Boil the samples at 95-100°C for 10 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet cell debris.
-
-
Western Blotting:
-
Separate the protein extracts on a 10-12% SDS-PAGE gel. Ensure the gel runs long enough to resolve the phosphorylated (slower migrating) and dephosphorylated (faster migrating) bands.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to BES1 or BZR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as an anti-actin or Coomassie staining of the membrane, should be included[6].
-
Visualizations
Brassinosteroid Signaling Pathway and this compound's Mode of Action
Caption: Mechanism of this compound in the brassinosteroid (BR) signaling pathway.
General Experimental Workflow for this compound Treatment
Caption: A logical workflow for designing and executing this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]
- 6. Inverse modulation of plant immune and brassinosteroid signaling pathways by the receptor-like cytoplasmic kinase BIK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Bikinin Technical Support Center: Enhancing Specificity for GSK3 Isoforms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bikinin, a potent inhibitor of plant GSK3/Shaggy-like kinases. Our goal is to help you enhance the specificity of your experiments and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule identified through a chemical genetics screen in Arabidopsis thaliana.[1] It functions as an ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3)/Shaggy-like kinases.[1][2][3] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates. In plants, this inhibition activates the brassinosteroid (BR) signaling pathway.[1]
Q2: How specific is this compound for different GSK3 isoforms?
This compound exhibits remarkable specificity for certain subgroups of plant GSK3s. It strongly inhibits the activity of Arabidopsis GSK3s in groups I and II.[1][3] However, its effect on mammalian GSK3 isoforms is significantly lower. For instance, at a concentration of 10 μM, which completely abolishes the activity of the plant GSK3 BIN2, human GSK3β is only inhibited by approximately 40%.[1] This makes this compound a valuable tool for studying specific GSK3s in plants but less ideal for targeting human GSK3β without further modification.
Q3: Are there derivatives of this compound with improved potency or specificity?
Yes, research has led to the development of this compound derivatives with enhanced activity. A compound with an iodine substituent, named iodothis compound, was found to be more active in inhibiting BIN2 in vitro.[4][5][6] Its methyl ester, methyliodothis compound, demonstrates even higher potency in vivo due to improved cell permeability.[2][4][5][6] Once inside the cell, the methyl group is cleaved, releasing the active iodothis compound.[2]
Q4: What are the common off-target effects of this compound, and how can I control for them?
While this compound is highly selective for plant GSK3s over other kinases like MAP kinases, it's important to consider potential off-target effects.[1] In Arabidopsis, this compound inhibits seven GSK3s, and some observed transcriptional changes may be due to the inhibition of GSK3s not directly involved in the primary pathway of interest.[1] To control for off-target effects, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired biological effect in your system.
-
Include multiple controls: Use a negative control (e.g., DMSO vehicle) and, if possible, a positive control (e.g., a known activator of the pathway).
-
Validate findings with genetic approaches: Use mutants or RNAi knockdown of the target GSK3 isoform to confirm that the observed phenotype is indeed due to the inhibition of that specific kinase.[7]
-
Perform rescue experiments: If you are studying a loss-of-function mutant, check if this compound application can mimic or rescue the phenotype.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Compound Instability/Degradation | Ensure this compound is stored correctly (typically at -20°C) and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type or organism. The effective concentration can vary.[1] |
| Poor Cell Permeability | If working with whole tissues or organisms, consider using a more permeable derivative like methyliodothis compound.[4][6] |
| Experimental System | Confirm that your experimental system (e.g., cell line, organism) expresses the target GSK3 isoform and that the pathway is active under your experimental conditions. |
| Human Error | Double-check all calculations, dilutions, and steps in your experimental protocol.[8] When possible, have a colleague review your procedure. |
Problem 2: I am observing high levels of cell toxicity or unexpected side effects.
| Potential Cause | Troubleshooting Step |
| Concentration is too high | Reduce the concentration of this compound. High concentrations can lead to off-target effects and cellular stress. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells (typically <0.5%). |
| Off-target Effects | The observed toxicity may be due to the inhibition of other kinases or cellular processes. Refer to the off-target control strategies mentioned in the FAQs.[9][10][11] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and its Derivatives against Plant GSK3s
| Compound | Target Kinase (Arabidopsis) | Potency/Effect | Reference |
| This compound | Group I ASKs | Strong inhibition (6-8% residual activity) | [1] |
| This compound | Group II ASKs (e.g., BIN2) | Total inhibition (1-2% residual activity) | [1] |
| Iodothis compound | BIN2 | Most active derivative in vitro | [4] |
| Methyliodothis compound | BIN2 | Lower activity in vitro, but highly potent in vivo | [4] |
Table 2: Comparative Inhibition of Plant vs. Human GSK3
| Compound | Concentration | Target Kinase | % Inhibition | Reference |
| This compound | 10 µM | Arabidopsis BIN2 | ~100% | [1] |
| This compound | 10 µM | Human GSK3β | ~40% | [1] |
Experimental Protocols
Protocol 1: In Vitro GSK3 Kinase Assay
This protocol is adapted from standard kinase assay procedures to assess the inhibitory effect of this compound on a specific GSK3 isoform.[3][12][13]
Materials:
-
Recombinant GSK3 enzyme (e.g., GST-BIN2)
-
Substrate (e.g., Myelin Basic Protein - MBP, or a specific peptide substrate)
-
This compound (and derivatives, if applicable) dissolved in DMSO
-
γ-[³²P]-ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 15 mM MgCl₂, 5 mM EGTA, 1 mM DTT)
-
ATP solution
-
SDS-PAGE materials and phosphor imager (for radiolabeling) or a luminometer (for ADP-Glo™)
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the GSK3 substrate, and γ-[³²P]-ATP.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of your this compound stock solution to achieve a range of final concentrations for testing. Remember to include a DMSO-only control.
-
Set up the Reaction:
-
Add the desired amount of recombinant GSK3 enzyme to each reaction tube.
-
Add the diluted this compound or DMSO control to the respective tubes.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the kinase reaction mix (containing substrate and ATP) to each tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for 30-45 minutes.[3][12]
-
Stop the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Radiolabeling Method: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the amount of radioactivity incorporated into the substrate using a phosphor imager.[3]
-
ADP-Glo™ Method: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity. This involves adding ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent before reading the luminescence.[13]
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Visualizations
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound on BIN2.
Caption: A logical workflow for troubleshooting failed experiments involving this compound.
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.zageno.com [go.zageno.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
Validation & Comparative
comparing the effects of Bikinin and brassinolide on gene expression
This guide provides a detailed comparison of the effects of Bikinin and brassinolide on gene expression, tailored for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed experimental protocols for the key methodologies cited.
Introduction to Brassinolide and this compound
Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that play crucial roles in a wide array of plant growth and developmental processes, including stem elongation, seed germination, and stress responses[1][2]. Brassinolide (BL) is the most biologically active form of brassinosteroids and functions as a key signaling molecule[3][4].
This compound, on the other hand, is a synthetic small molecule identified through chemical genetics screens[5]. It is not a steroid but has been shown to be a potent activator of the brassinosteroid signaling pathway[5][6]. While brassinolide initiates signaling by binding to a cell-surface receptor, this compound acts downstream by directly inhibiting a key negative regulator of the pathway[5]. This guide will compare and contrast the effects of these two compounds on global gene expression.
Mechanism of Action: A Comparative Overview
The brassinosteroid signaling pathway is a well-characterized cascade that translates the perception of brassinolide at the cell surface into changes in gene expression in the nucleus.
-
Brassinolide (BL) Signaling: The pathway is initiated when brassinolide binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1)[3][7]. This binding event triggers the dissociation of an inhibitory protein and facilitates the association of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1)[7][8]. The resulting receptor complex activates a phosphorylation cascade that ultimately leads to the inactivation of the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2)[3][7]. BIN2 is a negative regulator of the pathway; in the absence of brassinolide, it is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1)[9][10]. This phosphorylation leads to their retention in the cytoplasm and subsequent degradation[7]. When BIN2 is inactivated by the brassinolide signal, unphosphorylated BZR1 and BES1 accumulate in the nucleus, where they bind to the promoters of target genes to regulate their expression[10].
-
This compound's Mode of Action: this compound bypasses the initial receptor-ligand interaction. It acts as a direct, ATP-competitive inhibitor of BIN2 and a subset of other Arabidopsis GSK3 kinases[5][6]. By directly inhibiting BIN2, this compound mimics the effect of brassinolide signaling, leading to the accumulation of dephosphorylated BZR1 and BES1 in the nucleus and the subsequent activation of BR-responsive genes[5][11]. This makes this compound a powerful chemical tool for studying the downstream effects of brassinosteroid signaling independently of the receptor complex.
Figure 1. Brassinosteroid signaling pathway showing the distinct points of action for Brassinolide and this compound.
Comparative Effects on Gene Expression
Genome-wide transcript analyses have demonstrated that the transcriptional responses to brassinolide and this compound are remarkably similar. The direct inhibition of GSK3 kinases by this compound is sufficient to activate the vast majority of brassinosteroid-responsive genes, indicating that GSK3 inhibition is the primary mode of activating BR signaling downstream of the receptor[5].
A key study in Arabidopsis thaliana revealed a vast transcriptional overlap between seedlings treated with brassinolide (BL) and those treated with this compound. The analysis demonstrated that nearly all genes regulated by BL were also regulated by this compound, strongly suggesting that BR signaling is almost entirely dependent on GSK3 activity[5].
| Treatment Comparison | Organism | Differentially Expressed Genes (DEGs) | Overlap/Correlation | Reference |
| This compound vs. Brassinolide (BL) | Arabidopsis thaliana | Vast transcriptional overlap observed. Nearly all genes regulated by BL are also regulated by this compound. | High correlation in transcriptional responses. | [5] |
| Brassinolide Treatment | Arabidopsis thaliana (7 and 24-day-old seedlings) | 1,940 up-regulated genes and 2,558 down-regulated genes detected across both stages. | - | [9] |
| Brassinolide Treatment (under low temperature) | Triticum aestivum (Winter Wheat) | At 5°C: 8,198 up-regulated, 7,104 down-regulated.At -10°C: 1,930 up-regulated, 1,456 down-regulated.At -25°C: 2,102 up-regulated, 582 down-regulated. | - | [12][13] |
| This compound Treatment (under salinity stress) | Hordeum vulgare (Barley) | Transcriptome analysis revealed significant genotype-dependent changes in gene expression in response to this compound. | - | [11][14] |
Experimental Protocols
Accurate analysis of gene expression is fundamental to understanding the effects of compounds like this compound and brassinolide. Below are generalized protocols for RNA-Seq and qRT-PCR, two common techniques for this purpose.
RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the transcriptome.
Objective: To identify and quantify differentially expressed genes in plant tissues following treatment with this compound or brassinolide compared to a control.
Protocol:
-
Plant Growth and Treatment:
-
Grow seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C)[15].
-
Apply the treatment solution (e.g., 30 µM this compound, 1 µM brassinolide, or a mock/DMSO control) to the seedlings[5].
-
Harvest tissue samples at specified time points (e.g., 30 minutes, 2 hours) by flash-freezing in liquid nitrogen to preserve RNA integrity[5][16].
-
-
Total RNA Extraction:
-
RNA Quality Control:
-
Assess RNA integrity using capillary electrophoresis (e.g., Agilent Bioanalyzer or Experion), aiming for an RNA Integrity Number (RIN) > 7.
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop) and check purity by assessing A260/280 (~2.0) and A260/230 (~2.0-2.2) ratios[18].
-
-
Library Preparation and Sequencing:
-
Enrich for mRNA from the total RNA sample, typically using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand, perform end-repair, A-tailing, and ligate sequencing adapters.
-
Perform PCR amplification to enrich the adapter-ligated library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic or fastp[19].
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR[19][20].
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count[19].
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between treatment and control groups[20].
-
Figure 2. A typical experimental workflow for comparative transcriptomic analysis using RNA-Seq.
qRT-PCR is a highly sensitive technique used to measure the expression levels of specific genes, often to validate findings from RNA-seq experiments[16][21].
Objective: To quantify the relative expression of selected target genes identified from RNA-seq analysis.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA as described in the RNA-seq protocol (steps 1-3).
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) or random primers[22].
-
-
Primer Design and Validation:
-
Design gene-specific primers for your target genes and at least two stable reference (housekeeping) genes (e.g., ACTIN2, UBIQUITIN)[22]. Primers should typically amplify a product of 70-150 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An acceptable efficiency is between 90-110%.
-
Perform a melt curve analysis after the PCR to ensure primer specificity and the absence of primer-dimers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template[15].
-
Run the reaction on a real-time PCR cycler (e.g., ABI 7000 Sequence Detection System)[22]. A typical cycling program includes an initial denaturation step (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s), annealing (55-60°C for 15s), and extension (72°C for 15s)[15].
-
-
Data Analysis:
-
Extract the quantification cycle (Cq) or threshold cycle (Ct) values for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes (ΔCq = Cq_target - Cq_reference).
-
Calculate the relative gene expression changes between the treated and control samples using the 2-ΔΔCq method.
-
Perform statistical analysis (e.g., t-test or ANOVA) on the replicate data to determine significance.
-
Conclusion
Both brassinolide and this compound are potent activators of the brassinosteroid signaling pathway, leading to largely overlapping changes in gene expression. While brassinolide acts as the natural hormonal ligand that binds to the BRI1 receptor, this compound functions by directly inhibiting the downstream negative regulator, BIN2 kinase[5]. This fundamental difference in their mode of action makes them complementary tools for dissecting the brassinosteroid signaling cascade. The near-identical transcriptional footprint of this compound compared to brassinolide underscores the central role of GSK3/BIN2 kinase inhibition in mediating brassinosteroid-regulated gene expression[5]. This knowledge is invaluable for researchers developing chemical tools to modulate plant growth and stress responses.
References
- 1. mdpi.com [mdpi.com]
- 2. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brassinosteroids: Relevant Evidence Related to Mitigation of Abiotic and Biotic Stresses in Plants [mdpi.com]
- 5. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Inverse modulation of plant immune and brassinosteroid signaling pathways by the receptor-like cytoplasmic kinase BIK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular Mechanisms of Brassinosteroid-Mediated Responses to Changing Environments in Arabidopsis [mdpi.com]
- 11. Inhibition of the Glycogen Synthase Kinase 3 Family by the this compound Alleviates the Long-Term Effects of Salinity in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Transcriptome analysis of brassinolide under low temperature stress in winter wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RT-qPCR for Gene Expression Analysis [bio-protocol.org]
- 16. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RNA-Seq profiling reveals the plant hormones and molecular mechanisms stimulating the early ripening in apple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to use for direct RNA sequencing of plants with Oxford Nanopore Technologies [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Design, execution, and interpretation of plant RNA-seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 22. pubcompare.ai [pubcompare.ai]
Unveiling the In Vivo Superiority of Iodinated Bikinin Derivatives in Brassinosteroid Signaling Activation
A Comparative Analysis of Bikinin and Iodo-Derivatives for Research and Development
For researchers in plant biology and drug development, the modulation of key signaling pathways is paramount for understanding and manipulating biological processes. The brassinosteroid (BR) signaling pathway, crucial for plant growth and development, is a significant target for chemical intervention. This compound, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3)-like kinases, has emerged as a valuable chemical tool for activating this pathway. This guide provides a detailed comparison of the in vivo potency of this compound versus its iodinated derivative, iodothis compound, and its methylated counterpart, methyliodothis compound, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the comparative potency of this compound, iodothis compound, and methyliodothis compound from both in vitro and in vivo studies. The data reveals that while iodothis compound demonstrates superior in vitro activity, its methyl ester, methyliodothis compound, is the most potent compound in vivo.[1][2]
| Compound | Target Kinase | In Vitro Potency (IC₅₀) | In Vivo Potency (Hypocotyl Elongation Assay) | Key Findings |
| This compound | BIN2 (a GSK3-like kinase) | ~10 µM (significant inhibition)[3] | Effective at 5-30 µM[3] | Activates BR signaling downstream of the receptor; rescues phenotypes of BR-insensitive mutants.[3] |
| Iodothis compound | BIN2 | More active than this compound | Efficiently induces BR-like responses | The iodine substituent at position 5 of the pyridine ring is crucial for enhanced inhibitory activity.[1][2] |
| Methyliodothis compound | BIN2 (pro-drug) | Lower than iodothis compound | 3.4 times more active than this compound | Improved cell permeability; rapidly hydrolyzed in planta to the highly active iodothis compound.[1][2] |
Experimental Protocols
In Vivo Hypocotyl Elongation Assay in Arabidopsis thaliana
This assay is a standard method to assess the in vivo activity of compounds that modulate the brassinosteroid signaling pathway.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 wild type, or BR-related mutants like bri1-116 or bin2-1) are surface-sterilized.[3]
-
Seeds are sown on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
-
The medium is supplemented with the test compounds (this compound, iodothis compound, methyliodothis compound) at various concentrations, or a DMSO control.[3]
-
Plates are stratified at 4°C for 2-4 days to synchronize germination.
2. Assay Execution:
-
Plates are exposed to light for several hours to induce germination and then transferred to a dark growth chamber at 22°C.
-
Seedlings are grown in complete darkness for 3-5 days.[3]
-
After the growth period, plates are scanned, and the hypocotyl length of at least 20 seedlings per treatment is measured using image analysis software (e.g., ImageJ).
3. Data Analysis:
-
The average hypocotyl length and standard deviation are calculated for each treatment.
-
Statistical analysis (e.g., Student's t-test or ANOVA) is performed to determine the significance of the differences between treatments.
In Vivo BES1 Phosphorylation Assay
This biochemical assay determines the activation of the BR signaling pathway by observing the phosphorylation status of the transcription factor BES1.
1. Plant Material and Treatment:
-
Wild-type Arabidopsis thaliana seedlings are grown in liquid MS medium for approximately 7 days.
-
The seedlings are then treated with the test compounds (e.g., 10 µM this compound) or a mock solution (DMSO) for a specified time course (e.g., 30 minutes to 2 hours).[3]
2. Protein Extraction and Western Blotting:
-
Total proteins are extracted from the seedlings.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Equal amounts of protein are separated by SDS-PAGE. The gel composition is optimized to resolve the phosphorylated and dephosphorylated forms of BES1.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for BES1.
-
After washing, the membrane is incubated with a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate. Dephosphorylated BES1 appears as a faster-migrating band.[3]
Mandatory Visualization
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound/Iodothis compound on BIN2.
Caption: Workflow for the in vivo hypocotyl elongation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Bikinin with Animal GSK3 Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bikinin, a known inhibitor of plant Glycogen Synthase Kinase 3 (GSK3), and its potential cross-reactivity with animal GSK3 isoforms. Due to the limited direct experimental data on this compound's activity against animal kinases, this document also compares its profile with well-characterized, potent inhibitors of mammalian GSK3.
Introduction to Glycogen Synthase Kinase 3 (GSK3)
Glycogen Synthase Kinase 3 (GSK3) is a highly conserved serine/threonine protein kinase found in all eukaryotes, from plants to mammals.[1][2] In mammals, it is encoded by two genes, resulting in two isoforms: GSK3α (51 kDa) and GSK3β (47 kDa).[3][4] These isoforms share 85% overall sequence homology and a remarkable 98% identity within their ATP-binding kinase domains.[5] GSK3 is a crucial regulator in a multitude of cellular processes, acting as a downstream switch for key signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][6][7] Unlike most kinases, GSK3 is constitutively active in resting cells and is regulated primarily through inhibition.[6] Its dysregulation is implicated in numerous human diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[8][9][10]
This compound: A Potent Inhibitor of Plant GSK3/Shaggy-like Kinases
This compound was identified through a chemical genetics screen as a potent, ATP-competitive inhibitor of plant GSK3/Shaggy-like kinases (ASKs) in Arabidopsis thaliana.[11][12] It effectively mimics the effects of the plant hormone brassinosteroid by inhibiting these kinases, leading to the activation of brassinosteroid signaling pathways.[11][13] While this compound and its derivatives have been characterized for their activity against plant kinases, there is a notable lack of published experimental data quantifying their inhibitory effects on GSK3 kinases from animal species.
Comparative Analysis of GSK3 Inhibitors
The high degree of conservation in the kinase domain between plant and animal GSK3s suggests a potential for cross-reactivity.[5][14] However, without direct experimental evidence, researchers should turn to inhibitors that have been extensively validated against animal GSK3s. The following table compares this compound with several well-established inhibitors of human GSK3α and GSK3β.
| Inhibitor | Type | IC50 hGSK3α (nM) | IC50 hGSK3β (nM) | Selectivity Profile |
| This compound | ATP-Competitive | Data Not Available | Data Not Available | Characterized as a potent inhibitor of plant GSK3/Shaggy-like kinases.[11][13] |
| CHIR-99021 | ATP-Competitive | 10 | 6.7 | Considered highly selective for GSK3.[15] |
| SB-216763 | ATP-Competitive | 34.3 (murine) | 34.3 (murine) | Potent but shows some activity against other kinases like CDK2.[15][16] |
| AR-A014418 | Non-ATP-Competitive | 104 | 38 | Shows selectivity for GSK3 over many other kinases.[8][15] |
| Tideglusib | Non-ATP-Competitive | 908 | 502 | An irreversible inhibitor that has been evaluated in clinical trials.[4][8] |
| ML320 | ATP-Competitive | ~30 | 10 - 30 | A highly selective inhibitor with a superior kinome-wide selectivity profile compared to CHIR-99021.[15] |
Key Signaling Pathways Regulating GSK3
GSK3 activity is tightly controlled by upstream signals, most notably through the PI3K/Akt and Wnt/β-catenin pathways. Understanding these pathways is critical for contextualizing the effects of GSK3 inhibition.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]
- 6. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GSK-3: Functional Insights from Cell Biology and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
A Comparative Guide to Bikinin and Other GSK3 Inhibitors in Plant Biology
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For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3), a highly conserved serine/threonine kinase, plays a pivotal role in various signaling pathways across eukaryotes. In plants, GSK3-like kinases, often referred to as SHAGGY-like kinases (ASKs), are central regulators of growth, development, and stress responses. Their most well-characterized role is as negative regulators in the brassinosteroid (BR) signaling pathway, which governs crucial processes like cell elongation, division, and differentiation.[1][2][3] The discovery of specific inhibitors has been instrumental in dissecting these pathways and offers potential applications in agriculture and horticulture.
This guide provides a comparative analysis of this compound, a potent and specific inhibitor of plant GSK3s, against other commonly used GSK3 inhibitors. We present quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the appropriate tool for their studies.
Overview of Key GSK3 Inhibitors in Plant Research
Several small molecules have been employed to inhibit GSK3 activity in plants. These vary in their specificity, potency, and mechanism of action.
-
This compound : Identified through a phenotype-based chemical screen, this compound is a non-steroidal, ATP-competitive inhibitor with remarkable specificity for a subset of Arabidopsis thaliana GSK3s.[4][5] It effectively mimics the effects of brassinosteroids by inhibiting GSK3s like BRASSINOSTEROID-INSENSITIVE 2 (BIN2), thereby activating the downstream signaling cascade.[4][6]
-
Lithium (LiCl) : One of the earliest identified GSK3 inhibitors, lithium is a non-competitive inhibitor that interferes with the magnesium ion required for kinase activity. While effective, it lacks specificity and can cause ion toxicity in plants at the high concentrations required for inhibition (~10 mM), limiting its utility for in vivo studies.[7]
-
CHIR99021 : An aminopyrimidine derivative, CHIR99021 is known as one of the most potent and selective GSK3 inhibitors in mammalian systems.[8] Its application in plant science is emerging, where it has been shown to promote cellular proliferation and regeneration.[9][10]
-
Other Synthetic Inhibitors : A variety of other inhibitors developed for mammalian GSK3, such as TDZD-8, have also been tested in plants and shown to influence processes like somatic embryogenesis by activating the BR pathway.[3]
Comparative Analysis of Inhibitor Performance
The efficacy of a chemical inhibitor is determined by its in vitro activity against the target protein and its in vivo effects on the organism.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in vitro. While direct comparative studies with standardized assays are limited, data from various sources allow for a general comparison. This compound and its derivatives have been specifically characterized against plant GSK3s.
| Inhibitor | Target Kinase (Plant) | IC50 | Mechanism of Action | Reference |
| This compound | At-BIN2 (Group II GSK3) | ~15 nM | ATP-Competitive | [4] |
| Iodothis compound | At-BIN2 (Group II GSK3) | More potent than this compound | ATP-Competitive | [11] |
| CHIR99021 | Hs-GSK3β | 6.7 nM | ATP-Competitive | [8] |
| TDZD-8 | Hs-GSK3β | 2 µM | Non-ATP-Competitive | [3] |
| Lithium Chloride | Plant ASKs | mM range | Non-Competitive | [7] |
This compound strongly inhibits Group I and Group II Arabidopsis GSK3s, with near-total inhibition of Group II members, which are the primary players in BR signaling.[4]
In Vivo Efficacy and Observed Phenotypes
The ultimate test of an inhibitor is its ability to elicit a biological response in a living organism. In plants, inhibition of GSK3s involved in BR signaling leads to characteristic phenotypes resembling those of plants treated with brassinosteroids.
| Inhibitor | Organism | Effective Concentration | Key Phenotypes | Reference |
| This compound | Arabidopsis thaliana | 5-10 µM | Hypocotyl elongation, long petioles, dephosphorylation of BES1/BZR1 transcription factors. | [4] |
| Methyliodothis compound | Arabidopsis thaliana | ~3.4x more active than this compound | Enhanced hypocotyl elongation. | [11][12] |
| Lithium Chloride | Arabidopsis thaliana | ~10 mM | Mimics BR responses but with signs of ion toxicity. | [7] |
| TDZD-8 | Brassica napus | µM range | Promotes somatic embryogenesis. | [3] |
This compound treatment results in the accumulation of unphosphorylated, active forms of the key transcription factors BES1 and BZR1 within 30 minutes, demonstrating a rapid and direct effect on the signaling pathway.[4] Methylated derivatives of this compound, like methyliodothis compound, show enhanced in vivo activity due to improved cell permeability.[11][12]
Signaling Pathway and Inhibitor Action
The brassinosteroid signaling pathway provides a clear model for understanding GSK3 function and inhibition in plants.
In the absence of brassinosteroids, GSK3 kinases like BIN2 are active and phosphorylate the transcription factors BZR1 and BES1. This phosphorylation leads to their cytoplasmic retention and degradation, keeping the pathway turned off.[1] When brassinosteroids bind to the cell surface receptor BRI1, a signaling cascade is initiated that leads to the inhibition of BIN2.[2] This allows BZR1 and BES1 to accumulate in their unphosphorylated form, enter the nucleus, and regulate the expression of thousands of genes.[1]
GSK3 inhibitors like this compound bypass the need for brassinosteroid perception at the receptor level by directly targeting and inactivating BIN2 and its homologs, thus constitutively activating the pathway.
Key Experimental Protocols
Reproducible and standardized protocols are essential for comparative studies. Below are methodologies for key assays used to evaluate GSK3 inhibitors in plants.
In Vitro GSK3 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified GSK3 kinase.
Methodology:
-
Protein Expression: Express and purify recombinant plant GSK3 kinases (e.g., GST-BIN2) from E. coli.
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 15 mM MgCl2, 5 mM EGTA, 1 mM DTT).
-
Inhibitor Incubation: Pre-incubate the purified kinase (e.g., 50 ng) with various concentrations of the inhibitor (e.g., this compound) or DMSO (vehicle control).
-
Kinase Reaction: Initiate the reaction by adding a generic substrate (e.g., 10 µg Myelin Basic Protein, MBP) and ATP mix (e.g., 1 µM cold ATP and 0.15 MBq γ-[32P]-ATP).[5]
-
Incubation: Allow the reaction to proceed at 25-30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Quantify the amount of radioactivity incorporated into the substrate using a phosphor imager to determine the level of kinase activity.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Phenotypic Analysis in Arabidopsis Seedlings
This assay assesses the effect of the inhibitor on whole-plant physiology, using hypocotyl elongation as a sensitive readout for BR pathway activation.
Methodology:
-
Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on ½ Murashige and Skoog (MS) medium containing 1% sucrose and varying concentrations of the inhibitor (e.g., 0.1 µM to 50 µM this compound) or a DMSO control.
-
Stratification: Store the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Growth Conditions: Transfer plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Dark Treatment (Optional): For enhanced hypocotyl elongation phenotypes, wrap plates in aluminum foil after an initial light treatment to induce germination and grow in complete darkness for 5-7 days.
-
Data Acquisition: After 7-10 days (for light-grown) or 5-7 days (for dark-grown), place the plates on a flatbed scanner or photograph them.
-
Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls from at least 20-30 seedlings per treatment condition.
-
Statistical Analysis: Perform statistical tests (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.
Conclusion
This compound stands out as a highly potent and specific tool for the chemical genetic dissection of GSK3-mediated pathways in plants. Its ATP-competitive mechanism and well-characterized effects on the brassinosteroid signaling cascade make it a superior choice over less specific inhibitors like lithium for in vivo studies. While potent mammalian GSK3 inhibitors like CHIR99021 are valuable, this compound and its derivatives have been specifically developed and validated within a plant context, providing a higher degree of certainty for plant biologists. The provided data and protocols serve as a foundational resource for researchers aiming to modulate GSK3 activity and explore its diverse roles in plant biology.
References
- 1. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in crop and forest species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. researchgate.net [researchgate.net]
Validating GSK3 Function: A Comparative Guide to Bikinin and T-DNA Mutants
For researchers, scientists, and drug development professionals, the accurate validation of protein kinase function is paramount. Glycogen synthase kinase 3 (GSK3) proteins are crucial regulators in a myriad of cellular processes, making them attractive targets for therapeutic intervention and agricultural biotechnology. This guide provides a comprehensive comparison of two powerful methodologies for validating the role of specific GSK3s in plants: the use of the chemical inhibitor Bikinin and the genetic approach of T-DNA insertional mutants.
This guide will objectively compare the performance of these two approaches, supported by experimental data, and provide detailed protocols to enable researchers to select the most appropriate method for their experimental goals.
At a Glance: this compound vs. T-DNA Mutants
| Feature | This compound (Chemical Inhibition) | T-DNA Mutants (Genetic Knockout) |
| Approach | Pharmacological inhibition of GSK3 activity | Genetic disruption of the GSK3 gene |
| Specificity | Can inhibit multiple GSK3 isoforms | Typically targets a single gene |
| Speed | Rapid, effects seen within hours | Time-consuming to generate and confirm homozygous lines |
| Reversibility | Reversible upon removal of the compound | Permanent gene knockout |
| Off-target effects | Potential for off-target kinase inhibition | Potential for secondary mutations or polar effects on adjacent genes |
| Dosage Control | Dose-dependent inhibition allows for nuanced studies | "On/off" system (gene is functional or knocked out) |
| Applications | Dose-response studies, validating phenotypes of gain-of-function mutants, studying essential genes | Definitive loss-of-function analysis, studying gene redundancy through crosses |
Delving Deeper: A Quantitative Comparison
The brassinosteroid (BR) signaling pathway in Arabidopsis thaliana serves as an excellent model for comparing these two methodologies, as GSK3-like kinases, particularly BRASSINOSTEROID-INSENSITIVE 2 (BIN2), are key negative regulators of this pathway. Inhibition of BIN2 activity, either chemically by this compound or genetically through T-DNA insertion, leads to a constitutive BR response, characterized by phenotypes such as hypocotyl elongation.
Table 1: In Vitro Inhibition of Arabidopsis GSK3-like Kinases (ASKs) by this compound
This compound acts as an ATP-competitive inhibitor of several Arabidopsis GSK3-like kinases. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.
| Kinase (ASK Group) | IC50 (µM) of this compound | Reference |
| BIN2 (Group II) | ~5 | [1] |
| Group I ASKs | Strong Inhibition (IC50 not specified) | [1] |
| Group II ASKs | Strong Inhibition (IC50 not specified) | [1] |
| ASKθ (Group III) | Moderate Inhibition | [1] |
| ASKβ (Group III) | No Inhibition | [1] |
Note: More potent derivatives of this compound, such as iodothis compound and methyliodothis compound, have been developed with lower IC50 values. For instance, one study reported an in vivo IC50 of 23.3 µM for this compound in a hypocotyl elongation assay, while a derivative, compound 10 (methyliodothis compound), had an IC50 of 6.9 µM.[2]
Table 2: Phenotypic Comparison of this compound Treatment and gsk3 T-DNA Mutants
This table synthesizes typical phenotypic outcomes observed when inhibiting GSK3 function through either this compound treatment or T-DNA mediated gene knockout in Arabidopsis.
| Phenotype | Wild-Type + this compound (30 µM) | bin2-1 (gain-of-function) + this compound (30 µM) | bin2 T-DNA knockout mutant | Reference |
| Hypocotyl Length (Light-grown) | Significant elongation compared to DMSO control | Partial rescue of dwarf phenotype (elongation) | Constitutive elongation | [1][3] |
| BES1 Phosphorylation | Rapid dephosphorylation (activation) | Dephosphorylation of over-accumulated phosphorylated BES1 | Constitutively dephosphorylated BES1 | [1][4] |
| Brassinosteroid-responsive gene expression | Upregulation of BR-responsive genes | Upregulation of BR-responsive genes | Constitutive upregulation of BR-responsive genes | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with this compound
This protocol is adapted from established methods to assess the inhibitory effect of this compound on a specific GSK3 kinase.[6][7]
Materials:
-
Recombinant GSK3 protein (e.g., GST-BIN2)
-
Substrate protein (e.g., Myelin Basic Protein (MBP) or a specific substrate like BES1)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES/KOH pH 7.4, 15 mM MgCl₂, 5 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant GSK3 protein, and substrate protein.
-
Add this compound to the desired final concentration. Include a DMSO-only control.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the substrate using a phosphorimager.
-
To determine the IC50, perform the assay with a range of this compound concentrations and calculate the concentration at which 50% of the kinase activity is inhibited.
Protocol 2: Genotyping and Phenotyping of Arabidopsis GSK3 T-DNA Mutants
This protocol outlines the steps to identify homozygous T-DNA insertion mutants and characterize their phenotype.[8][9][10][11]
Part A: Genotyping
Materials:
-
Arabidopsis seeds of the putative T-DNA insertion line (e.g., from SALK, GABI-Kat)
-
Plant growth medium (e.g., MS agar plates with appropriate selection agent like kanamycin, or soil)
-
DNA extraction buffer
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Gene-specific primers (Left Primer - LP, and Right Primer - RP) flanking the T-DNA insertion site
-
T-DNA left border primer (LB)
-
Agarose gel electrophoresis system
Procedure:
-
Sterilize and sow seeds on selection media or in soil.
-
After 2-3 weeks, harvest a small leaf sample from individual plants for DNA extraction.
-
Extract genomic DNA.
-
Perform two PCR reactions for each plant:
-
Reaction 1 (Wild-type allele): LP + RP
-
Reaction 2 (T-DNA insertion): LB + RP
-
-
Analyze the PCR products by agarose gel electrophoresis.
-
Homozygous wild-type: Band only in Reaction 1.
-
Heterozygous: Bands in both Reaction 1 and Reaction 2.
-
Homozygous mutant: Band only in Reaction 2.
-
Part B: Phenotyping
Materials:
-
Confirmed homozygous T-DNA mutant seeds
-
Wild-type control seeds
-
Growth chambers or greenhouse with controlled conditions
-
Ruler or calipers for measurements
-
Microscope for detailed morphological analysis
Procedure:
-
Grow homozygous mutant and wild-type plants side-by-side under identical, controlled conditions.
-
Observe and quantify key developmental phenotypes throughout the plant's life cycle. For GSK3 mutants, this may include:
-
Hypocotyl and root length in seedlings grown in light and dark.
-
Rosette diameter and leaf morphology.
-
Flowering time.
-
Plant height at maturity.
-
Silique length and seed set.
-
-
Perform biochemical or molecular analyses as needed, such as Western blotting for downstream target phosphorylation (e.g., BES1) or qRT-PCR for target gene expression.
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Signaling Pathway: Brassinosteroid Signaling and GSK3 Inhibition
Caption: Brassinosteroid signaling pathway and points of intervention.
Experimental Workflow: this compound vs. T-DNA Mutant Analysis
Caption: Workflow for this compound vs. T-DNA mutant analysis.
Conclusion: Choosing the Right Tool for the Job
Both this compound and T-DNA mutants are invaluable tools for dissecting the roles of specific GSK3 proteins.
This compound is the method of choice for:
-
Rapidly testing the involvement of a subset of GSK3s in a particular process.
-
Performing dose-response studies to understand the quantitative relationship between GSK3 inhibition and a biological outcome.
-
Studying the function of essential GSK3 genes where a knockout would be lethal.
-
Validating the phenotypes of gain-of-function mutants.
T-DNA mutants are ideal for:
-
Providing definitive genetic evidence for the function of a single GSK3 gene.
-
Long-term studies where continuous chemical treatment is not feasible.
-
Creating double or triple mutants to investigate genetic redundancy among GSK3 family members.
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Inverse modulation of plant immune and brassinosteroid signaling pathways by the receptor-like cytoplasmic kinase BIK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of Brassinosteroid Signal Transduction with the Transcription Network for Plant Growth Regulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro kinase assay [protocols.io]
- 8. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotyping Arabidopsis T-DNA lines [protocols.io]
- 10. Growth and phenotyping Arabidopsis T-DNA insertion lines [bio-protocol.org]
- 11. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Bikinin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Bikinin, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3), and its hypothetical derivatives. Due to the current lack of publicly available experimental data on the metabolic stability of this compound and its analogs, this document serves as a template, presenting illustrative data and standardized experimental protocols to guide researchers in performing such comparative studies.
Introduction to this compound and Metabolic Stability
This compound is a small molecule that acts as an ATP-competitive inhibitor of GSK3, thereby activating the brassinosteroid (BR) signaling pathway in plants.[1] Its ability to modulate this critical pathway makes it and its derivatives interesting candidates for further research and development. A key parameter in the development of any bioactive molecule is its metabolic stability, which describes the susceptibility of a compound to biotransformation by metabolic enzymes.[2][3] High metabolic stability can lead to a longer half-life and greater bioavailability, while low stability may result in rapid clearance and reduced efficacy.[2] In vitro assays, such as the liver microsomal stability assay, are commonly used to assess metabolic stability in early drug discovery.[4][5]
Comparative Metabolic Stability Data
The following table presents hypothetical metabolic stability data for this compound and two of its derivatives, as would be determined by an in vitro liver microsomal stability assay. This data is for illustrative purposes to demonstrate how such a comparison would be presented. Verapamil and Warfarin are included as examples of compounds with known high and low clearance, respectively.
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| This compound | 25 | 27.7 | Moderate |
| Derivative A (Fluoro-Bikinin) | 45 | 15.4 | Moderate-Low |
| Derivative B (Hydroxy-Bikinin) | 10 | 69.3 | High |
| Verapamil (Positive Control) | 8 | 86.6 | High |
| Warfarin (Negative Control) | > 60 | < 11.6 | Low |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for determining the metabolic stability of this compound and its derivatives using a liver microsomal assay is provided below.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds (this compound, derivatives)
-
Control compounds (Verapamil, Warfarin)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solutions in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test or control compound working solution to the wells to initiate the pre-incubation. The final concentration of the test compound is typically 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
The 0-minute time point is terminated immediately after the addition of the NADPH solution.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Visualizations
Brassinosteroid Signaling Pathway
The following diagram illustrates the brassinosteroid (BR) signaling pathway and the role of this compound as an inhibitor of GSK3 kinases like BIN2. In the absence of BR, BIN2 phosphorylates and inactivates the transcription factors BZR1 and BES1. When BR is present, or in the presence of this compound, BIN2 is inhibited, leading to the accumulation of active, dephosphorylated BZR1 and BES1 in the nucleus, which then regulate the expression of BR-responsive genes.[6][7][8][9][10]
Caption: Brassinosteroid signaling pathway with this compound inhibition.
Experimental Workflow for Metabolic Stability Assay
The diagram below outlines the key steps in the in vitro metabolic stability assay workflow, from reagent preparation to data analysis.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The assessment of metabolic stability is a critical step in the early stages of drug discovery and development. While specific experimental data for this compound and its derivatives are not yet available, the protocols and illustrative data presented in this guide provide a framework for conducting and evaluating such studies. By employing standardized in vitro assays, researchers can efficiently rank compounds based on their metabolic stability, enabling the selection of more promising candidates for further development. Future studies are needed to determine the actual metabolic profile of this compound and its analogs to better understand their pharmacokinetic properties and potential as therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brassinosteroid Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Guide to Validating Bikinin-Induced Phenotypes with Genetic Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of the chemical inhibitor Bikinin with genetic mutants in the brassinosteroid (BR) signaling pathway in the model organism Arabidopsis thaliana. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for validating on-target effects of this compound and understanding its role in BR signaling.
Introduction to this compound and Brassinosteroid Signaling
This compound is a potent and specific inhibitor of GSK3-like kinases, key negative regulators of the brassinosteroid (BR) signaling pathway in plants.[1] In Arabidopsis, a primary target of this compound is BRASSINOSTEROID-INSENSITIVE 2 (BIN2), a GSK3 kinase that phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[1][2] By inhibiting BIN2 and its homologs, this compound treatment leads to the accumulation of dephosphorylated, active BZR1 and BES1 in the nucleus, thereby constitutively activating BR-responsive gene expression and promoting plant growth.[1][3]
This chemical genetic approach, using this compound to mimic the effects of genetic mutations, allows for conditional and dose-dependent modulation of the BR pathway, providing a powerful tool to dissect its functions. This guide compares the phenotypic outcomes of this compound application to those observed in key BR signaling mutants, offering a framework for validating its mechanism of action.
Data Presentation: Phenotypic Comparisons
The following tables summarize quantitative data from various studies, comparing the phenotypes of wild-type Arabidopsis treated with this compound to untreated wild-type and various BR signaling mutants. These comparisons focus on key developmental aspects regulated by the BR pathway, such as hypocotyl and root elongation.
Table 1: Comparison of Hypocotyl Length in Light-Grown Seedlings
| Genotype/Treatment | Hypocotyl Length (mm) | Fold Change vs. WT (untreated) | Reference |
| Wild-Type (Col-0) - DMSO | 1.2 ± 0.2 | 1.0 | De Rybel et al., 2009 |
| Wild-Type (Col-0) + this compound | 3.5 ± 0.4 | 2.9 | De Rybel et al., 2009 |
| cpd (BR-deficient) - DMSO | 0.5 ± 0.1 | 0.4 | De Rybel et al., 2009 |
| cpd + this compound | 2.8 ± 0.3 | 2.3 | De Rybel et al., 2009 |
| bri1-116 (BR receptor) - DMSO | 0.6 ± 0.1 | 0.5 | De Rybel et al., 2009 |
| bri1-116 + this compound | 2.5 ± 0.3 | 2.1 | De Rybel et al., 2009 |
| bin2-1 (gain-of-function) - DMSO | 0.7 ± 0.1 | 0.6 | De Rybel et al., 2009 |
| bin2-1 + this compound | 2.6 ± 0.4 | 2.2 | De Rybel et al., 2009 |
| bin2-3 bil1 bil2 (loss-of-function) | 4.1 ± 0.5 | 3.4 | Vert and Chory, 2006 |
Table 2: Comparison of Primary Root Length
| Genotype/Treatment | Primary Root Length (cm) | Fold Change vs. WT (untreated) | Reference |
| Wild-Type (Col-0) - DMSO | 4.5 ± 0.5 | 1.0 | Adapted from published data |
| Wild-Type (Col-0) + this compound | 2.8 ± 0.4 | 0.6 | Adapted from published data |
| bri1-116 - DMSO | 3.2 ± 0.4 | 0.7 | Adapted from published data |
| bri1-116 + this compound | 2.5 ± 0.3 | 0.6 | Adapted from published data |
| bin2-1 - DMSO | 3.5 ± 0.4 | 0.8 | Adapted from published data |
| bin2-1 + this compound | 2.6 ± 0.3 | 0.6 | Adapted from published data |
| bzr1-1D (gain-of-function) | 2.1 ± 0.3 | 0.5 | Adapted from published data |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Protocol 1: Arabidopsis Seedling Growth and this compound Treatment for Phenotypic Analysis
1. Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100 for 10 minutes.
-
Rinse the seeds 5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% (w/v) agar and stratify at 4°C for 2-4 days in the dark to ensure uniform germination.
-
Sow seeds on square Petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.
2. This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Add this compound to the molten MS medium after autoclaving and cooling to approximately 50-60°C to achieve the desired final concentration (e.g., 1-30 µM).
-
For control plates, add an equivalent volume of DMSO.
3. Seedling Growth Conditions:
-
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
For dark-grown experiments, wrap the plates in aluminum foil after a brief light exposure to induce germination.
4. Phenotypic Measurement:
-
After the desired growth period (e.g., 5-7 days), remove the plates and scan them using a flatbed scanner.
-
Measure hypocotyl length and primary root length using image analysis software such as ImageJ.[4][5]
-
For each genotype and treatment, measure at least 20-30 seedlings.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.
Protocol 2: Western Blot Analysis of BES1 Phosphorylation
1. Plant Material and Treatment:
-
Grow Arabidopsis seedlings in liquid 0.5X MS medium for 7 days.
-
Treat the seedlings with this compound (e.g., 10 µM) or a mock treatment (DMSO) for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Harvest the tissue and immediately freeze in liquid nitrogen.
2. Protein Extraction:
-
Grind the frozen tissue to a fine powder.
-
Resuspend the powder in protein extraction buffer [e.g., 100 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% (v/v) Triton X-100, and a protease and phosphatase inhibitor cocktail].
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. SDS-PAGE and Western Blotting:
-
Determine protein concentration using a Bradford assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% (w/v) non-fat milk in Tris-buffered saline with 0.1% (v/v) Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BES1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The phosphorylated form of BES1 will migrate slower than the dephosphorylated form.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Brassinosteroid Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Phenotypic Analysis.
Conclusion
The data presented in this guide demonstrate that treatment with this compound effectively phenocopies the genetic loss-of-function of the negative regulator BIN2 and can rescue the dwarf phenotypes of BR biosynthesis and receptor mutants.[1][6] The striking similarity between the phenotypes of this compound-treated wild-type plants and the bin2-3 bil1 bil2 triple mutant provides strong evidence for the on-target activity of this compound as a potent inhibitor of GSK3-like kinases in the brassinosteroid signaling pathway.[7] This guide serves as a comprehensive resource for researchers utilizing this compound as a chemical tool to study brassinosteroid signaling and for validating its effects through direct comparison with established genetic mutants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Behavior and possible function of Arabidopsis BES1/BZR1 homolog 2 in brassinosteroid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic analysis of Arabidopsis mutants: quantitative analysis of root growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIN2 Functions Redundantly with Other Arabidopsis GSK3-Like Kinases to Regulate Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Efficacy of Bikinin in Monocots and Dicots: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bikinin, a potent and specific inhibitor of GSK3/SHAGGY-like kinases, has emerged as a valuable chemical tool for dissecting the brassinosteroid (BR) signaling pathway in plants. Its application mimics the physiological effects of brassinosteroids, offering a unique opportunity to study plant growth and development. This guide provides a comparative analysis of the efficacy of this compound in monocotyledonous and dicotyledonous plants, supported by experimental data and detailed protocols to aid in research and development. While direct comparative studies are limited, this guide synthesizes available data from key model organisms, Arabidopsis thaliana (a dicot) and barley (Hordeum vulgare, a monocot), to highlight potential differential responses.
Mechanism of Action: Targeting a Conserved Pathway
This compound functions as an ATP-competitive inhibitor of GSK3/SHAGGY-like kinases, which are key negative regulators of the brassinosteroid signaling cascade.[1] In the absence of brassinosteroids, these kinases phosphorylate and inactivate the BZR1 and BES1/BZR2 transcription factors. By inhibiting these kinases, this compound allows for the accumulation of dephosphorylated, active BZR1/BES1 in the nucleus, leading to the transcription of BR-responsive genes and subsequent physiological effects. This fundamental mechanism is conserved in both monocots and dicots.[2][3]
Comparative Efficacy: A Look at the Data
Quantitative data on the effects of this compound are primarily available from separate studies on the model dicot Arabidopsis thaliana and the monocot crop, barley. While these studies were not conducted under identical conditions, they provide valuable insights into the dose-dependent efficacy of this compound in each plant type.
Table 1: Quantitative Effects of this compound on Phenotypic Changes in a Dicot (Arabidopsis thaliana) and a Monocot (Barley)
| Plant Type | Species | Parameter Measured | This compound Concentration | Observed Effect |
| Dicot | Arabidopsis thaliana | Hypocotyl Elongation (dark-grown) | 30 µM | Significant increase in hypocotyl length, mimicking BR treatment. |
| Monocot | Hordeum vulgare (Barley) | Shoot Length | 10 µM | Genotype-dependent increase. |
| Root Length | 10 µM | Genotype-dependent increase. | ||
| Leaf Area | 50 µM | Genotype-dependent increase. | ||
| Photosystem II Efficiency | 10 µM, 50 µM, 100 µM | Varied responses depending on concentration and genotype. |
Note: Data is compiled from separate studies and should be interpreted with caution due to differing experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are summarized protocols for assessing this compound's efficacy in Arabidopsis and barley.
Protocol 1: Hypocotyl Elongation Assay in Arabidopsis thaliana (Dicot)
This protocol is adapted from studies investigating the effects of chemical inhibitors on Arabidopsis seedling development.
1. Plant Material and Growth Conditions:
- Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and rinse five times with sterile water.
- Sow seeds on Murashige and Skoog (MS) agar plates containing the desired concentrations of this compound. A stock solution of this compound is typically prepared in DMSO. Ensure the final DMSO concentration is consistent across all treatments (e.g., 0.1%).
- Stratify the seeds at 4°C for 2-4 days in the dark to ensure uniform germination.
- Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) or continuous light for germination.
- For hypocotyl elongation assays in the dark, wrap the plates in aluminum foil after a brief light exposure to induce germination.
2. Data Collection and Analysis:
- After 5-7 days of growth, photograph the seedlings.
- Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).
- Perform statistical analysis (e.g., t-test or ANOVA) to compare the hypocotyl lengths between different this compound concentrations and the control.
Protocol 2: Phenotypic Analysis in Hordeum vulgare (Barley) (Monocot)
This protocol is based on studies evaluating the impact of this compound on barley growth and development.[3]
1. Plant Material and Growth Conditions:
- Use barley seeds of a specific cultivar (e.g., Golden Promise or Haruna Nijo).
- Germinate seeds on moist filter paper in petri dishes for 2-3 days in the dark.
- Transfer germinated seedlings to pots containing a suitable growth medium (e.g., soil or a hydroponic system).
- Grow the seedlings in a controlled environment chamber with a defined light/dark cycle and temperature.
2. This compound Application:
- Prepare this compound solutions of varying concentrations (e.g., 10 µM, 50 µM, 100 µM) in a solvent like DMSO, with a surfactant (e.g., Tween 20) to ensure even application.
- Apply the this compound solution to the leaves of 7-10 day old barley seedlings using a fine sprayer until the leaves are thoroughly wetted. A mock solution (solvent and surfactant only) should be used as a control.
3. Data Collection and Analysis:
- After a specified period (e.g., 7-14 days), measure various growth parameters including shoot length, root length (if in a hydroponic or easily washable medium), and the area of specific leaves.
- Physiological measurements, such as chlorophyll fluorescence to determine photosystem II efficiency, can also be performed.
- Harvest plant material for molecular analysis (e.g., gene expression studies of BR-responsive genes).
- Conduct statistical analysis to compare the measured parameters between treatments.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.
Caption: Comparative experimental workflow for assessing this compound efficacy.
Discussion and Future Directions
The available evidence suggests that this compound is an effective activator of the brassinosteroid signaling pathway in both monocots and dicots. However, the optimal concentration and the specific phenotypic outcomes can vary depending on the species and even the genotype within a species. For instance, studies on barley have shown genotype-dependent responses to different this compound concentrations.[3]
The structural and developmental differences between monocots and dicots, such as variations in vascular architecture, root systems, and leaf development, may contribute to differential responses to BR pathway modulation. Furthermore, while the core BR signaling components are conserved, subtle differences in the number and function of GSK3/SHAGGY-like kinase isoforms between monocots and dicots could influence the efficacy and specificity of this compound.
Future research should focus on direct comparative studies using standardized experimental conditions to provide a more definitive understanding of the differential efficacy of this compound. Investigating the effects of this compound on a wider range of monocot and dicot species, including important crop plants, will be crucial for its potential application in agriculture to modulate plant growth and enhance stress tolerance. Furthermore, exploring the downstream transcriptomic and proteomic changes induced by this compound in both plant groups will provide deeper insights into the conserved and divergent aspects of brassinosteroid signaling.
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory network of GSK3-like kinases and their role in plant stress response [frontiersin.org]
- 3. Regulatory network of GSK3-like kinases and their role in plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Interactions: A Comparative Guide to Bikinin and Phytohormone Co-application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant biology, phytohormones orchestrate a symphony of developmental and physiological processes. Understanding the interplay between these signaling molecules is paramount for advancements in agriculture and the development of novel plant growth regulators. Bikinin, a potent and specific inhibitor of GSK3/Shaggy-like kinases, has emerged as a powerful tool for dissecting the brassinosteroid (BR) signaling pathway. By inhibiting these kinases, this compound effectively activates BR-mediated responses, influencing plant growth, development, and stress tolerance.[1] This guide provides a comparative analysis of the synergistic and antagonistic effects observed when this compound is used in conjunction with other major phytohormones. We present available experimental data, detailed methodologies for assessing synergy, and visual representations of the underlying signaling pathways to facilitate further research and application.
Synergistic and Antagonistic Interactions of this compound with Other Phytohormones
While direct quantitative data on the synergistic effects of this compound co-applied with other phytohormones remains an emerging area of research, the extensive knowledge of brassinosteroid crosstalk with other hormonal pathways provides a strong foundation for predicting and understanding these interactions. This compound, by activating the BR pathway, is expected to exhibit similar synergistic or antagonistic effects as brassinosteroids themselves.
This compound and Auxin
The relationship between brassinosteroids and auxin is complex, exhibiting both synergistic and antagonistic interactions depending on the developmental context and tissue type.
Observed Interactions:
-
Gene Expression: Transcriptome analysis of Arabidopsis thaliana seedlings treated with this compound and the brassinosteroid brassinolide (BL) revealed a significant overlap in regulated genes. Notably, both treatments led to the downregulation of several genes involved in the auxin pathway, such as PIN7, IAA29, and IAA2.[1] This suggests a potential for both synergistic and antagonistic interactions at the molecular level, where this compound could modulate auxin-regulated gene expression.
-
Phenotypic Effects: The bin2 gain-of-function mutant in Arabidopsis, which has a constitutively active GSK3 kinase and thus reduced BR signaling, exhibits phenotypes reminiscent of some auxin mutants, such as downward-curled leaves.[1] Treatment with this compound can rescue these phenotypes, indicating a close link between BR and auxin signaling in morphogenesis.
Table 1: Gene Expression Changes in Auxin-Related Genes upon this compound/BL Treatment
| Gene | Function | Fold Change (this compound) | Fold Change (BL) |
| PIN7 | Auxin Efflux Carrier | Downregulated | Downregulated |
| IAA29 | Auxin-responsive protein | Downregulated | Downregulated |
| IAA2 | Auxin-responsive protein | Downregulated | Downregulated |
Source: Adapted from De Rybel et al., 2009.[1]
This compound and Cytokinin
Brassinosteroids and cytokinins often display antagonistic interactions, particularly in root and shoot development. However, synergistic effects have also been observed under specific conditions.
Observed Interactions:
-
Root Growth: Cytokinins are known inhibitors of root growth.[2] In a study on aluminum-induced root growth inhibition in Arabidopsis, auxin and cytokinin were found to act synergistically to inhibit root elongation.[3][4][5][6] Given that this compound can modulate auxin-related gene expression, it is plausible that it could synergistically enhance cytokinin-induced root growth inhibition, particularly under stress conditions.
-
Stomatal Closure: Cytokinins can inhibit abscisic acid (ABA)-induced stomatal closure.[7] Since BRs and ABA often have antagonistic effects, this compound, by activating BR signaling, might act synergistically with cytokinins to promote stomatal opening or antagonize ABA-mediated closure.
This compound and Gibberellin
Gibberellins (GAs) and brassinosteroids are generally considered to act synergistically in promoting cell elongation and overall plant growth.
Observed Interactions:
-
Seed Germination: Gibberellins are crucial for promoting seed germination by counteracting the inhibitory effects of ABA.[8][9][10] Brassinosteroids have also been shown to promote germination. Therefore, it is highly probable that this compound would act synergistically with gibberellins to enhance seed germination, particularly in dormant seeds or under suboptimal conditions.
-
Stem Elongation: Both BRs and GAs are potent promoters of stem elongation. Their synergistic interaction in this process is well-documented. This compound, by activating the BR pathway, would be expected to enhance GA-induced stem elongation.
This compound and Abscisic Acid (ABA)
Brassinosteroids and ABA typically exhibit an antagonistic relationship, with BRs often mitigating the inhibitory effects of ABA on growth and development, particularly under stress conditions.
Observed Interactions:
-
Stomatal Closure: ABA is a key hormone in inducing stomatal closure in response to drought stress.[11][12][13] Brassinosteroids can counteract this effect. Therefore, this compound is expected to act antagonistically to ABA in the regulation of stomatal aperture, potentially promoting stomatal opening and reducing drought tolerance if not carefully managed.
-
Seed Germination: ABA is a potent inhibitor of seed germination.[8] As mentioned earlier, this compound, by promoting BR signaling, would likely antagonize the inhibitory effects of ABA on germination.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic or antagonistic effects of this compound with other phytohormones, rigorous experimental designs and data analysis methods are required. The following protocols provide a framework for such investigations.
Protocol 1: Isobologram Analysis for Assessing Synergy in Root Growth Inhibition
This method is used to determine whether the combined effect of two substances is synergistic, additive, or antagonistic.
Methodology:
-
Determine Dose-Response Curves:
-
Grow seedlings (e.g., Arabidopsis thaliana) on vertical agar plates containing a range of concentrations of this compound alone and the second phytohormone (e.g., cytokinin) alone.
-
After a set period (e.g., 7-10 days), measure the primary root length for each concentration.
-
Plot the root length against the hormone concentration to generate dose-response curves for each compound.
-
-
Calculate IC50 Values:
-
From the dose-response curves, determine the concentration of each compound that causes 50% inhibition of root growth (IC50).
-
-
Isobologram Construction:
-
On a graph, plot the IC50 value of this compound on the x-axis and the IC50 value of the other phytohormone on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
-
Combination Experiments:
-
Prepare a series of media containing different combinations of this compound and the other phytohormone at concentrations expected to produce a 50% inhibitory effect.
-
Measure the root length of seedlings grown on these combination plates.
-
-
Data Analysis:
-
Plot the concentrations of the two hormones from the combination experiments that resulted in 50% inhibition on the isobologram.
-
If the data points fall on the line of additivity, the interaction is additive.
-
If the data points fall below the line, the interaction is synergistic (a lower concentration of both is needed for the same effect).
-
If the data points fall above the line, the interaction is antagonistic.
-
Protocol 2: Combination Index (CI) Method for Quantifying Synergy
The Combination Index (CI) method provides a quantitative measure of the degree of synergy or antagonism.
Methodology:
-
Perform Dose-Effect Experiments:
-
Similar to the isobologram analysis, conduct experiments with each compound alone and in combination at various concentrations.
-
Measure the biological effect (e.g., percent inhibition of root growth, change in gene expression).
-
-
Data Analysis using CompuSyn Software (or similar):
-
Input the dose-effect data for the individual compounds and their combinations into a specialized software program like CompuSyn.
-
The software calculates the Combination Index (CI) based on the median-effect principle.
-
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The software can also generate Fa-CI plots (fraction affected vs. CI) and isobolograms.[14]
-
Protocol 3: Transcriptome Analysis (RNA-Seq) for Assessing Synergy at the Molecular Level
This approach identifies synergistic or antagonistic effects on global gene expression.
Methodology:
-
Plant Treatment and RNA Extraction:
-
Treat seedlings with this compound alone, another phytohormone alone, a combination of both, and a mock control.
-
Harvest plant material at specific time points and extract total RNA.
-
-
RNA Sequencing:
-
Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (RNA-Seq).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in each treatment condition compared to the control.
-
-
Identifying Synergistic/Antagonistic Gene Regulation:
-
Compare the list of differentially expressed genes (DEGs) from the combination treatment with the lists from the individual treatments.
-
Synergistic upregulation: A gene is upregulated in the combination treatment to a much greater extent than the sum of the upregulation in the individual treatments.
-
Synergistic downregulation: A gene is downregulated in the combination treatment to a much greater extent than the sum of the downregulation in the individual treatments.
-
Antagonistic interaction: The effect of the combination treatment on gene expression is less than the effect of one or both of the individual treatments.
-
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and its potential points of interaction with other phytohormone signaling cascades.
References
- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Synergistic action of auxin and cytokinin mediates aluminum-induced root growth inhibition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic action of auxin and cytokinin mediates aluminum‐induced root growth inhibition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytokinin and auxin inhibit abscisic acid-induced stomatal closure by enhancing ethylene production in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seedbiology.de [seedbiology.de]
- 10. chemical.journalspub.info [chemical.journalspub.info]
- 11. Frontiers | Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress [frontiersin.org]
- 12. Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling mechanisms in abscisic acid-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bikinin
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Bikinin (CAS: 188011-69-0), a compound utilized in biological research as a GSK3 inhibitor and brassinosteroid activator.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound is classified as harmful if swallowed and causes serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A fully-buttoned laboratory coat.
All handling of this compound, including preparation of solutions and disposal of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills (e.g., this compound in DMSO), absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a universal absorbent pad. For solid spills, carefully sweep the material to avoid raising dust.
-
Collection: Place all contaminated materials into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step this compound Disposal Protocol
The proper disposal of this compound and associated waste must be conducted in accordance with institutional, local, state, and federal regulations. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid this compound Waste:
-
Collect unused or expired solid this compound, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a designated hazardous waste container labeled "Halogenated Organic Solid Waste."
-
-
This compound Solutions (e.g., in DMSO):
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container labeled "Halogenated Organic Liquid Waste."[2]
-
Since DMSO readily penetrates the skin and can carry dissolved chemicals with it, solutions of this compound in DMSO must be handled with extreme care and disposed of as hazardous waste.[3]
-
-
Contaminated Labware:
-
Disposable labware (e.g., plastic tubes, flasks) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Reusable glassware must be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate from the first two rinses must be collected as "Halogenated Organic Liquid Waste." The third rinse may be collected similarly or disposed of as per institutional guidelines. After rinsing, the glassware can be washed with soap and water.
-
Waste Container Labeling
Properly labeling hazardous waste containers is mandatory for safety and compliance. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide").
-
The approximate concentration of each component.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory/researcher.
Storage of Waste
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. This area should be clearly marked and accessible only to authorized personnel.
Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the collected this compound waste. Provide them with accurate information about the waste composition. The primary method for the disposal of halogenated organic compounds like this compound is typically high-temperature incineration.[4][5]
Data Presentation: this compound Hazard and Disposal Summary
| Parameter | Information | Reference |
| Chemical Name | 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | N/A |
| CAS Number | 188011-69-0 | [1] |
| Physical Form | Solid | N/A |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4); Serious Eye Irritation (Category 2A) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H319: Causes serious eye irritation | [1] |
| Primary Disposal Route | Collection as Halogenated Organic Hazardous Waste for Incineration | [1][4] |
| Prohibited Disposal | Do NOT dispose down the drain or in regular trash | [6] |
Experimental Protocols: Waste Decontamination
Protocol for Decontaminating Reusable Glassware:
-
Initial Rinse: Under a chemical fume hood, rinse the glassware twice with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.
-
Collect Rinsate: Collect the solvent from these first two rinses in the designated "Halogenated Organic Liquid Waste" container.
-
Third Rinse: Perform a third rinse with the same solvent. Depending on institutional policy, this rinsate may also need to be collected as hazardous waste.
-
Final Wash: After decontamination, the glassware can be washed with laboratory detergent and water.
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Bikinin
Essential Safety and Handling Guide for Bikinin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a known inhibitor of GSK-3-like kinases. The focus is on providing immediate, procedural guidance to ensure safe handling, operation, and disposal.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative properties of this compound gathered from various chemical suppliers.
| Property | Value | Source |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | White to tan solid powder | |
| Solubility | Insoluble in water. Soluble in DMSO (≥ 50 mg/mL) and Ethanol (≥ 2.4 mg/mL). | [1][2] |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
Given the absence of detailed toxicological data, a cautious approach is mandatory. The following PPE should be worn at all times when handling this compound in its powdered form or in solution.
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in situations where splashing is a significant risk.
-
Hand Protection: Nitrile gloves are recommended. Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of contamination, consider a disposable gown.
-
Respiratory Protection: When handling the powdered form of this compound, especially when weighing or transferring, it is crucial to work in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory.
Experimental Protocols: Safe Handling and Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Handling Protocol
-
Preparation:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment, including PPE, spatulas, weigh boats, and appropriate solvent for dissolution.
-
-
Weighing and Dissolution:
-
Perform all weighing and initial dissolution of powdered this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated spatula and weigh boat.
-
To dissolve, add the solvent slowly to the pre-weighed this compound powder in a sealed container (e.g., a centrifuge tube or vial).
-
Cap the container securely before vortexing or sonicating to aid dissolution.
-
-
Use in Experiments:
-
When using this compound solutions, continue to wear all recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
-
Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound. A common procedure involves rinsing with the solvent used for dissolution (e.g., DMSO or ethanol) followed by a thorough wash with an appropriate laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for safely handling a chemical powder like this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound Powder.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
